3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Description
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Properties
IUPAC Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-2-6-1-8-9(12-3-6)7(5-13)4-11-8/h1,3-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDGHIXQEVUKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676850 | |
| Record name | 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-79-9 | |
| Record name | 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. The document delves into the fundamental basicity of the pyrrolo[3,2-b]pyridine (4-azaindole) core, influenced by the presence of electron-withdrawing formyl and nitrile substituents. A detailed analysis of synthetic strategies for this molecule is presented, with a particular focus on the Vilsmeier-Haack formylation to introduce the C3-aldehyde. Furthermore, the reactivity of the key functional groups is explored, offering insights for further chemical modifications and drug design endeavors.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic motif in modern drug discovery.[1] Its unique electronic architecture, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, allows for a diverse range of molecular interactions with biological targets.[2] This scaffold is a bioisostere of indole and purine systems, offering opportunities to modulate physicochemical properties such as solubility, pKa, and lipophilicity, which are critical for optimizing drug candidates.[1] Derivatives of azaindoles have demonstrated a broad spectrum of biological activities, including their use as kinase inhibitors in oncology.[1] The introduction of specific functional groups, such as a formyl group at the 3-position and a nitrile group at the 6-position, provides valuable handles for synthetic elaboration and can significantly influence the molecule's biological profile.
Physicochemical Properties
Basicity of the 1H-Pyrrolo[3,2-b]pyridine Core
The basicity of this compound is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The primary site of protonation is the nitrogen atom of the pyridine ring. The basicity of the parent 1H-pyrrolo[3,2-b]pyridine (4-azaindole) has been calculated to have a pKa of 4.85 for its conjugate acid.[3] This moderate basicity is a key feature of the azaindole scaffold.
However, the presence of two strong electron-withdrawing groups, the 3-formyl and 6-cyano substituents, is expected to significantly decrease the basicity of the pyridine nitrogen. Both the aldehyde and the nitrile groups deactivate the aromatic system towards electrophilic attack by withdrawing electron density through inductive and resonance effects.[4] This reduction in electron density on the pyridine ring lowers the pKa of the pyridinium ion, making the molecule less basic than the unsubstituted 4-azaindole. A precise experimental determination of the pKa for the title compound is recommended for quantitative structure-activity relationship (SAR) studies.
The pyrrole nitrogen, in contrast, is not basic due to the delocalization of its lone pair of electrons within the aromatic sextet of the pyrrole ring. Protonation at this position would disrupt the aromaticity and is therefore energetically unfavorable.
| Compound | Predicted pKa (Pyrrole N-H acidity) | Calculated pKa (Pyridine N protonation) |
| 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) | 14.66[5] | 4.85[3] |
| This compound | Expected to be slightly lower than 14.66 | Expected to be significantly lower than 4.85 |
Synthesis of this compound
The synthesis of the title compound can be approached in a retrosynthetic manner, envisioning the introduction of the formyl group onto a pre-existing 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile core.
Caption: Retrosynthetic analysis for the target molecule.
Synthesis of the 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Core
The synthesis of the 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile scaffold can be achieved through various established methods for constructing the azaindole ring system. These strategies generally involve the formation of the pyrrole ring onto a pre-functionalized pyridine precursor.
Introduction of the 3-Formyl Group: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7] The electrophilic Vilsmeier reagent then attacks the electron-rich position of the heterocyclic ring.
For 1H-pyrrolo[3,2-b]pyridine derivatives, the C3 position of the pyrrole ring is the most nucleophilic and, therefore, the most susceptible to electrophilic substitution. This is analogous to the preferential C3 substitution observed in indole chemistry.
A relevant precedent for this transformation is the successful Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines to yield 3-formyl-6-azaindoles (1H-pyrrolo[2,3-c]pyridines).[8] This demonstrates the feasibility of applying this methodology to the azaindole core.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and should be maintained at 0-5 °C. Allow the mixture to stir for a predetermined time at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature and for a duration determined by reaction monitoring (e.g., by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or potassium carbonate) to hydrolyze the intermediate iminium salt.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Workflow for the Vilsmeier-Haack formylation.
Reactivity of Functional Groups
The presence of the formyl and nitrile groups on the 1H-pyrrolo[3,2-b]pyridine core provides multiple avenues for further chemical derivatization.
Reactivity of the 3-Formyl Group
The aldehyde functionality at the C3 position is a versatile synthetic handle. It can undergo a wide range of chemical transformations, including:
-
Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents.
-
Reduction: Reduction of the aldehyde will yield the corresponding alcohol.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) will provide access to a variety of substituted amines.
-
Wittig Reaction and Related Olefinations: The aldehyde can be converted to an alkene through reactions with phosphorus ylides.
-
Condensation Reactions: The formyl group can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems.
-
Morita-Baylis-Hillman Reaction: This reaction with activated alkenes, such as acrylates, in the presence of a nucleophilic catalyst (e.g., DABCO) can be used to introduce a functionalized side chain.[9]
Reactivity of the 6-Cyano Group
The nitrile group at the C6 position is also a valuable functional group for further synthetic manipulations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.
-
Reduction: Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile to a primary amine.
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Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic rings.
Conclusion
This compound is a highly functionalized heterocyclic scaffold with significant potential in drug discovery. Its basicity is a key property that is modulated by the electron-withdrawing nature of the formyl and cyano substituents. The synthesis of this molecule is accessible, with the Vilsmeier-Haack reaction providing a reliable method for the introduction of the C3-formyl group. The versatile reactivity of both the aldehyde and nitrile functionalities offers numerous opportunities for the generation of diverse chemical libraries for biological screening. This technical guide provides a solid foundation for researchers to further explore the chemistry and therapeutic potential of this promising molecular framework.
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An In-depth Technical Guide to 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile: A Scaffold of Pharmaceutical Interest
This technical guide provides a comprehensive overview of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While specific experimental data on this exact molecule is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to present a scientifically grounded perspective on its structure, synthesis, and potential applications.
Introduction: The Prominence of the Pyrrolopyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, a fusion of a pyrrole and a pyridine ring, is a recognized "privileged structure" in medicinal chemistry.[1][2] This scaffold is present in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] Pyrrolopyridine derivatives have been successfully developed as anticancer and anti-arthritic agents, underscoring the therapeutic potential of this heterocyclic system.[1][3] Marketed drugs such as Vemurafenib and Pexidartinib, which are used in cancer therapy, feature a pyrrolopyridine core, further highlighting its importance in drug design.[1]
The specific molecule of focus, this compound, incorporates two key functional groups: a formyl group at the 3-position of the pyrrole ring and a carbonitrile (cyano) group at the 6-position of the pyridine ring. These substituents are known to significantly influence the electronic properties and biological activity of heterocyclic systems. The formyl group can act as a hydrogen bond acceptor and a reactive handle for further chemical modifications, while the cyano group is a common pharmacophore in many bioactive molecules, contributing to target binding and metabolic stability.[4]
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of this compound is characterized by the fused aromatic system with the aforementioned functional groups. An in-silico prediction of its key physicochemical properties provides valuable insights for its potential as a drug candidate.
| Property | Predicted Value | Source |
| Molecular Formula | C\u2089H\u2085N\u2083O | - |
| Molecular Weight | 171.16 g/mol | - |
| XLogP3 | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 70.8 Ų | PubChem |
These predicted properties suggest that this compound possesses drug-like characteristics, including good oral bioavailability, as indicated by its adherence to Lipinski's Rule of Five.
Figure 1: Chemical structure of this compound.
Proposed Synthesis Strategy
While a specific synthetic route for this compound has not been detailed in the literature, a plausible pathway can be devised based on established methodologies for the synthesis of substituted pyrrolopyridines. The proposed multi-step synthesis is outlined below.
Figure 2: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of the 1H-pyrrolo[3,2-b]pyridine core. The synthesis would likely begin with a suitably substituted pyridine derivative. A common strategy involves the construction of the pyrrole ring onto the pyridine core. For instance, starting from a 2,5-dihalopyridine, a Sonogashira coupling followed by a base-mediated cyclization can yield the 1H-pyrrolo[3,2-b]pyridine scaffold.
Step 2: Vilsmeier-Haack Formylation. The introduction of the formyl group at the C3 position of the pyrrole ring can be achieved through the Vilsmeier-Haack reaction.[5][6][7][8] This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as an electrophile in the formylation of the electron-rich pyrrole ring.
-
Protocol: To a solution of the 1H-pyrrolo[3,2-b]pyridine derivative in an inert solvent (e.g., dichloromethane or DMF), the Vilsmeier reagent (pre-formed or generated in situ from POCl₃ and DMF) is added at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until completion, followed by aqueous workup to hydrolyze the intermediate iminium salt to the desired aldehyde.
Step 3: Introduction of a leaving group at the 6-position. To introduce the cyano group at the 6-position, a common precursor is a 6-amino or 6-halo derivative. If starting with a 6-unsubstituted pyrrolopyridine, a nitration followed by reduction would yield the 6-amino derivative.
Step 4: Sandmeyer Reaction for Cyanation. The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a cyano group via a diazonium salt intermediate.[9][10][11]
-
Protocol: The 6-amino-3-formyl-1H-pyrrolo[3,2-b]pyridine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form the diazonium salt. This intermediate is then reacted with a copper(I) cyanide solution to yield the final product, this compound.
Potential Applications in Drug Discovery
The structural features of this compound suggest its potential as a valuable scaffold in drug discovery, particularly in oncology and inflammatory diseases.
Kinase Inhibition
The pyrrolopyridine scaffold is a common core in many kinase inhibitors.[1][3] The nitrogen atoms in the bicyclic system can form key hydrogen bonds with the hinge region of the kinase active site. The formyl and cyano substituents can be further elaborated to introduce functionalities that can interact with other regions of the ATP-binding pocket, potentially leading to potent and selective kinase inhibitors. For instance, derivatives of the related pyrrolo[3,2-c]pyridine have shown inhibitory effects against FMS kinase, a target in cancer and inflammatory disorders.[3]
Figure 3: A representative signaling pathway (MAPK/ERK) where a pyrrolopyridine-based kinase inhibitor might act.
Anticancer and Antimicrobial Activity
Various derivatives of the pyrrolopyridine scaffold have demonstrated significant antiproliferative activity against cancer cell lines and antibacterial properties.[12][13] The presence of the cyano group, in particular, has been associated with anticancer activity in other heterocyclic systems.[4] Therefore, this compound and its derivatives represent a promising starting point for the development of novel anticancer and antimicrobial agents.
Conclusion
This compound is a molecule with considerable, albeit largely unexplored, potential in the field of medicinal chemistry. Its core scaffold is a proven pharmacophore, and the appended formyl and cyano groups offer opportunities for both potent biological activity and further chemical diversification. This technical guide, by synthesizing existing knowledge on related compounds, provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound. Further experimental validation of the proposed synthesis and biological activities is warranted and could lead to the discovery of novel therapeutic agents.
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3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile molecular weight
An In-depth Technical Guide to 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile: Molecular Properties and Strategic Importance
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We present a detailed calculation of its molecular weight, elucidated from its chemical formula, C₉H₅N₃O. The document outlines its core physicochemical properties, a logical synthetic strategy, and the analytical methods for its structural validation. Furthermore, this guide situates the molecule within the broader context of drug discovery, leveraging the established therapeutic relevance of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold as a privileged structure in the development of targeted therapies, particularly kinase inhibitors.
Introduction: The 1H-Pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, commonly known as 4-azaindole, is a foundational scaffold in modern medicinal chemistry. Its structure, which consists of a pyrrole ring fused to a pyridine ring, serves as a bioisostere of indole, offering unique hydrogen bonding capabilities and metabolic stability.[1] This scaffold is a key component in numerous clinically evaluated and approved drugs.[2] Its derivatives have shown a wide spectrum of biological activities, including potent inhibition of critical cellular targets like Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and FMS kinase, making them vital in oncology and immunology research.[3][4] The title compound, this compound, is a strategically functionalized derivative poised to serve as a versatile intermediate for constructing complex molecular architectures.
Molecular and Physicochemical Profile
Chemical Structure and Identification
The structure of this compound incorporates the 4-azaindole core with a formyl group at the C3 position and a nitrile group at the C6 position. These functional groups are key for subsequent chemical modifications.
Caption: Structure of this compound.
Molecular Weight Calculation
The cornerstone of all analytical and stoichiometric considerations is the precise molecular weight of the compound. Based on its derived chemical formula, C₉H₅N₃O , the molecular weight is calculated as follows:
| Element | Atomic Count | Average Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 5 | 1.008 | 5.040 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 171.159 |
For high-resolution mass spectrometry, the monoisotopic mass is the critical value.
| Property | Value |
| Chemical Formula | C₉H₅N₃O |
| Average Molecular Weight | 171.159 g/mol |
| Monoisotopic Mass | 171.043262 Da |
Physicochemical Properties
The following table summarizes key computed physicochemical properties that are predictive of the molecule's behavior in biological and chemical systems, such as solubility and membrane permeability.
| Property | Value | Significance |
| Topological Polar Surface Area (TPSA) | 85.48 Ų | Influences membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | The N-H group of the pyrrole ring. |
| Hydrogen Bond Acceptors | 4 | The pyridine nitrogen, nitrile nitrogen, and carbonyl oxygen. |
| logP (Octanol-Water Partition Coeff.) | 1.5-2.0 (est.) | Indicates moderate lipophilicity. |
Synthesis and Analytical Validation
Retrosynthetic Strategy
A robust synthesis is paramount for accessing this key intermediate. The choice of strategy is driven by the availability of starting materials and the desire for a high-yielding, scalable process. A logical approach involves the late-stage introduction of the formyl and nitrile groups onto the 4-azaindole core.
Causality in Experimental Design:
-
Core Functionalization vs. Ring Construction: A core functionalization approach is often preferred as it leverages well-established 4-azaindole precursors.[5]
-
Choice of Cyanation: Palladium-catalyzed cyanation of a halogenated precursor (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine) is a reliable method for introducing the nitrile group due to its high functional group tolerance.
-
Choice of Formylation: Vilsmeier-Haack formylation is a classic and effective method for introducing a formyl group at the electron-rich C3 position of the pyrrole ring. The reaction is typically high-yielding and regioselective.
Caption: A logical workflow for the synthesis of the title compound.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes the formylation of the 6-carbonitrile precursor, a critical step in the proposed synthesis.
Self-Validating System: This protocol includes in-process checks (TLC monitoring) and a robust purification method to ensure the integrity of the final product.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 10 eq.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 eq.) in anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral/basic. This step must be performed cautiously due to gas evolution.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.[6]
Analytical Confirmation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the molecular formula and, by extension, the molecular weight. The expected result would be an [M+H]⁺ ion at m/z 172.0510, corresponding to the monoisotopic mass of the protonated molecule (C₉H₆N₃O⁺).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the regiochemistry of the functional groups. The presence of a singlet in the aldehyde region (~9-10 ppm) of the ¹H NMR spectrum and characteristic shifts for the pyrrole and pyridine ring protons would validate the structure.
Therapeutic Relevance and Applications in Drug Discovery
The true value of this compound lies in its potential as a building block for more complex, biologically active molecules. The formyl and nitrile groups are versatile chemical handles that can be readily transformed into a wide array of other functionalities.
-
Kinase Inhibitor Synthesis: The pyrrolopyridine scaffold is a proven "hinge-binder" motif for ATP-competitive kinase inhibitors. The formyl group can be used in reductive amination reactions to introduce diverse side chains that can target specific pockets in the kinase active site, enhancing potency and selectivity.[3][7]
-
Scaffold for Diverse Targets: Derivatives of the 1H-pyrrolo[2,3-b]pyridine core, a close isomer, have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, which are implicated in various cancers.[8] Similarly, derivatives are being explored as immunomodulators targeting JAK3[9] and as inhibitors of Acetyl-CoA Carboxylase (ACC) for metabolic diseases.[7]
Conclusion
This compound is a heterocyclic compound with a molecular weight of 171.159 g/mol (C₉H₅N₃O). Its strategic functionalization on the privileged 4-azaindole scaffold makes it a high-value intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, coupled with robust synthetic and analytical methodologies, is essential for its effective application in research and drug development programs targeting a range of diseases, from cancer to autoimmune disorders.
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PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Available at: [Link]
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A Technical Guide to 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure, featuring both a hydrogen bond donor (the pyrrole NH) and multiple hydrogen bond acceptors (the pyridine nitrogen and substituents), allows for versatile and high-affinity interactions with a wide range of biological targets.[1] Derivatives of this scaffold have been extensively investigated and have shown significant promise in the development of novel therapeutics, particularly as kinase inhibitors for oncology and inflammatory diseases.[2][3][4]
This guide focuses on a specific, functionally rich derivative: 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile . The inclusion of a cyano group at the 6-position and a reactive formyl group at the 3-position provides a unique molecular entity with significant potential. The cyano group can act as a hydrogen bond acceptor or be used as a chemical handle for further derivatization, while the formyl group is a key pharmacophore and a versatile precursor for creating more complex structures, such as Schiff bases or oximes. This document provides a comprehensive overview of its nomenclature, a detailed synthetic strategy, its physicochemical properties, and its potential applications in modern drug discovery.
Compound Nomenclature and Structure
-
IUPAC Name: this compound
-
Synonyms: 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, 6-cyano-4-azaindole-3-carbaldehyde
-
Molecular Formula: C₉H₅N₃O
-
Molecular Weight: 171.16 g/mol
Structure:
Caption: Structure of this compound.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from a suitable pyridine precursor. The overall strategy involves the initial construction of the 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile core, followed by regioselective formylation at the C3 position of the electron-rich pyrrole ring.
Caption: Proposed two-step synthetic workflow.
Step 1: Synthesis of the Precursor, 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile
The synthesis of the core scaffold can be accomplished via several methods. One established route is the Bartoli indole synthesis, which involves the reaction of a substituted nitropyridine with a vinyl Grignard reagent.
Protocol 1: Bartoli Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings to anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add vinyl bromide (1.0 M solution in THF, 3.0 equivalents) dropwise to maintain a gentle reflux. Stir the mixture until the magnesium is consumed.
-
Reaction with Nitropyridine: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C. Add a solution of 5-cyano-2-nitropyridine (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles like pyrroles.[6][7] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[8] The reaction proceeds via electrophilic aromatic substitution, preferentially at the electron-rich C3 position of the 4-azaindole core.[9]
Protocol 2: Vilsmeier-Haack Formylation of the Precursor
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 5.0 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).
-
Addition of Substrate: Dissolve 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 equivalent) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Hydrolysis: After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.
-
Basification and Precipitation: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or 3M sodium hydroxide (NaOH) until a pH of 7-8 is reached. A precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the parent scaffold and predicted properties for the target compound. These parameters are crucial for assessing its drug-like potential.
| Property | Value (1H-pyrrolo[3,2-b]pyridine-6-carbonitrile) | Predicted Value (3-formyl derivative) | Significance in Drug Development |
| Molecular Weight | 143.15 g/mol | 171.16 g/mol | Adherence to Lipinski's Rule of Five (<500 Da) for oral bioavailability. |
| Boiling Point | 373 °C at 760 mmHg[5] | > 400 °C | Indicates thermal stability. |
| Flash Point | 127 °C[5] | ~150-170 °C | Important for handling and safety assessment. |
| LogP (octanol/water) | ~1.5 | ~1.2 | Measures lipophilicity, influencing solubility, permeability, and metabolism. |
| H-Bond Donors | 1 (pyrrole N-H) | 1 (pyrrole N-H) | Key for target binding interactions. |
| H-Bond Acceptors | 2 (pyridine N, cyano N) | 3 (pyridine N, cyano N, formyl O) | Provides multiple points for specific hydrogen bonding with target proteins. |
| Physical Form | Solid[5] | Solid | Affects formulation and handling. |
Applications in Drug Discovery & Medicinal Chemistry
The pyrrolo[3,2-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. The addition of the 3-formyl and 6-cyano groups makes this particular derivative a highly valuable compound for screening and lead optimization for several reasons:
-
Kinase Hinge-Binding: The N-H of the pyrrole and the nitrogen of the pyridine ring mimic the adenine structure of ATP, enabling potent and selective binding to the hinge region of many protein kinases.
-
Vector for Library Synthesis: The reactive aldehyde at the C3 position is an ideal starting point for generating a diverse chemical library. It can be readily converted into imines, oximes, hydrazones, or reduced to an alcohol, allowing for rapid exploration of the structure-activity relationship (SAR).
-
Modulation of Physicochemical Properties: The cyano group at C6 is a strong electron-withdrawing group and a potent hydrogen bond acceptor, which can be used to fine-tune the electronic properties of the ring system and establish critical interactions within a target's active site.
Potential Therapeutic Targets
Based on the activities of structurally similar compounds, this compound is a prime candidate for investigation as an inhibitor of several important kinase families:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent FGFR inhibitors.[3]
-
Glycogen Synthase Kinase-3β (GSK-3β): Inhibition of GSK-3β is a key strategy in the development of treatments for neurodegenerative diseases like Alzheimer's. The pyrrolo[2,3-b]pyridine scaffold has yielded highly potent inhibitors in this area.[10]
-
Phosphodiesterase 4B (PDE4B): Selective PDE4B inhibitors are sought for treating inflammatory and central nervous system disorders. The 1H-pyrrolo[2,3-b]pyridine core has been a fruitful starting point for developing such inhibitors.[11]
-
Other Kinases: The versatility of the scaffold suggests potential activity against other kinases implicated in oncology and immunology, such as Janus kinases (JAKs) or FMS kinase.[4]
Workflow for Biological Evaluation
A logical next step for a drug discovery program would be to screen this compound for its biological activity. The following workflow outlines a typical primary screening cascade.
Caption: High-level workflow for primary biological screening.
Protocol 3: Representative Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a general, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to a kinase of interest.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (this compound) in DMSO, then dilute further in the assay buffer.
-
Reaction Setup: In a 384-well microplate, add the test compound dilutions.
-
Addition of Kinase and Tracer: Add the europium-labeled anti-tag antibody, the tagged kinase of interest, and the Alexa Fluor™ 647-labeled kinase tracer to the wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665/615). The displacement of the tracer by the test compound results in a decrease in the FRET signal. Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This compound represents a strategically important molecule for drug discovery and development. Its synthesis is feasible through established and reliable chemical transformations. The presence of the 4-azaindole core, combined with a reactive formyl group and a cyano moiety, provides a unique combination of features for potent and selective interaction with biological targets, particularly protein kinases. This guide provides the foundational knowledge for its synthesis and a logical framework for its evaluation as a potential therapeutic agent, making it a valuable asset for research teams dedicated to discovering the next generation of targeted medicines.
References
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He, L., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300593. [Link]
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(9), 1535-1543. [Link]
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Kazi, A. A., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3354. [Link]
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Klimenko, A. I., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(18), 6681. [Link]
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Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, University of Graz. [Link]
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Jones, G., & Stanforth, S. P. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 1970, 1457-1460. [Link]
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PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. [Link]
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Wolska, P., & Staszewska-Krajewska, O. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. University of Liverpool. Retrieved January 22, 2026, from [Link]
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Sun, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 22, 2026, from [Link]
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Spectroscopic Characterization of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile: A Technical Guide for Advanced Drug Discovery
Introduction: The Significance of the Pyrrolopyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, make it a versatile platform for designing novel therapeutic agents.[3] Derivatives of this scaffold have shown promise as inhibitors of various kinases and other enzymes, highlighting their potential in oncology, immunology, and neurodegenerative disease research.[4][5] The title compound, 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, incorporates two key functional groups—an aldehyde at the 3-position and a nitrile at the 6-position—that can serve as crucial handles for further synthetic elaboration or as key pharmacophoric elements for target engagement.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. As direct experimental spectra for this specific molecule are not widely available in the public domain, this guide presents a detailed analysis based on predictive models and data from structurally analogous compounds. The methodologies and interpretations provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify, characterize, and utilize this important chemical entity.
Molecular Structure and Physicochemical Properties
-
Molecular Formula: C₉H₅N₃O
-
Molecular Weight: 171.16 g/mol
-
Core Structure: A planar, bicyclic aromatic system composed of a fused pyrrole and pyridine ring.
-
Key Functional Groups:
-
A formyl group (-CHO) at the C3 position of the pyrrole ring.
-
A cyano group (-C≡N) at the C6 position of the pyridine ring.
-
An N-H group in the pyrrole ring, capable of acting as a hydrogen bond donor.
-
The strategic placement of the electron-withdrawing formyl and cyano groups is expected to significantly influence the electronic distribution within the aromatic system, which in turn dictates the spectroscopic signatures of the molecule.
Spectroscopic Profiling: A Multi-faceted Approach to Structural Elucidation
A robust and unambiguous structural confirmation of a novel chemical entity relies on the synergistic integration of data from multiple spectroscopic techniques. The following sections detail the predicted spectroscopic data for this compound and outline the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data are presented below, assuming the spectra are acquired in a common deuterated solvent such as DMSO-d₆, which is capable of dissolving a broad range of polar organic compounds.
The ¹H NMR spectrum is anticipated to display five distinct signals in the aromatic region, corresponding to the five protons of the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen, the cyano group, and the formyl group, as well as the ring currents of the aromatic system.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~12.5 | Broad Singlet | 1H | H1 (N-H) | The pyrrolic N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange. |
| ~10.1 | Singlet | 1H | H9 (-CHO) | Aldehydic protons are highly deshielded and characteristically appear as singlets in this downfield region. |
| ~8.8 | Doublet | 1H | H7 | This proton is adjacent to the pyridine nitrogen and is expected to be significantly deshielded. |
| ~8.4 | Doublet | 1H | H5 | The proton at C5 is ortho to the electron-withdrawing cyano group, leading to a downfield shift. |
| ~8.1 | Singlet | 1H | H2 | The proton at C2 is on the pyrrole ring and adjacent to the formyl group. Its chemical shift is influenced by both the pyrrole ring current and the deshielding effect of the aldehyde. |
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆) for this compound.
The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~185.0 | C9 (CHO) | The carbonyl carbon of an aldehyde is highly deshielded and appears in the far downfield region of the spectrum. |
| ~150.0 | C7a | A quaternary carbon at the fusion of the two rings, adjacent to the pyridine nitrogen. |
| ~147.0 | C7 | A methine carbon adjacent to the pyridine nitrogen. |
| ~135.0 | C3a | A quaternary carbon at the fusion of the two rings. |
| ~132.0 | C2 | A methine carbon on the pyrrole ring, deshielded by the adjacent formyl group. |
| ~122.0 | C5 | A methine carbon ortho to the cyano group. |
| ~118.0 | C10 (CN) | The carbon of the cyano group typically appears in this region. |
| ~117.0 | C3 | A quaternary carbon bearing the formyl group. |
| ~108.0 | C6 | A quaternary carbon bearing the cyano group. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) for this compound.
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an indispensable technique for the rapid identification of functional groups within a molecule. The predicted IR spectrum of this compound would be characterized by several strong, distinct absorption bands.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~3300-3400 | Medium, Broad | N-H stretch | Confirms the presence of the pyrrole N-H group. |
| ~3100-3000 | Medium | Aromatic C-H stretch | Indicates the presence of the aromatic pyrrolopyridine core. |
| ~2230 | Strong, Sharp | C≡N stretch | A highly diagnostic peak for the nitrile functional group.[6] |
| ~1685 | Strong, Sharp | C=O stretch (aldehyde) | Characteristic of an aromatic aldehyde carbonyl, with the frequency lowered due to conjugation with the pyrrole ring.[7] |
| ~1600-1450 | Medium to Strong | C=C and C=N stretches | A series of bands corresponding to the vibrations of the aromatic rings. |
Table 3: Predicted Infrared (IR) Absorption Data for this compound.
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Acquire a background spectrum of the empty ATR unit to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural insights through the analysis of its fragmentation patterns.
-
Molecular Ion (M⁺): For the molecular formula C₉H₅N₃O, the expected exact mass of the molecular ion [M+H]⁺ would be approximately 172.0505. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.
-
Key Fragmentation Pathways: Electron impact (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns.
Caption: Plausible fragmentation pathways in mass spectrometry.
-
Loss of a Hydrogen Radical (-H•): A common fragmentation for aldehydes, leading to a stable acylium ion.
-
Loss of Carbon Monoxide (-CO): The formyl group can be lost as a neutral CO molecule, a characteristic fragmentation of aromatic aldehydes.
-
Loss of Hydrogen Cyanide (-HCN): The pyridine ring can undergo fragmentation with the loss of HCN.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation (Optional but Recommended): Inject the sample into a liquid chromatograph (LC) to purify the sample before it enters the mass spectrometer. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point.
-
Ionization: Utilize an appropriate ionization source, such as electrospray ionization (ESI), to generate gas-phase ions.
-
Mass Analysis: Analyze the ions in a mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain a high-resolution mass spectrum.
-
Tandem MS (MS/MS): To study fragmentation, select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Data Integration and Structural Confirmation
The definitive confirmation of the structure of this compound is achieved by integrating the data from all three spectroscopic techniques.
Caption: Integration of spectroscopic data for structural confirmation.
-
MS provides the molecular formula.
-
IR confirms the presence of the key formyl, cyano, and N-H functional groups.
-
NMR provides the detailed connectivity of the atoms, allowing for the unambiguous placement of the functional groups on the pyrrolopyridine scaffold. 2D NMR experiments like HMBC would be particularly crucial to correlate the formyl proton to the C2 and C3 carbons and the protons on the pyridine ring to their respective carbons, solidifying the overall structural assignment.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging fundamental principles and data from analogous structures, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and mass spectra. The detailed experimental protocols serve as a practical guide for researchers undertaking the synthesis and characterization of this and related compounds. The synergistic use of these analytical techniques is paramount for the unequivocal structural elucidation that underpins modern drug discovery and development.
References
-
Kim, J., et al. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 2019. [Link]
-
Li, Y., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 2021. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021. [Link]
-
SpectraBase. 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]
-
Veselov, M. S., et al. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Medicinal Chemistry Research, 2019. [Link]
-
Wang, X., et al. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 2021. [Link]
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- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the 1H NMR Spectroscopy of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Introduction
For researchers, scientists, and professionals in the field of drug development, the precise structural elucidation of novel heterocyclic compounds is a critical step in the journey from discovery to clinical application. Among the vast landscape of medicinally relevant scaffolds, the 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, has emerged as a privileged structure in numerous therapeutic areas. This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of a key derivative, 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.
The strategic placement of a formyl group at the 3-position and a carbonitrile at the 6-position introduces significant electronic and structural modifications to the parent 4-azaindole core. These functional groups are instrumental in modulating the molecule's pharmacological profile, and a thorough understanding of their impact on the 1H NMR spectrum is paramount for unambiguous identification, purity assessment, and the study of intermolecular interactions. This document will delve into a detailed prediction and interpretation of the 1H NMR spectrum, supported by established principles of NMR spectroscopy and data from closely related analogues. We will explore the causal relationships between the molecular structure and the observed spectral parameters, provide a field-proven experimental protocol for data acquisition, and present the information in a clear, accessible format for the practicing scientist.
Predicted 1H NMR Spectrum: A Detailed Analysis
The 1H NMR spectrum of this compound is predicted to exhibit five distinct signals in the aromatic and downfield regions. The chemical shifts and coupling patterns are dictated by the electronic environment of each proton, which is a composite of the inherent aromaticity of the bicyclic system and the strong electron-withdrawing effects of the formyl and carbonitrile substituents.
Molecular Structure and Proton Numbering
Caption: Structure of this compound with proton numbering.
Predicted Chemical Shifts and Coupling Constants
The predicted 1H NMR spectral data in a common deuterated solvent such as DMSO-d6 are summarized in the table below. These predictions are based on the known spectrum of 4-azaindole and the anticipated substituent chemical shifts (SCS) of the formyl and cyano groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| N1-H | ~12.5 - 13.5 | br s | - |
| H2 | ~8.8 - 9.0 | s | - |
| CHO | ~10.0 - 10.2 | s | - |
| H5 | ~8.9 - 9.1 | d | J5,7 ≈ 1.5 - 2.0 |
| H7 | ~8.4 - 8.6 | d | J7,5 ≈ 1.5 - 2.0 |
Rationale for Predicted Spectral Parameters
-
N1-H (Pyrrole NH): The proton on the pyrrole nitrogen is expected to be significantly deshielded, appearing as a broad singlet in the range of 12.5-13.5 ppm. This is a characteristic feature of NH protons in azaindole systems and is further enhanced by the presence of two electron-withdrawing groups on the ring system. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen and potential solvent exchange.
-
H2 (Pyrrole Proton): The H2 proton is adjacent to the electron-withdrawing formyl group at the C3 position. This proximity will cause a substantial downfield shift, placing its resonance at approximately 8.8 - 9.0 ppm. Due to the absence of adjacent protons, this signal is predicted to be a sharp singlet.
-
CHO (Aldehyde Proton): The aldehyde proton is one of the most deshielded protons in the molecule, with a predicted chemical shift of 10.0 - 10.2 ppm. This is a well-established chemical shift range for aromatic aldehydes.[1] This signal will appear as a singlet as there are no vicinal protons to couple with.
-
H5 (Pyridine Proton): The H5 proton is part of the pyridine ring and is situated para to the nitrogen atom and ortho to the electron-withdrawing cyano group at C6. Both factors contribute to its deshielding, and its resonance is predicted to be in the 8.9 - 9.1 ppm region. It will appear as a doublet due to a small long-range coupling with H7.
-
H7 (Pyridine Proton): The H7 proton is also on the pyridine ring, ortho to the ring junction nitrogen. The electron-withdrawing nature of the cyano group at C6 will also influence its chemical shift, although to a lesser extent than H5. Its resonance is predicted to be around 8.4 - 8.6 ppm. It will appear as a doublet due to coupling with H5. The coupling between H5 and H7 is a four-bond coupling (4J), often referred to as a meta-coupling in pyridine systems, and is typically in the range of 1.5-2.0 Hz.
Experimental Protocol for 1H NMR Data Acquisition
To obtain a high-quality 1H NMR spectrum of this compound, the following field-proven protocol is recommended. This protocol is designed to ensure the integrity of the sample and the acquisition of accurate and reproducible data.
Sample Preparation
-
Analyte: this compound (ensure high purity, >95%).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable choice due to its excellent solvating power for polar heterocyclic compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d6.
-
Procedure:
-
Weigh the compound accurately into a clean, dry vial.
-
Add the deuterated solvent.
-
Gently warm and/or vortex the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Cap the NMR tube securely.
-
NMR Instrument Setup and Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of all protons, particularly the slowly relaxing quaternary-adjacent protons.
-
Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): A spectral width of at least 16 ppm is recommended to encompass all signals from the aldehyde proton to any potential upfield impurities.
-
Data Processing
-
Apodization: Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.
-
Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual DMSO-d5 peak to 2.50 ppm.
-
Integration: Integrate all signals to determine the relative proton ratios.
Logical Relationships in Spectral Interpretation
The interpretation of the 1H NMR spectrum relies on a logical workflow that connects the observed data to the molecular structure. This can be visualized as follows:
Caption: A workflow diagram illustrating the logical connections between 1H NMR data and molecular structure.
Conclusion
The 1H NMR spectrum of this compound is a rich source of structural information. A systematic analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all proton resonances. The strong deshielding effects of the formyl and cyano groups are clearly manifested in the downfield positions of the aromatic and aldehyde protons. This guide provides a robust framework for researchers to confidently acquire and interpret the 1H NMR spectrum of this important heterocyclic scaffold, thereby facilitating its application in medicinal chemistry and drug development. The provided experimental protocol represents a self-validating system for generating high-quality, reproducible data, which is the cornerstone of scientific integrity.
References
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
- Cordero-Pérez, J. J., et al. (2014). Complete 1H NMR assignment of 3-formylindole derivatives. Magnetic Resonance in Chemistry, 52(12).
-
Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. (n.d.). Retrieved January 21, 2026, from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 21, 2026, from [Link]
- Szabó, T., et al. (2020). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 25(21), 5183.
-
Long range coupling - Illustrated Glossary of Organic Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
13C NMR of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
An In-depth Technical Guide to the ¹³C NMR of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Abstract
This guide provides a comprehensive technical analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the pyrrolopyridine (azaindole) scaffold, its structural elucidation is paramount for confirming synthetic outcomes and understanding its chemical properties. This document details the fundamental principles governing its ¹³C NMR spectrum, offers a predictive assignment of chemical shifts based on established electronic and structural effects, and provides a robust, field-proven experimental protocol for acquiring high-fidelity spectral data. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular characterization.
Introduction: The Structural Significance of Pyrrolopyridines
The 1H-pyrrolo[3,2-b]pyridine core is a bicyclic heteroaromatic system comprising a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. This unique electronic arrangement imparts a distinct chemical reactivity and biological profile, making its derivatives attractive scaffolds in pharmaceutical research. The title compound, this compound, is further functionalized with two potent electron-withdrawing groups: a formyl (-CHO) group at the C3 position of the pyrrole ring and a nitrile (-C≡N) group at the C6 position of the pyridine ring.
¹³C NMR spectroscopy is an indispensable tool for the structural verification of such molecules. It provides a direct fingerprint of the carbon skeleton, with the chemical shift of each carbon nucleus being exquisitely sensitive to its local electronic environment. A thorough understanding of the ¹³C NMR spectrum is therefore not merely an analytical exercise but a crucial step in validating molecular design and ensuring the integrity of synthetic pathways.
Molecular Structure and Carbon Framework
To facilitate a clear and unambiguous discussion of the NMR spectrum, a standardized numbering system for the carbon atoms of the this compound scaffold is essential. The structure and IUPAC-recommended numbering are presented below.
Figure 1: Structure and numbering of this compound.
Interpreting the Spectrum: Core Principles and Predictive Analysis
The ¹³C NMR spectrum is governed by the chemical environment of each carbon. The key factors influencing the chemical shifts (δ) in the title molecule are hybridization, inductive effects, and resonance effects.
-
Hybridization: Carbons in different hybridization states resonate in distinct regions. For this molecule, we expect signals for sp²-hybridized aromatic and aldehyde carbons (δ 100-200 ppm) and an sp-hybridized nitrile carbon (δ 110-125 ppm).[1][2]
-
Inductive and Resonance Effects: The electronegative nitrogen and oxygen atoms withdraw electron density from adjacent carbons (inductive effect), causing them to be "deshielded" and shifting their signals downfield (to higher ppm values). Conversely, the lone pair on the pyrrole nitrogen participates in aromaticity, donating electron density into the ring system (resonance effect). The powerful electron-withdrawing nature of the formyl and nitrile substituents significantly modulates the electron density across the entire bicyclic system, providing critical diagnostic information for signal assignment.
Based on these principles, a predicted assignment for the ¹³C NMR spectrum is presented below. These predictions are derived from foundational NMR data for parent heterocyles like pyrrole and pyridine, adjusted for the strong electronic perturbations of the substituents.[3][4]
Table 1: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Atom | Predicted δ (ppm) | Hybridization | Type | Justification |
| C8 (CHO) | 185 – 195 | sp² | Aldehyde (CH) | The formyl carbon is highly deshielded by the doubly-bonded oxygen, placing it furthest downfield.[1] |
| C7a | 148 – 155 | sp² | Quaternary | Bridgehead carbon adjacent to the pyridine nitrogen (N4). It is strongly deshielded by induction and its position within the electron-deficient pyridine ring. |
| C5 | 145 – 152 | sp² | Aromatic (CH) | Alpha to the pyridine nitrogen (N4), leading to significant deshielding. |
| C2 | 135 – 145 | sp² | Aromatic (CH) | Alpha to the pyrrole nitrogen (N1) but also beta to the electron-withdrawing formyl group at C3, resulting in a downfield shift. |
| C3a | 130 – 138 | sp² | Quaternary | Bridgehead carbon influenced by both rings. Its position adjacent to the substituted C3 and within the electron-rich pyrrole moiety places it in this region. |
| C7 | 120 – 128 | sp² | Aromatic (CH) | Gamma to the pyridine nitrogen (N4). Less deshielded than C5 but still part of the electron-poor pyridine ring. |
| C3 | 118 – 125 | sp² | Aromatic (C) | Attached to the strongly electron-withdrawing formyl group, which deshields it significantly compared to an unsubstituted pyrrole carbon. |
| C9 (CN) | 115 – 120 | sp | Nitrile (C) | The characteristic region for nitrile carbons. The signal is often of lower intensity due to its quaternary nature and longer relaxation time.[2] |
| C6 | 105 – 115 | sp² | Quaternary | Attached to the electron-withdrawing nitrile group. The combination of being part of the pyridine ring and bearing the nitrile substituent results in a complex electronic environment. |
Note: Quaternary carbons (C3, C3a, C6, C7a, C9) are expected to show signals of lower intensity in a standard proton-decoupled spectrum due to the absence of Nuclear Overhauser Effect (NOE) enhancement.[2]
Figure 2: Key factors determining ¹³C NMR chemical shifts.
Self-Validating Experimental Protocol
Acquiring a high-quality, reproducible ¹³C NMR spectrum requires a meticulous and well-documented experimental approach. The following protocol is designed to be a self-validating system, ensuring data integrity.
4.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble at the desired concentration. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to its excellent solvating power for polar, N-H containing heterocyclic compounds. Chloroform-d (CDCl₃) may be an alternative if solubility permits.
-
Concentration: Prepare a solution of 15-25 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration provides a good signal-to-noise ratio within a reasonable acquisition time.
-
Standard: The solvent peak (DMSO-d₆ at δ ≈ 39.52 ppm; CDCl₃ at δ ≈ 77.16 ppm) will serve as the internal reference standard for calibrating the chemical shift axis. Tetramethylsilane (TMS) can be added as an alternative internal standard (δ 0.00 ppm).
-
Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.
4.2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Experiment: Standard proton-decoupled ¹³C observation (zgpg30 or equivalent).
Table 2: Recommended Spectrometer Parameters
| Parameter | Value | Rationale (Expertise & Causality) |
| Spectrometer Freq. (¹³C) | ≥ 100 MHz | Higher fields provide better signal dispersion and sensitivity. |
| Pulse Program | zgpg30 | A standard power-gated decoupling sequence with a 30° flip angle. This is a good compromise between signal intensity and allowing for faster repetition rates. |
| Acquisition Time (AQ) | 1.0 – 1.5 s | Defines the digital resolution. This range is sufficient for resolving sharp aromatic signals. |
| Relaxation Delay (D1) | 2.0 – 5.0 s | Crucial for Trustworthiness. A longer delay allows for more complete T₁ relaxation, especially for quaternary carbons, yielding more reliable signal intensities. A short delay can cause saturation and loss of quaternary signals. |
| Number of Scans (NS) | 1024 – 4096 | The low natural abundance (1.1%) of ¹³C necessitates signal averaging to achieve an adequate signal-to-noise ratio. The exact number depends on the sample concentration. |
| Spectral Width (SW) | 220 – 240 ppm | Must encompass the full range of expected chemical shifts, from TMS (0 ppm) to the aldehyde carbonyl (>190 ppm). |
| Temperature | 298 K (25 °C) | A standard, controlled temperature ensures reproducibility. |
4.3. Data Processing
-
Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes and apply an automatic polynomial baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift value (e.g., DMSO-d₆ heptet center at 39.52 ppm).
Figure 3: Experimental workflow for ¹³C NMR analysis.
Conclusion: A Framework for Confident Structural Assignment
The ¹³C NMR spectrum of this compound offers a wealth of structural information. A logical interpretation, grounded in the fundamental principles of chemical shift theory, allows for a confident, predictive assignment of all carbon signals. The downfield aldehyde carbon, the distinct nitrile carbon, and the electronically modulated aromatic carbons create a unique spectral fingerprint. By adhering to the rigorous experimental protocol outlined in this guide, researchers can generate high-quality, reliable data, ensuring the structural integrity of this important heterocyclic scaffold in their drug discovery and development endeavors. For absolute confirmation of assignments, particularly for the closely spaced aromatic quaternary carbons, 2D NMR experiments such as HSQC and HMBC are recommended as complementary techniques.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18754117, 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. Retrieved from [Link].
-
Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link].
-
Oregon State University, Department of Chemistry. 13C NMR Chemical Shift. Retrieved from [Link].
-
Compound Interest (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link].
- Katritzky, A. R., & Perumal, S. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 369-383. (Note: A general reference for indole derivative shifts, URL not available for direct linking to the full text without subscription).
-
Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Retrieved from [Link].
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An In-Depth Technical Guide to the Mass Spectrometry of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry, tailored to the specific structural attributes of this molecule.
Molecular Profile and Analytical Significance
This compound belongs to the pyrrolopyridine class of compounds, which are known for a wide range of biological activities.[1] The accurate characterization of such molecules is a critical step in the drug discovery pipeline. Mass spectrometry (MS) provides essential information regarding molecular weight, elemental composition, and structural integrity through controlled fragmentation analysis.
Molecular Structure and Properties:
-
Chemical Formula: C₉H₅N₃O
-
Average Molecular Weight: 171.16 g/mol
-
Monoisotopic (Exact) Mass: 171.04326 Da
-
Core Scaffold: A fused pyrrole and pyridine ring system (pyrrolopyridine or azaindole).
-
Key Functional Groups:
-
An aromatic aldehyde (-CHO) at position 3.
-
A nitrile (-C≡N) group at position 6.
-
Two basic nitrogen atoms (one in the pyridine ring, one in the pyrrole ring) susceptible to protonation.
-
The presence of polar functional groups and basic nitrogen atoms makes this molecule highly suitable for analysis by soft ionization techniques like Electrospray Ionization (ESI).[2][3]
Recommended Analytical Workflow: LC-MS/MS
For robust and sensitive analysis, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is recommended. This approach couples the separation power of HPLC/UHPLC with the specificity and structural elucidation capabilities of tandem mass spectrometry.
Caption: High-level LC-MS/MS workflow for compound analysis.
Experimental Protocols
Objective: To prepare the analyte for optimal ionization and chromatographic separation.
Protocol:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade Dimethyl Sulfoxide (DMSO).
-
Working Solution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade). The formic acid serves as a proton source to promote the formation of [M+H]⁺ ions in positive mode ESI.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
Rationale: The following parameters are based on a typical Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer, which are widely used for high-resolution mass measurement and fragmentation studies.[4]
| Parameter Group | Parameter | Recommended Setting | Rationale & Expert Insight |
| Liquid Chromatography | Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for small aromatic molecules. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for 2.1 mm ID columns, ensuring efficient separation and ionization. | |
| Gradient | 5% to 95% B over 5-10 min | A standard gradient to elute the compound and separate it from impurities. | |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. | |
| Ion Source (ESI) | Ionization Mode | Positive (+) | The pyrrolopyridine scaffold contains basic nitrogens that are readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Creates a stable electrospray plume for efficient ion generation. | |
| Gas Temperature | 300 - 350 °C | Facilitates desolvation of the analyte ions. | |
| Nebulizer Gas (N₂) | 30 - 45 psi | Assists in droplet formation. | |
| Mass Spectrometry | MS1 Scan Range | m/z 100 - 500 | Covers the expected mass of the precursor ion and potential adducts. |
| MS/MS Analysis | Collision-Induced Dissociation (CID) | CID is a robust and widely used method for fragmenting small molecules.[5] | |
| Collision Energy (CE) | 10 - 40 eV (Ramped) | A ramped CE allows for the observation of both low-energy (stable) and high-energy (smaller) fragments in a single experiment. |
Predicted Mass Spectra and Fragmentation Analysis
The structural analysis is a predictive exercise based on established fragmentation rules for aromatic aldehydes, nitriles, and heterocyclic systems.[6][7][8]
In the MS1 spectrum, the primary ion observed will be the protonated molecule.
| Ion Species | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₉H₆N₃O]⁺ | 172.05054 |
| [M+Na]⁺ | [C₉H₅N₃ONa]⁺ | 194.03248 |
| [2M+H]⁺ | [C₁₈H₁₁N₆O₂]⁺ | 343.09382 |
-
Self-Validation: The presence of the [M+H]⁺ ion with high mass accuracy (typically <5 ppm on a TOF or Orbitrap instrument) confirms the elemental composition. The characteristic isotopic pattern for C₉H₆N₃O should also be observed.
Upon isolation and fragmentation of the precursor ion at m/z 172.05, several characteristic neutral losses are anticipated. The fused aromatic system provides stability, suggesting that initial fragmentations will involve the functional groups.[6]
Primary Fragmentation Pathways:
-
Loss of Carbon Monoxide (CO): A classic fragmentation pathway for aromatic aldehydes is the neutral loss of CO (28.01 Da).[6][9] This is often a dominant fragmentation route, leading to a stable resulting cation.
-
Loss of Hydrogen Cyanide (HCN): The pyrrole and pyridine rings can undergo ring cleavage, often resulting in the loss of HCN (27.01 Da). This is a common fragmentation for nitrogen-containing heterocycles.[10]
-
Combined Losses: Sequential losses, such as an initial loss of CO followed by a loss of HCN, are highly probable.
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The Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The pyrrolo[3,2-b]pyridine scaffold, a fused bicyclic heterocycle containing a pyrrole and a pyridine ring, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This core structure is an isomer of the more broadly studied azaindoles and is present in a variety of naturally occurring alkaloids and synthetic molecules with therapeutic potential. The unique electronic properties and rigid, planar structure of the pyrrolopyridine core allow it to effectively interact with a diverse range of biological targets, making it a privileged scaffold in the design of novel therapeutics. This guide provides a comprehensive overview of the biological significance of the pyrrolo[3,2-b]pyridine scaffold and its isomers, with a focus on its applications in oncology, infectious diseases, and beyond.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
The pyrrolo[3,2-b]pyridine scaffold and its isomers have demonstrated remarkable potential in the development of anticancer agents, acting through various mechanisms of action.
Kinase Inhibition: A Dominant Therapeutic Strategy
A predominant application of the pyrrolopyridine scaffold is in the design of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The pyrrolopyridine core serves as an effective hinge-binding motif in the ATP-binding pocket of numerous kinases.
Derivatives of various pyrrolopyridine isomers have been developed as potent inhibitors of several key kinases:
-
FMS Kinase (CSF-1R): Pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase, a receptor tyrosine kinase overexpressed in ovarian, prostate, and breast cancers.[1] These compounds have shown promising antiproliferative activity against various cancer cell lines and also exhibit anti-inflammatory effects.[1]
-
Fibroblast Growth Factor Receptor (FGFR): The abnormal activation of the FGFR signaling pathway is implicated in various tumors. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3, inducing apoptosis and inhibiting proliferation, migration, and invasion of cancer cells.[2]
-
Bruton's Tyrosine Kinase (BTK): A series of pyrrolo[2,3-b]pyridine-based derivatives have been designed as potent BTK inhibitors, a key enzyme in B-cell receptor signaling implicated in B-cell malignancies.[3]
-
Cyclin-Dependent Kinase 8 (CDK8): A potent type II CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold has been discovered for the treatment of colorectal cancer.[4]
Below is a generalized signaling pathway illustrating the role of kinase inhibitors.
Caption: Generalized Kinase Signaling Pathway and Inhibition.
Table 1: Pyrrolopyridine Derivatives as Kinase Inhibitors
| Target Kinase | Pyrrolopyridine Isomer | Reported Potency (IC50) | Reference |
| FMS Kinase | Pyrrolo[3,2-c]pyridine | 30 nM | [1] |
| FGFR1 | 1H-pyrrolo[2,3-b]pyridine | 7 nM | [2] |
| FGFR2 | 1H-pyrrolo[2,3-b]pyridine | 9 nM | [2] |
| FGFR3 | 1H-pyrrolo[2,3-b]pyridine | 25 nM | [2] |
| BTK | Pyrrolo[2,3-b]pyridine | <10 nM | [3] |
| CDK8 | 1H-pyrrolo[2,3-b]pyridine | 48.6 nM | [4] |
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a validated anticancer strategy.[5] A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization by binding to the colchicine-binding site.[6][7] These compounds have demonstrated potent antiproliferative activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC50 values in the sub-micromolar range.[6][7] Mechanistic studies have shown that these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]
The following diagram illustrates the mechanism of tubulin polymerization inhibition.
Caption: Mechanism of Tubulin Polymerization Inhibition.
DNA Intercalation and Antiproliferative Activity
Certain pyrrolo[2,3-b]pyridine analogues have been shown to exert their antiproliferative effects by intercalating with DNA.[8] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. These compounds have demonstrated significant growth inhibitory action against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MDA-MB-231) cancer.[8]
Furthermore, diarylureas and amides possessing the pyrrolo[3,2-b]pyridine scaffold have shown potent antiproliferative activity against human melanoma cell lines, with some derivatives exhibiting superior or similar activity to the approved drug Sorafenib.[9]
Antimicrobial Activity: A Scaffold for Combating Infectious Diseases
Beyond oncology, the pyrrolopyridine core has emerged as a promising scaffold for the development of novel antimicrobial agents.
Antiviral Properties
Pyrrolopyridine derivatives have demonstrated efficacy against a range of viruses. For instance, certain pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1][2][10]triazolo[4,3-c]pyrimidine derivatives have exhibited significant antiviral activity against Rotavirus and Coxsackievirus B4.[11] The broad-spectrum antiviral potential of pyridine-containing heterocycles, including pyrrolopyridines, has been a subject of extensive research.[12]
Antibacterial Activity
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of E. coli.[10] Additionally, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents in a high-throughput screening program.[13]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrolopyridine derivatives can be significantly modulated by the nature and position of substituents on the core scaffold.
-
In the context of antiproliferative activity against melanoma, the substitution pattern on the pyrrolo[3,2-b]pyridine scaffold plays a crucial role. For instance, compounds with 5-benzylamide substituted 4'-amide moieties showed the most potent activity.[9]
-
For FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core, specific substitutions are critical for achieving high potency and selectivity.[2]
-
In the case of BTK inhibitors, a scaffold-hopping strategy from other heterocyclic cores to the pyrrolo[2,3-b]pyridine scaffold, combined with systematic modification of substituents, led to the identification of highly potent compounds.[3]
These examples underscore the importance of rational drug design and the exploration of the chemical space around the pyrrolopyridine core to optimize therapeutic properties.
Experimental Protocols: A Guide to In Vitro Evaluation
The following is a representative protocol for an in vitro antiproliferative assay, a common method for evaluating the cytotoxic effects of novel compounds.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
-
Cell Culture: Plate cells (e.g., A549, HeLa, MDA-MB-231) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrrolopyridine derivatives) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration required to inhibit cell growth by 50%) for each compound.
Caption: Workflow for the Sulforhodamine B (SRB) Assay.
Conclusion and Future Perspectives
The pyrrolo[3,2-b]pyridine scaffold and its isomers represent a highly versatile and privileged core in medicinal chemistry. Their ability to interact with a wide array of biological targets has led to the development of potent anticancer, antiviral, and antibacterial agents. The ongoing exploration of the structure-activity relationships of substituted pyrrolopyridines continues to yield compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of next-generation therapeutics with enhanced efficacy and reduced side effects, further solidifying the importance of the pyrrolopyridine scaffold in modern drug discovery.
References
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- 3. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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Unlocking Therapeutic Potential: A Technical Guide to Pyrrolo[3,2-b]pyridine Derivatives and Their Targets
Abstract
The pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity. This technical guide provides an in-depth analysis of the key therapeutic targets of pyrrolo[3,2-b]pyridine derivatives, with a primary focus on their applications in oncology and infectious diseases. We will dissect the molecular mechanisms of action, explore the intricacies of relevant signaling pathways, and provide detailed, field-proven experimental protocols for evaluating compound efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile heterocyclic core.
The Pyrrolo[3,2-b]pyridine Scaffold: A Foundation for Diverse Bioactivity
The pyrrolo[3,2-b]pyridine core, a bicyclic heteroaromatic system, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as lipophilic surfaces. This structural versatility allows for the design of potent and selective modulators of various biological targets. While several isomers of the pyrrolopyridine scaffold exist, each with distinct biological profiles, this guide will focus on derivatives of the pyrrolo[3,2-b]pyridine structure and its closely related isomers where relevant, acknowledging the broader therapeutic landscape of this compound class.
Key Therapeutic Targets in Oncology
Pyrrolo[3,2-b]pyridine derivatives have shown significant promise as anti-cancer agents, primarily through the inhibition of key protein kinases and disruption of microtubule dynamics.
Receptor Tyrosine Kinases: Intercepting Aberrant Growth Signals
FMS kinase, also known as CSF-1R, is a member of the type III receptor tyrosine kinase family.[1] Its activation through binding of its ligands, CSF-1 or IL-34, triggers signaling cascades that promote the proliferation and survival of monocyte/macrophage lineage cells.[1] Overexpression of FMS is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[1] Pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase. For instance, a series of these compounds demonstrated significant inhibitory effects, with IC50 values as low as 30 nM.[1] This inhibition translates to potent antiproliferative activity against various cancer cell lines.[1]
FMS/CSF-1R Signaling Pathway
Upon ligand binding, FMS dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This initiates multiple pathways crucial for cell survival and proliferation, including the RAS/RAF/MAPK and PI3K/AKT pathways.
Figure 1: Simplified FMS/CSF-1R signaling pathway and the inhibitory action of pyrrolo[3,2-b]pyridine derivatives.
The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in cell proliferation, survival, migration, and differentiation.[2] Aberrant activation of FGFR signaling, through gene amplification, mutations, or translocations, is a key driver in a variety of cancers.[3] Consequently, targeting FGFRs has become an attractive strategy for cancer therapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFR1, 2, and 3. One notable compound from this series exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively, and effectively inhibited breast cancer cell proliferation, migration, and invasion.
FGFR Signaling Pathway
Ligand-induced dimerization and autophosphorylation of FGFRs activate several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which collectively promote tumorigenesis.[3]
Figure 3: Workflow for the in vitro FMS kinase inhibition assay.
This assay measures the inhibition of FGFR phosphorylation in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells known to overexpress FGFR (e.g., certain breast or gastric cancer cell lines) in a 96-well plate and culture overnight.
-
Treat the cells with various concentrations of the pyrrolo[3,2-b]pyridine derivative for a predetermined time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Remove the culture medium and add 50 µL of supplemented lysis buffer.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
-
HTRF® Assay:
-
Transfer the cell lysates to a 384-well plate.
-
Add the HTRF® antibody mix (containing europium cryptate-labeled anti-FGFR antibody and d2-labeled anti-phosphotyrosine antibody).
-
Incubate as per the manufacturer's instructions.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission). The ratio of the signals is proportional to the level of FGFR phosphorylation.
-
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.
Protocol (Fluorescence-based):
-
Reagent Preparation:
-
Prepare the reaction buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Prepare a solution of purified tubulin (e.g., 2 mg/mL) in the reaction buffer containing a fluorescent reporter (e.g., DAPI). [4]2. Assay Setup:
-
In a 384-well plate, add the test pyrrolo[3,2-b]pyridine derivative at various concentrations.
-
Add the tubulin solution to each well to initiate polymerization.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes. An increase in fluorescence indicates tubulin polymerization.
-
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Protocol (Broth Microdilution):
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth). [5]2. Compound Dilution:
-
Perform serial two-fold dilutions of the pyrrolo[3,2-b]pyridine derivative in the broth medium in a 96-well microtiter plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
-
Incubation:
Figure 4: Workflow for the determination of Minimum Inhibitory Concentration (MIC) by broth microdilution.
Data Summary and Interpretation
The following table provides a representative summary of the types of quantitative data generated from the described assays for hypothetical pyrrolo[3,2-b]pyridine derivatives.
| Compound ID | Target | Assay Type | IC50 / MIC | Cell Line / Organism |
| PBP-1 | FMS Kinase | In Vitro Kinase | 45 nM | - |
| PBP-1 | - | Antiproliferative | 0.25 µM | OVCAR-3 (Ovarian) |
| PBP-2 | FGFR1 | In Vitro Kinase | 15 nM | - |
| PBP-2 | FGFR2 | In Vitro Kinase | 28 nM | - |
| PBP-2 | - | Cell Proliferation | 0.5 µM | MCF-7 (Breast) |
| PBP-3 | Tubulin | Polymerization | 0.18 µM | - |
| PBP-3 | - | Antiproliferative | 0.3 µM | HeLa (Cervical) |
| PBP-4 | Antibacterial | MIC | 4 µg/mL | E. coli |
Conclusion and Future Directions
Derivatives of the pyrrolo[3,2-b]pyridine scaffold represent a promising class of therapeutic agents with diverse biological activities. Their ability to potently and selectively inhibit key targets in oncology, such as FMS, FGFRs, and tubulin, underscores their potential for the development of novel anti-cancer drugs. Furthermore, their emerging antibacterial properties open up new avenues for combating infectious diseases.
The experimental protocols detailed in this guide provide a robust framework for the evaluation and characterization of new pyrrolo[3,2-b]pyridine analogues. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel therapeutic targets, and elucidating the molecular basis of their mechanisms of action in greater detail. The continued investigation of this versatile scaffold holds significant promise for the discovery of next-generation medicines.
References
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed. [Link]
- (Reference to a review on FMS kinase in cancer - placeholder, as no direct search result provided this)
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
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-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. PubMed. [Link]
-
What are Tubulin inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Current progress in cancer treatment by targeting FGFR signaling. PMC - NIH. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. [Link]
-
Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers. [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Formyl Substituted Azaindoles
Foreword: The Strategic Importance of 3-Formyl Azaindoles
The azaindole scaffold, a bioisosteric analogue of indole where a carbon atom in the benzene ring is replaced by nitrogen, is a cornerstone of modern medicinal chemistry.[1][2] This subtle structural modification can profoundly enhance pharmacological properties, such as aqueous solubility and hydrogen bonding capacity, without drastically altering the molecule's overall shape.[3] This has led to the successful development of therapeutic agents for a wide range of diseases.[1]
Within this privileged scaffold, the 3-formyl substituted azaindole holds particular significance. The aldehyde group at the C3 position is a versatile chemical handle, a reactive electrophilic center that serves as a gateway for a multitude of chemical transformations.[2] It readily participates in condensation reactions, nucleophilic additions, oxidations, reductions, and olefications, enabling the construction of complex molecular architectures.[2] Consequently, 3-formyl azaindoles are critical intermediates in the synthesis of kinase inhibitors, anticancer immunomodulators, and other high-value pharmaceutical compounds.[4] This guide provides an in-depth exploration of the primary synthetic routes to this pivotal building block, focusing on the underlying mechanisms, practical considerations, and field-proven protocols.
The Vilsmeier-Haack Reaction: The Workhorse of C3 Formylation
The Vilsmeier-Haack reaction is the most prevalent and robust method for the direct formylation of electron-rich heterocyclic systems, including azaindoles.[5][6] Its reliability, scalability, and use of cost-effective reagents make it a staple in both academic and industrial laboratories.[7]
Mechanistic Rationale: Activating the Formylating Agent
The reaction's efficacy hinges on the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[6]
The causality is as follows:
-
Nucleophilic Attack: The carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃.
-
Chloride Elimination & Cyclization: A chloride ion is eliminated, and a subsequent intramolecular rearrangement occurs.
-
Intermediate Collapse: The resulting intermediate collapses, eliminating the stable dichlorophosphate anion to generate the highly electrophilic Vilsmeier reagent.
This reagent is then poised for electrophilic aromatic substitution on the azaindole ring. The C3 position is the most electron-rich and sterically accessible site, leading to highly regioselective formylation. The reaction is completed by hydrolysis of the intermediate iminium salt to yield the final aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation of azaindole.
A Case Study: Synthesis of 3-Formyl-6-azaindole
A recent and efficient method for preparing 3-formyl-6-azaindoles utilizes commercially available 3-amino-4-methylpyridines as starting materials.[8][9] This approach combines the azaindole ring formation and formylation into a streamlined process.
Key Insight: The reaction's success is critically dependent on the activation of the methyl group on the pyridine ring. In-situ protonation of the ring nitrogen atom facilitates this activation, enabling the subsequent cyclization and formylation steps.[8][9] This highlights the importance of understanding the electronic nature of the substrate. An optimization of a previously low-yielding procedure resulted in a respectable 62% yield for the parent 3-formyl-6-azaindole.[9]
Alternative and Modern Synthetic Strategies
While the Vilsmeier-Haack reaction is dominant, several other methods offer unique advantages, particularly concerning substrate scope and reaction conditions.
Classical Alternatives: Duff and Rieche Reactions
For certain substrates, particularly 6-azaindoles, older methods like the Duff reaction (using hexamethylenetetramine, or urotropine) and the Rieche reaction (using dichloromethyl methyl ether) have been employed.[9] These methods can be effective but often suffer from lower yields and harsher conditions compared to modern alternatives. Their use is typically relegated to cases where the Vilsmeier-Haack reaction fails or provides unsatisfactory results.
Photoredox Catalysis: A Green Chemistry Approach
Recent advancements have introduced transition-metal-free, visible-light-promoted formylation reactions.[10][11] These methods represent a significant step towards sustainable chemistry.
Causality and Mechanism:
-
A photoredox catalyst, such as Eosin Y or Rose Bengal, is excited by visible light (e.g., blue LEDs).[10][11]
-
The excited catalyst is reduced by a carbon source, typically tetramethylethylenediamine (TMEDA).
-
This process generates a reactive radical species from TMEDA via C-N bond cleavage.
-
The radical intermediate then acts as the formylating agent, attacking the C3 position of the indole or azaindole.
-
Molecular oxygen from the air serves as the terminal oxidant, regenerating the catalyst and completing the catalytic cycle.[10]
This approach is notable for its mild conditions, avoidance of harsh metal catalysts, and broad functional group tolerance.[11]
Catalytic Vilsmeier-Haack Reaction
Innovations on the classical Vilsmeier-Haack reaction have led to catalytic versions. A recently developed method utilizes a P(III)/P(V)=O cycle to facilitate the formylation of indoles.[12] This strategy allows the reaction to proceed under milder conditions and can be used for late-stage formylation of complex molecules derived from natural products and pharmaceuticals.[12]
Comparative Analysis of Formylation Methods
The choice of synthetic route depends heavily on the specific azaindole isomer, available starting materials, required scale, and tolerance for specific reaction conditions.
| Method | Formylating Agent | Conditions | Advantages | Disadvantages | Typical Yield |
| Vilsmeier-Haack | POCl₃ / DMF | 0°C to reflux | Scalable, cost-effective, high regioselectivity, well-established.[5][7] | Requires stoichiometric, corrosive reagents; workup can be challenging. | 60-90%[7][9] |
| Duff Reaction | Urotropine / Acid | 100-150°C | One-pot procedure from simple starting materials. | Often low yields, harsh acidic conditions, limited scope.[9] | 15-30% |
| Rieche Reaction | Cl₂CHOMe / Lewis Acid | 0°C to RT | Milder than Duff, good for certain substrates. | Uses highly toxic and moisture-sensitive reagents.[9] | 40-60% |
| Photoredox Catalysis | TMEDA / Air | Room Temp, Visible Light | Extremely mild, environmentally friendly, high functional group tolerance.[10][11] | May require specialized photoreactor setup; can be slower. | 70-95%[11] |
| Catalytic Vilsmeier | Catalytic P(III)/P(V)=O | Room Temp | Very mild, excellent for late-stage functionalization.[12] | Catalyst may not be commercially available; newer method. | 75-90%[12] |
Experimental Protocols: A Self-Validating System
The following protocol details the synthesis of 7-azaindole-3-carboxaldehyde, a widely used intermediate, via the Vilsmeier-Haack reaction. This procedure is designed to be self-validating through clear steps and expected outcomes.
Protocol: Vilsmeier-Haack Formylation of 7-Azaindole
Caption: Experimental workflow for 3-formyl azaindole synthesis.
Materials:
-
7-Azaindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Ethanol or other suitable recrystallization solvent
-
Ice
Procedure:
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, add anhydrous DMF (3 molar equivalents). Cool the flask to 0-5°C using an ice bath. Slowly add POCl₃ (1.1 molar equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C. Stir the resulting mixture at 0-5°C for an additional 30-40 minutes. The solution should be clear to pale yellow.[7]
-
Substrate Addition: In a separate flask, dissolve 7-azaindole (1 molar equivalent) in a minimal amount of anhydrous DMF.
-
Formylation Reaction: Slowly add the dissolved 7-azaindole solution to the pre-formed Vilsmeier reagent at 0-5°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Then, heat the reaction mixture to 85-90°C and maintain for 5-8 hours. Monitor the reaction progress by TLC.[7]
-
Workup and Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.
-
Neutralization and Precipitation: Slowly add saturated sodium carbonate solution to the aqueous mixture until the pH is adjusted to 8-9. A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 7-azaindole-3-carboxaldehyde as a solid.[7] The expected melting point is in the range of 216-220 °C.
Conclusion and Future Outlook
The synthesis of 3-formyl substituted azaindoles is a mature field, dominated by the robust and scalable Vilsmeier-Haack reaction. However, the landscape is evolving. The drive for greener, milder, and more efficient chemical processes has spurred the development of elegant solutions based on photoredox and other catalytic systems.[10][11][12] For researchers, scientists, and drug development professionals, a thorough understanding of both the classical workhorses and these modern innovations is essential. The ability to select the optimal synthetic route—balancing scalability, cost, substrate compatibility, and environmental impact—will continue to be a key determinant in the successful application of these vital heterocyclic building blocks.
References
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 633-664. (URL: [Link])
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC - NIH. (URL: [Link])
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. (URL: [Link])
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv Preprint. (URL: [Link])
-
Azaindole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC - NIH. (URL: [Link])
-
Chen, Y., & Diao, T. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1130-1139. (URL: [Link])
-
The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (URL: [Link])
-
Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction | ACS Catalysis - ACS Publications. (URL: [Link])
-
Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. (URL: [Link])
-
Zhao, Y., Li, H., Yin, S., Wu, Y., & Ni, G. (2022). Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Synlett, 33(07), 659-663. (URL: [Link])
-
Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A | Organic Letters - ACS Publications. (URL: [Link])
-
Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing. (URL: [Link])
-
Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... - ResearchGate. (URL: [Link])
-
Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions - PMC - NIH. (URL: [Link])
- WO2005004801A2 - Indole, azaindole and related heterocyclic n-substituted piperazine derivatives - Google P
-
Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes - NIH. (URL: [Link])
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
-
Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (URL: [Link])
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PubMed. (URL: [Link])
-
Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. (URL: [Link])
Sources
- 1. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 8. chemrxiv.org [chemrxiv.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 12. orgsyn.org [orgsyn.org]
Methodological & Application
Synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile: An Application Note and Protocol for Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 4-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a wide array of therapeutic agents. Derivatives of this scaffold have shown promise in various disease areas, including oncology, inflammation, and neurodegenerative disorders. For instance, pyrrolopyridine-based compounds have been investigated as potent inhibitors of phosphodiesterase 4B (PDE4B), Acetyl-CoA carboxylase (ACC1), and as colchicine-binding site inhibitors with significant anticancer activities[1][2][3].
The introduction of a formyl group at the 3-position of the 1H-pyrrolo[3,2-b]pyridine core, coupled with a nitrile group at the 6-position, yields a highly versatile intermediate: 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile . This molecule is a valuable building block for further chemical elaboration, enabling the synthesis of diverse compound libraries for drug discovery campaigns. The aldehyde functionality serves as a handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic rings.
This application note provides a comprehensive guide to the synthesis of this key intermediate, detailing a robust two-step protocol starting from the commercially available 6-bromo-1H-pyrrolo[3,2-b]pyridine. The presented methodology is designed to be accessible and reproducible for researchers in both academic and industrial settings.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is approached via a two-step sequence:
-
Palladium-Catalyzed Cyanation: The initial step involves the conversion of the commercially available 6-bromo-1H-pyrrolo[3,2-b]pyridine to 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. This is achieved through a palladium-catalyzed cross-coupling reaction, a reliable and widely used method for the introduction of a cyano group onto an aromatic or heteroaromatic ring[4].
-
Vilsmeier-Haack Formylation: The subsequent step is the regioselective formylation of the 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile at the electron-rich 3-position of the pyrrole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1][5].
The overall synthetic workflow is depicted in the following diagram:
Sources
Synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile: An Application Protocol
Introduction
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural similarity to indole allows it to act as a bioisostere, modulating physicochemical and pharmacokinetic properties of drug candidates.[1] The introduction of a formyl group at the C3 position and a nitrile group at the C6 position yields 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, a key intermediate for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and other targeted therapeutics. This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable building block, intended for researchers, medicinal chemists, and professionals in drug development.
The synthetic strategy is a three-step sequence commencing with the construction of the 4-azaindole core, followed by functionalization of the pyridine ring, and culminating in the selective formylation of the pyrrole ring. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations critical for a successful and reproducible synthesis.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via the following three-stage process:
-
Stage 1: Bartoli Indole Synthesis to construct the core heterocyclic scaffold, 6-bromo-1H-pyrrolo[3,2-b]pyridine.
-
Stage 2: Palladium-Catalyzed Cyanation to introduce the carbonitrile functionality at the C6 position, yielding 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.
-
Stage 3: Vilsmeier-Haack Formylation to regioselectively install the formyl group at the electron-rich C3 position of the pyrrole ring.
Caption: Overall synthetic route to the target compound.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier |
| 2-Bromo-3-nitropyridine | ≥97% | Commercially Available |
| Vinylmagnesium bromide | 1.0 M in THF | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Commercially Available |
| Ammonium chloride (NH₄Cl) | ACS reagent, ≥99.5% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially Available |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS grade | Commercially Available |
| Zinc cyanide (Zn(CN)₂) | 98% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | ACS reagent, ≥99.7% | Commercially Available |
| Dichloromethane (DCM) | ACS grade | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flasks and standard glassware
-
Magnetic stirrers with heating plates
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Experimental Protocols
Stage 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine
This stage employs the Bartoli indole synthesis, a powerful method for creating indole and azaindole scaffolds from ortho-substituted nitroarenes and vinyl Grignard reagents.[2][3] The reaction proceeds via addition of the Grignard reagent to the nitro group, followed by a[4][4]-sigmatropic rearrangement. The steric hindrance of the ortho-bromo substituent is crucial for facilitating this rearrangement.[3]
Caption: Workflow for the Bartoli indole synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-3-nitropyridine (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add vinylmagnesium bromide (1.0 M in THF, 3.0 eq) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 6-bromo-1H-pyrrolo[3,2-b]pyridine as a solid.
Stage 2: Synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
This step involves a palladium-catalyzed cyanation reaction. The bromo-azaindole is converted to the corresponding nitrile using zinc cyanide. Tetrakis(triphenylphosphine)palladium(0) is an effective catalyst for this transformation.
Step-by-Step Procedure:
-
Reaction Setup: In a sealable reaction vessel, combine 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) (approx. 0.2 M solution).
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water (2x) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a good starting point) to yield 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.[5]
Stage 3: Synthesis of this compound
The final step is the Vilsmeier-Haack formylation. This reaction introduces a formyl group onto an electron-rich aromatic ring. The pyrrole ring of the 4-azaindole system is significantly more electron-rich than the pyridine ring, leading to regioselective formylation at the C3 position.
Causality and Safety: The Vilsmeier reagent (a chloroiminium salt) is pre-formed by the reaction of phosphorus oxychloride (POCl₃) with DMF.[4] This reagent is a powerful electrophile. It is crucial to control the temperature during its formation, as the reaction is exothermic. The Vilsmeier-Haack reaction itself can be thermally unstable.[4] Therefore, the substrate should be added to the pre-formed reagent at a controlled, low temperature. The order of addition is critical for safety and to prevent uncontrolled exotherms.
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a dry two-necked flask under an inert atmosphere, add anhydrous DMF (5.0 eq). Cool the DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC until completion.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Basify the mixture to pH 8-9 by the slow addition of a saturated aqueous sodium bicarbonate solution or dilute sodium hydroxide. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction: Extract the aqueous mixture with a suitable solvent such as ethyl acetate or a mixture of dichloromethane and isopropanol (e.g., 9:1).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Off-white to yellow solid.
-
Mass Spectrometry (MS): ESI-MS (m/z) calculated for C₉H₅N₃O: 171.04; found: [M+H]⁺ 172.1.
-
¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts: δ ~12.5 (s, 1H, NH), ~10.0 (s, 1H, CHO), ~8.7 (s, 1H, Ar-H), ~8.5 (s, 1H, Ar-H), ~8.3 (s, 1H, Ar-H).
-
¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts: δ ~185.0 (CHO), ~148.0, ~145.0, ~135.0, ~130.0, ~120.0, ~118.0 (CN), ~115.0, ~105.0.
Note: The predicted NMR shifts are based on structurally similar compounds. Experimental verification is essential.
References
-
Ivonin, S. P., et al. (2022). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Wikipedia. Bartoli indole synthesis. [Link]
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society.
-
Demeunynck, M., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
Sources
Application Notes and Protocols: Vilsmeier-Haack Formylation of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Introduction: The Strategic Importance of Formylated 4-Azaindoles in Drug Discovery
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural analogy to indole allows it to function as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. The introduction of a formyl (-CHO) group onto this scaffold via the Vilsmeier-Haack reaction is a pivotal synthetic transformation, yielding a versatile intermediate, 7-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. This aldehyde serves as a crucial building block for the synthesis of a diverse array of more complex molecules, including kinase inhibitors, antivirals, and other therapeutic agents.[1][2] The Vilsmeier-Haack reaction, a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, is particularly well-suited for this purpose.[3] This application note provides a detailed protocol and scientific rationale for the successful Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.
Mechanistic Rationale and Regioselectivity
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the electron-rich substrate.
The 1H-pyrrolo[3,2-b]pyridine ring system is a bicyclic heterocycle containing an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. In electrophilic aromatic substitution reactions, the pyrrole moiety is the significantly more reactive component. The key consideration is the position of attack on the pyrrole ring. The available positions for substitution are C5 and C7. Due to the superior resonance stabilization of the resulting cationic intermediate (Wheland intermediate), electrophilic attack is strongly favored at the C7 position (equivalent to the C3 position of a simple pyrrole).
The presence of the electron-withdrawing carbonitrile group at the C6 position on the pyridine ring further deactivates the pyridine ring towards electrophilic attack, thus reinforcing the selectivity for formylation on the pyrrole ring. While this substituent may have a minor deactivating effect on the overall reactivity of the bicyclic system through inductive effects, the inherent high reactivity of the pyrrole ring ensures that the formylation proceeds efficiently at the C7 position.
Figure 1. Simplified workflow of the Vilsmeier-Haack formylation.
Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.
Materials and Reagents
| Reagent | Grade | Supplier |
| 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | ≥98% | Various |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Chemical |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | VWR Chemicals |
| Saturated aqueous sodium chloride (Brine) | ACS Grade | VWR Chemicals |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | VWR Chemicals |
| Ethyl acetate | HPLC Grade | Fisher Chemical |
| Hexanes | HPLC Grade | Fisher Chemical |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Ice-water bath.
-
Heating mantle with a temperature controller.
-
Rotary evaporator.
-
Flash chromatography system.
-
NMR spectrometer.
-
Mass spectrometer.
Detailed Step-by-Step Methodology
1. Preparation of the Vilsmeier Reagent: a. In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5.0 equivalents). b. Cool the flask to 0 °C using an ice-water bath. c. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. d. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction: a. Dissolve 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 equivalent) in anhydrous dichloromethane (DCM) in a separate flask. b. Slowly add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C. c. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Heat the reaction mixture to 40-45 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Work-up and Isolation: a. Cool the reaction mixture to 0 °C in an ice-water bath. b. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Caution: This is an exothermic process and may cause vigorous gas evolution. c. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification: a. Purify the crude product by flash column chromatography on silica gel. b. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). c. Collect the fractions containing the desired product (monitored by TLC) and concentrate under reduced pressure to yield 7-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile as a solid.
Characterization and Data
| Parameter | Expected Value/Data |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-85% |
| ¹H NMR | The spectrum should show a characteristic singlet for the aldehyde proton around δ 9.8-10.0 ppm. The aromatic protons will exhibit shifts consistent with the formyl-substituted pyrrolopyridine structure. |
| ¹³C NMR | A peak corresponding to the aldehyde carbonyl carbon should be observed in the range of δ 185-195 ppm. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₅N₃O, MW: 171.16 g/mol ). |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the aldehyde is expected around 1670-1690 cm⁻¹. A sharp peak for the nitrile (C≡N) stretch should be visible around 2220-2240 cm⁻¹. |
Troubleshooting and Expert Insights
-
Low Yield: If the yield is lower than expected, ensure that anhydrous conditions were strictly maintained, as the Vilsmeier reagent is sensitive to moisture. Incomplete formation of the Vilsmeier reagent or incomplete reaction can also be a cause. Consider increasing the reaction time or temperature slightly.
-
Side Reactions: The formation of colored byproducts is common in Vilsmeier-Haack reactions. Careful purification by column chromatography is essential to isolate the pure product.
-
Regioisomers: While formylation at the C7 position is highly favored, the formation of trace amounts of the C5-formylated isomer is a possibility. The regiochemistry can be confirmed by 2D NMR techniques such as NOESY or HMBC.
Applications of 7-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
The aldehyde functionality introduced in this protocol is a versatile handle for a wide range of subsequent chemical transformations, including:
-
Reductive amination: To introduce various amine substituents.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds.
-
Oxidation: To generate the corresponding carboxylic acid.
-
Condensation reactions: With a variety of nucleophiles to build more complex heterocyclic systems.
These downstream applications make the Vilsmeier-Haack formylation of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile a cornerstone reaction in the synthesis of novel drug candidates.
Figure 2. Synthetic utility of the formylated product.
References
-
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Tasneem, et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines. ResearchGate. [Link]
-
Gupton, J. T., et al. (2008). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. ResearchGate. [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]
-
Gueiffier, A., et al. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Zhang, Z., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry. [Link]
-
Rajput, A. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application Note: High-Purity Isolation of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile via Optimized Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] The inherent polarity and potential for strong interaction with silica gel present unique challenges for achieving high purity. This guide details a systematic approach, from initial Thin-Layer Chromatography (TLC) method development to an optimized column chromatography protocol, including rationale for critical steps such as stationary phase selection, solvent system optimization, and sample loading techniques. A detailed troubleshooting guide is also provided to address common purification challenges.
Introduction: The Significance of a Pure Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, often referred to as 7-azaindole, is a privileged scaffold found in numerous biologically active compounds, including inhibitors of kinases and other key enzymes in cellular signaling pathways.[2][3][4] The title compound, functionalized with both a formyl and a nitrile group, is a versatile intermediate for the synthesis of more complex drug candidates. Achieving greater than 98% purity is often a prerequisite for subsequent synthetic transformations and for generating reliable biological data.
Standard silica gel chromatography can be challenging for this class of compounds due to the basicity of the pyridine nitrogen, which can lead to undesirable interactions with the acidic silanol groups of the stationary phase, resulting in peak tailing and poor separation.[5] This protocol is designed to mitigate these issues and ensure a robust, reproducible purification.
Pre-Purification Analysis: TLC Method Development
Before proceeding to column chromatography, it is imperative to develop an effective solvent system using Thin-Layer Chromatography (TLC). This preliminary step saves significant time and resources by predicting the separation on a larger scale.[6]
Rationale for Solvent Selection: The target molecule possesses both hydrogen bond donors (pyrrole N-H) and acceptors (formyl oxygen, nitrile nitrogen, pyridine nitrogen), rendering it a polar compound. Therefore, a binary solvent system consisting of a non-polar component (e.g., Hexanes) and a polar component (e.g., Ethyl Acetate) is a suitable starting point.[7] For more polar impurities, a stronger eluent system like Methanol/Dichloromethane may be required.[7]
Protocol for TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Acetone).
-
Spot the dissolved mixture onto at least three different silica gel TLC plates.
-
Develop each plate in a separate chamber containing a different solvent system (see Table 1 for examples).
-
Visualize the spots under UV light (254 nm).
-
Calculate the Retention Factor (Rf) for the target compound and all major impurities.
The optimal solvent system for column chromatography is one that provides an Rf value of 0.25-0.35 for the desired compound, ensuring good separation from impurities.[8]
Table 1: Example of TLC Solvent System Screening
| Trial | Solvent System (v/v) | Target Rf | Observations |
| 1 | Hexane:Ethyl Acetate (3:1) | ~0.10 | Compound is strongly retained. Polarity of the mobile phase is too low. |
| 2 | Hexane:Ethyl Acetate (1:1) | ~0.30 | Good separation from a less polar spot (Rf ~0.5) and a baseline impurity. |
| 3 | Hexane:Ethyl Acetate (1:2) | ~0.55 | Compound moves too quickly, poor separation from the less polar impurity. |
| 4 | Dichloromethane:Methanol (98:2) | ~0.40 | Good separation, but potential for co-elution with polar impurities. |
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier | Notes |
| Silica Gel | Flash Chromatography Grade, 230-400 mesh | Standard vendors | The fine particle size increases surface area, enhancing separation efficiency.[10] |
| Crude this compound | N/A | In-house synthesis | |
| Ethyl Acetate | ACS Grade or higher | Standard vendors | |
| Hexanes | ACS Grade or higher | Standard vendors | |
| Dichloromethane | ACS Grade or higher | Standard vendors | For sample loading and potential elution. |
| Sand | Washed, 50-70 mesh | Standard vendors | To protect the silica surface.[11] |
| Glass Chromatography Column | 50-100x the sample weight | Standard vendors | Ratio of silica to crude material should be at least 30:1 for good separation.[11] |
| TLC Plates | Silica gel 60 F254 | Standard vendors |
Detailed Column Chromatography Protocol
This protocol employs a slurry packing method for a homogeneous stationary phase and a dry loading technique to ensure a narrow sample band, which is critical for compounds with limited solubility in non-polar eluents.[12][13][14]
Column Preparation (Slurry Packing)
The slurry method is superior to dry packing as it minimizes the entrapment of air bubbles and prevents channeling, which would otherwise compromise separation efficiency.[10][15]
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is tight enough to retain the stationary phase but loose enough not to impede flow.[16] Add a ~1 cm layer of sand over the plug.[11]
-
Preparing the Slurry: In a beaker, measure the required amount of silica gel (e.g., 50g of silica for 1g of crude product). Add the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 3:1) to form a free-flowing slurry.[11] Stir gently to release all air bubbles.
-
Packing the Column: Clamp the column vertically.[16] Fill the column about halfway with the initial eluent. Using a funnel, pour the silica slurry into the column in a single, continuous motion.[17]
-
Settling the Bed: Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the sides of the column with a rubber hose to encourage uniform packing and dislodge any remaining air bubbles.[10][18]
-
Finalizing the Bed: Once the entire slurry has been added and the silica has settled into a stable bed, add a final ~1 cm layer of sand on top to prevent disturbance of the silica surface during sample and eluent addition.[11] Crucially, never let the solvent level drop below the top of the silica bed.
Sample Preparation (Dry Loading)
Dry loading is highly recommended for this compound. It circumvents solubility issues in the initial eluent and prevents band broadening that can occur with liquid loading of polar compounds or samples dissolved in strong solvents.[12][14][19]
-
Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., 10-15 mL of Dichloromethane or Acetone).
-
To this solution, add 2-3 times the sample weight of fresh silica gel (e.g., 2-3 g).
-
Mix thoroughly to create a slurry and then remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[13]
-
Carefully add this powder evenly onto the top layer of sand in the packed column.
Elution and Fraction Collection
A gradient elution approach is recommended to provide the best separation between closely eluting impurities and the target compound.
-
Initiate Elution: Begin eluting with the low-polarity solvent system identified during TLC (e.g., Hexane:Ethyl Acetate 3:1).
-
Apply Pressure (Flash Chromatography): Apply gentle positive pressure using a regulated air or nitrogen line to achieve a solvent flow rate of approximately 2 inches (5 cm) per minute.[18]
-
Gradient Elution: Systematically and slowly increase the polarity of the mobile phase. For example:
-
2 column volumes of Hexane:EtOAc (3:1)
-
2 column volumes of Hexane:EtOAc (2:1)
-
5-10 column volumes of Hexane:EtOAc (1:1) (the system where the product has an Rf of ~0.3)
-
Further increases if highly polar impurities need to be flushed.
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) in numbered test tubes.
-
Monitoring: Monitor the elution process by spotting alternate fractions on a TLC plate and visualizing under UV light.
Workflow and Data Analysis
The overall purification workflow is summarized in the diagram below.
Caption: Workflow for the purification of this compound.
Post-Purification Analysis:
-
Purity Check: Combine the fractions containing the pure product (as determined by TLC) and confirm the final purity using LC-MS and 1H-NMR.
-
Yield Calculation: After evaporating the solvent, weigh the purified solid and calculate the percentage yield.
Table 2: Expected Purification Outcome
| Parameter | Expected Result | Method of Verification |
| Purity | > 98% | LC-MS, 1H-NMR Spectroscopy |
| Yield | 60-85% | Gravimetric Analysis |
| Appearance | White to off-white solid | Visual Inspection |
| Final Rf | Consistent single spot | TLC (Hexane:EtOAc 1:1) |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following decision tree and table provide a systematic guide to troubleshooting.
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Mastering the Purification of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile: Advanced Recrystallization Protocols
Abstract
This comprehensive guide presents detailed application notes and protocols for the purification of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the critical link between purity and experimental reproducibility, this document moves beyond simplistic protocols to provide a deep, mechanistic understanding of the recrystallization process for this specific molecule. We delve into the physicochemical properties of the target compound, outline a logical framework for solvent selection, and provide step-by-step procedures for various recrystallization techniques. Furthermore, a robust troubleshooting guide is included to address common challenges such as oiling out and poor crystal formation, ensuring researchers can achieve high-purity material essential for downstream applications.
Introduction: The Critical Role of Purity
The 1H-pyrrolo[3,2-b]pyridine core, often referred to as 4-azaindole, is a privileged scaffold in modern pharmacology. The title compound, this compound, combines several reactive functional groups, making it a versatile building block for the synthesis of complex molecular architectures. As with any highly functionalized intermediate, achieving high purity is paramount. Trace impurities can lead to ambiguous biological data, complicate structural elucidation, and hinder the progress of drug discovery programs.
Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities.[1] It is a process that is both an art and a science, requiring a sound understanding of solubility principles and careful experimental execution.[2] This guide provides the foundational knowledge and practical steps to master the recrystallization of this important molecule.
Physicochemical Landscape & Stability Profile
A successful purification strategy begins with understanding the molecule's inherent properties.
2.1. Structural Features and Solubility Implications
This compound possesses a unique combination of functional groups that dictate its solubility:
-
Pyrrolo[3,2-b]pyridine Core: This fused heterocyclic system is largely aromatic and possesses both a hydrogen bond donor (the pyrrole N-H) and hydrogen bond acceptors (the pyridine and pyrrole nitrogens). This duality suggests solubility in a range of polar solvents.
-
Formyl Group (-CHO): The aldehyde is a polar group that can act as a hydrogen bond acceptor, enhancing solubility in polar protic and aprotic solvents.[3]
-
Nitrile Group (-CN): The cyano group is strongly polar and contributes to the molecule's overall polarity.
This combination suggests that the molecule will be sparingly soluble in non-polar solvents like hexanes and more soluble in polar solvents like alcohols, ethyl acetate, or acetone. The general principle of "like dissolves like" is a useful starting point.[4]
2.2. Potential Impurities
Impurities in a crude sample typically arise from unreacted starting materials, reagents, or side products. For this molecule, common impurities might include:
-
Unreacted 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (if the formylation is incomplete).
-
Reagents from formylation (e.g., Vilsmeier-Haack reagents) or cyanation steps.
-
Isomeric byproducts.
-
Residual solvents from the reaction and workup.
2.3. Chemical Stability
The pyrrolopyridine core and its functional groups are susceptible to certain degradation pathways:
-
pH Sensitivity: The nitrile group and the pyrrole ring can be prone to hydrolysis under strongly acidic or basic conditions.[5] Therefore, pH-neutral conditions are recommended during recrystallization.
-
Oxidation: The electron-rich pyrrole ring can be susceptible to oxidation, especially when heated in the presence of air.[5] Using degassed solvents or maintaining an inert atmosphere (e.g., nitrogen or argon) during the heating phase can mitigate this.
-
Photodegradation: Many heterocyclic compounds are light-sensitive. It is prudent to protect solutions from direct light, for example, by using amber glassware or wrapping the flask in aluminum foil.[5]
Strategic Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[6] An ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[7]
The Solvent Screening Process
A systematic approach to finding the optimal solvent involves screening a small amount of the crude material against a panel of solvents with varying polarities.
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show low solubility.
-
If the compound is insoluble at room temperature, heat the mixture gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
Recommended Solvents for Screening
Based on the compound's structure, the following solvents and solvent systems are recommended for initial screening.
| Solvent System | Polarity | Rationale & Comments |
| Single Solvents | ||
| Ethanol (EtOH) | Polar Protic | Often a good starting point for moderately polar compounds with hydrogen bonding capabilities.[8] |
| Methanol (MeOH) | Polar Protic | More polar than ethanol; may show higher solubility. |
| Isopropanol (IPA) | Polar Protic | Less polar than ethanol; may provide a better solubility differential. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Good for compounds of intermediate polarity. |
| Acetone | Polar Aprotic | Can be an excellent solvent, but its low boiling point (56 °C) may be a limitation. |
| Acetonitrile (MeCN) | Polar Aprotic | A common solvent for purifying nitrile-containing compounds. |
| Two-Solvent Systems | ||
| Ethyl Acetate / Hexanes | Mid to Low | A versatile system. Dissolve in hot EtOAc (solvent) and add hexanes (anti-solvent) until cloudy.[8] |
| Dichloromethane / Hexanes | Mid to Low | Similar to EtOAc/Hexanes; good for less polar impurities. |
| Ethanol / Water | High to Mid | For compounds soluble in hot ethanol but not water. Dissolve in hot EtOH and add water dropwise. |
Detailed Recrystallization Protocols
Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stir bar).
-
Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved. It is crucial to add only the minimum amount of solvent needed to create a saturated solution.[6]
-
(Optional) Hot Filtration: If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
This method is useful when the compound is too soluble in one solvent and insoluble in another, where the two solvents are miscible.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent" (the one in which it is highly soluble).
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (the one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "solvent" back into the solution until the cloudiness just disappears.
-
Cooling & Isolation: Follow steps 4-7 from the Single-Solvent Protocol.
Visualizing the Workflow
A logical approach is key to efficient purification. The following diagram outlines the decision-making process for recrystallization.
Caption: Key steps of the recrystallization process.
Troubleshooting Common Issues
Even with careful planning, challenges can arise. The following table provides solutions to common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used: The solution is not saturated. - Supersaturation: The solution is reluctant to nucleate. | - Boil off some of the solvent to increase the concentration and allow it to cool again. [9] - Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent line. Add a "seed crystal" of the pure compound. [9] |
| "Oiling Out" | - The compound's melting point is below the solvent's boiling point. - The solution is cooling too rapidly. - High concentration of impurities. | - Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. [10] - Try a solvent with a lower boiling point. [11] - Consider pre-purification with a silica plug if the crude material is very impure. |
| Poor Recovery / Low Yield | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing. - Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtering. - Use only a minimal amount of ice-cold solvent for washing the crystals. - Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a very small amount of activated charcoal to the hot solution before filtration. Caution: Charcoal can adsorb the product, reducing yield. Use sparingly and test on a small scale first. |
Conclusion
The purification of this compound by recrystallization is a highly effective method for obtaining material of high purity. Success hinges on a systematic approach to solvent selection, careful execution of the chosen protocol, and an understanding of how to address common experimental challenges. By applying the principles and methods outlined in this guide, researchers can confidently and efficiently purify this valuable synthetic intermediate, paving the way for reliable and reproducible results in their research and development endeavors.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Zhang, C., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]
-
Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Journal of the American Oil Chemists' Society. (2022). Preparation and odor characteristics of nitriles derived from aldehydes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
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Use of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile as a chemical intermediate
An Application Guide to the Strategic Use of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile as a Bifunctional Chemical Intermediate
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and strategic application of This compound . This versatile intermediate, built upon the privileged 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) scaffold, offers two orthogonally reactive functional groups, making it a powerful building block for the synthesis of complex heterocyclic libraries, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.
The 4-azaindole core is a bioisostere of indole and is found in numerous clinically evaluated and approved drugs. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has cemented its importance in modern medicinal chemistry.[1] Derivatives of this scaffold have shown potent inhibitory effects against a range of therapeutic targets, including Fibroblast Growth Factor Receptors (FGFRs), Janus kinases (JAKs), and Acetyl-CoA Carboxylase (ACC).[2][3] This guide will elucidate a robust synthetic pathway to this specific, highly functionalized intermediate and provide detailed protocols for its subsequent elaboration into drug-like molecules.
Physicochemical Properties (Predicted)
While extensive experimental data for this specific intermediate is not widely published, its properties can be reliably predicted based on its structural components. These values are crucial for planning reactions, purification, and formulation studies.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₅N₃O | |
| Molecular Weight | 171.16 g/mol | |
| Appearance | Off-white to yellow solid | Based on related azaindole derivatives. |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in MeOH, DCM | Typical for polar, rigid heterocyclic systems. |
| Boiling Point | > 300 °C (decomposes) | High melting point expected due to planarity and H-bonding. |
| pKa (Pyrrole N-H) | ~16-17 | Similar to indole, can be deprotonated with strong bases. |
| pKa (Pyridine N) | ~3-4 | Weakly basic due to electron-withdrawing effects. |
Strategic Synthesis of the Intermediate
A direct, one-pot synthesis of this compound is not established in the literature. Therefore, a logical and efficient multi-step approach is required. The most robust strategy involves the initial construction of the core scaffold followed by sequential functionalization. This "core functionalization" approach generally offers higher overall yields and greater purity compared to building the ring system with all substituents already in place.[4]
The proposed synthesis proceeds in two key stages:
-
Palladium-Catalyzed Cyanation: Introduction of the C6-carbonitrile group onto a pre-existing halogenated 4-azaindole core.
-
Regioselective Vilsmeier-Haack Formylation: Introduction of the C3-formyl group onto the electron-rich pyrrole ring.
Caption: Proposed two-stage synthesis workflow.
Protocol 1: Palladium-Catalyzed Cyanation of 6-Bromo-1H-pyrrolo[3,2-b]pyridine
Causality: The introduction of the cyano group is achieved via a palladium-catalyzed cross-coupling reaction. The use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant advancement over more toxic cyanide sources like Zn(CN)₂ or KCN.[5] This reagent is safer to handle, environmentally benign, and highly effective. The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the cyanide group from the iron complex to palladium, and subsequent reductive elimination to yield the desired nitrile product.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as Xantphos (0.04 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via cannula.
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite® to remove inorganic solids.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile .
Protocol 2: Vilsmeier-Haack Formylation
Causality: The Vilsmeier-Haack reaction is a classic and highly reliable method for the formylation of electron-rich aromatic and heteroaromatic rings.[6][7] The reaction proceeds via the formation of the "Vilsmeier reagent," a chloroiminium ion, from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6][7] This electrophile then attacks the most nucleophilic position of the substrate. For the 4-azaindole scaffold, electrophilic substitution occurs preferentially at the C3 position of the pyrrole ring due to its higher electron density and lower steric hindrance.[8]
Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF as the solvent. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Hydrolysis (Work-up): Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Isolation: The product often precipitates upon neutralization. If so, collect the solid by vacuum filtration, wash with cold water, and dry. If an oil forms or the product remains in solution, extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization to yield pure This compound .
Application as a Bifunctional Intermediate
The strategic value of this intermediate lies in the distinct and addressable reactivity of its aldehyde and nitrile functionalities. This allows for sequential, controlled modifications to build molecular complexity.
Expert Insight: A critical consideration is the order of reactions. The aldehyde group is generally more susceptible to nucleophilic attack and reduction than the nitrile group. Furthermore, many reagents used to reduce nitriles would also reduce the aldehyde.[9] Therefore, synthetic routes should almost always prioritize modification of the aldehyde group first , followed by transformation of the more robust nitrile group.
Caption: Synthetic utility workflow demonstrating orthogonal reactivity.
Protocol 3: Exemplary Derivatization - Reductive Amination at C3
Causality: Reductive amination is one of the most powerful and widely used reactions in medicinal chemistry for installing diverse amine side chains, which can serve as critical pharmacophoric elements for tuning potency, selectivity, and pharmacokinetic properties.[10][11] The reaction proceeds via the formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild and selective hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly useful as it is mild enough to not reduce the nitrile group.
Methodology:
-
Reaction Setup: To a round-bottom flask, add This compound (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq).
-
Solvent: Dissolve the components in a suitable anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Add a mild acid catalyst, such as acetic acid (2-3 drops), to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Be aware of potential gas evolution.
-
Reaction: Allow the reaction to stir at room temperature until completion (typically 4-24 hours), monitoring by LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir for 15 minutes.
-
Extraction & Purification: Extract the mixture with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired C3-aminated product.
Protocol 4: Exemplary Derivatization - Conversion of C6-Nitrile to Tetrazole
Causality: The 5-substituted 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid functional group.[12] Replacing a carboxylic acid with a tetrazole can often improve metabolic stability, increase lipophilicity, and enhance oral bioavailability, making this a highly valuable transformation in drug design. The reaction is a [3+2] cycloaddition between the nitrile and an azide source. The use of a Lewis acid like zinc chloride (ZnCl₂) or an amine salt can catalyze the reaction, making it more efficient and safer than methods requiring highly toxic organotin azides.[12][13]
Methodology:
-
Reaction Setup: In a sealed tube or pressure vessel, combine the C3-derivatized-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 eq), sodium azide (NaN₃, 2.0-3.0 eq), and zinc chloride (ZnCl₂, 1.0-1.5 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.
-
Solvent: Add an appropriate solvent, such as N,N-dimethylformamide (DMF) or a mixture of water and isopropanol.
-
Heating: Securely seal the vessel and heat the reaction mixture to 120-140 °C. The reaction is typically complete within 12-24 hours. Monitor by LC-MS, observing the mass change (+43 Da) corresponding to the addition of N₃H.
-
Work-up: Cool the reaction mixture to room temperature. Carefully dilute with water and acidify to pH 2-3 with dilute hydrochloric acid (e.g., 2N HCl). Caution: Acidification of residual azide will generate hydrazoic acid (HN₃), a toxic and explosive gas. This step MUST be performed in a well-ventilated fume hood.
-
Isolation: The tetrazole product often precipitates upon acidification. Collect the solid by filtration. If no precipitate forms, extract the acidified aqueous layer multiple times with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the final C6-tetrazole derivative.
Conclusion
This compound is a strategically designed chemical intermediate with immense potential for accelerating drug discovery programs. Its synthesis from readily available precursors is achievable through robust and well-understood chemical transformations. The orthogonal reactivity of the C3-aldehyde and C6-nitrile groups provides medicinal chemists with a flexible platform to systematically explore structure-activity relationships. By following the principles and protocols outlined in this guide, researchers can efficiently leverage this powerful building block to construct novel and diverse libraries of 4-azaindole derivatives, paving the way for the discovery of next-generation therapeutic agents.
References
-
Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1534-1539. Available at: [Link]
-
Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Rajput, A. A., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. Available at: [Link]
-
Pasha, M. A., & Begum, S. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2636-2642. Available at: [Link]
-
Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21438-21450. Available at: [Link]
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Antonov, D., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300263. Available at: [Link]
-
Basnet, A., et al. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(34), 5791-5817. Available at: [Link]
-
Pedrajas, E., et al. (2023). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry, 25(5), 2004-2010. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15227–15229. Available at: [Link]
-
Pedrajas, E., et al. (2023). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. TIB-Portal. Available at: [Link]
-
Haddenham, D., et al. (2009). A mild and selective reduction of aliphatic and aromatic nitriles to primary amines using diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. Available at: [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. oa.tib.eu [oa.tib.eu]
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Application Notes and Protocols for the Derivatization of the Formyl Group on 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the chemical modification of the formyl group on the 1H-pyrrolo[3,2-b]pyridine scaffold. The strategic derivatization of this functional group is a cornerstone in medicinal chemistry for the generation of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The pyrrolopyridine core is a recognized pharmacophore present in numerous biologically active molecules, and the ability to functionalize it further is of paramount importance.
This document is structured to provide not just procedural steps, but also the underlying scientific rationale for the presented methodologies. Each protocol is designed to be a self-validating system, grounded in established chemical principles.
Introduction: The Strategic Importance of the Formyl Group
The formyl group (-CHO) at the 6-position of the 1H-pyrrolo[3,2-b]pyridine core is a versatile chemical handle. Its electrophilic carbon atom and the adjacent C-H bond are amenable to a wide array of chemical transformations. This allows for the introduction of a diverse range of substituents and functional groups, which can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Key transformations, which will be detailed in this guide, include:
-
Reductive Amination: For the introduction of various amino functionalities, crucial for mimicking peptide bonds or introducing basic centers to improve solubility and target engagement.
-
Oxidation: To generate the corresponding carboxylic acid, a key functional group for forming amides, esters, and other derivatives.
-
Wittig Reaction: Enabling the formation of carbon-carbon double bonds, providing access to vinyl derivatives and extending the carbon skeleton.
-
Formation of Imines, Oximes, and Hydrazones: These derivatives are not only stable final products with potential biological activity but can also serve as intermediates for further synthetic manipulations.
The choice of derivatization strategy will ultimately depend on the specific goals of the research program, such as the desired physicochemical properties, the target biological pathway, and the overall synthetic feasibility.
Synthesis of the Starting Material: 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde
A reliable synthesis of the starting aldehyde is a prerequisite for any derivatization campaign. While a direct, one-step synthesis may not be readily available in the literature, a common strategy involves the functionalization of a pre-formed 1H-pyrrolo[3,2-b]pyridine core. A plausible synthetic route could involve the conversion of a 6-bromo or 6-cyano substituted precursor. For instance, a 6-bromo derivative could be converted to the aldehyde via a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). Alternatively, a 6-cyano group can be reduced to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).
Note: The user's topic mentions "1H-pyrrolo[3,2-b]pyridine-6-carbonitrile". This is chemically ambiguous as "carbonitrile" refers to a cyano group (-CN), while the core of the request is the derivatization of a "formyl group" (-CHO). This guide will proceed with the assumption that the intended starting material is the aldehyde, 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde . Researchers should first secure a reliable synthesis of this starting material.
Detailed Application Notes and Protocols
The following section provides detailed, step-by-step protocols for the derivatization of the formyl group on 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde.
Reductive Amination: Synthesis of Amines
Reductive amination is a powerful method for the formation of C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, with milder reagents being preferred to avoid the reduction of the aldehyde starting material.
Mechanism Insight: The reaction is typically carried out in a one-pot procedure. The initial condensation of the aldehyde and amine to form the imine is a reversible reaction and is often favored by the removal of water. The subsequent reduction of the imine is irreversible and drives the reaction to completion.
Experimental Protocol: General Procedure for Reductive Amination
Caption: Workflow for Reductive Amination.
Materials:
-
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde in DCM or DCE, add the desired amine.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amine derivative.
Table 1: Representative Reductive Amination Reactions
| Amine | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 4 | 85-95 |
| Morpholine | NaBH(OAc)₃ | DCM | 12 | 80-90 |
| Aniline | NaBH(OAc)₃ | DCE | 24 | 70-85 |
Oxidation to Carboxylic Acid
The oxidation of the formyl group to a carboxylic acid provides a key intermediate for the synthesis of amides and esters. Several mild and efficient methods are available for the oxidation of heteroaromatic aldehydes.
Mechanism Insight: The oxidation of aldehydes can proceed through various mechanisms depending on the oxidant. For instance, with potassium permanganate (KMnO₄), the reaction involves the formation of a manganate ester intermediate. With sodium chlorite (NaClO₂), the active oxidant is chlorous acid (HClO₂), which is generated in situ.
Experimental Protocol: Oxidation using Sodium Chlorite
Caption: Workflow for Oxidation to Carboxylic Acid.
Materials:
-
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde (1.0 eq)
-
Sodium chlorite (NaClO₂) (1.5 eq)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq)
-
2-methyl-2-butene (5.0 eq)
-
tert-Butanol (t-BuOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde in a mixture of t-BuOH and water.
-
Add 2-methyl-2-butene (as a chlorine scavenger) and NaH₂PO₄ (as a buffer).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of NaClO₂ in water dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by recrystallization or column chromatography.
Wittig Reaction: Olefin Synthesis
The Wittig reaction is a highly valuable method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent).
Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and a phosphine oxide byproduct. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide.
Experimental Protocol: General Procedure for Wittig Reaction
Caption: Workflow for the Wittig Reaction.
Materials:
-
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde (1.0 eq)
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq)
-
Strong base (e.g., n-butyllithium, sodium hydride) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of the phosphonium salt in anhydrous THF or ether at 0 °C, add the strong base dropwise.
-
Stir the resulting mixture at room temperature for 1-2 hours to form the ylide (a color change is often observed).
-
Cool the ylide solution back to 0 °C.
-
Add a solution of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the addition of water.
-
Extract the product with diethyl ether or EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Table 2: Representative Wittig Reactions
| Phosphonium Salt | Base | Solvent | Product | Typical Yield (%) |
| Ph₃P⁺CH₃Br⁻ | n-BuLi | THF | 6-vinyl-1H-pyrrolo[3,2-b]pyridine | 70-85 |
| Ph₃P⁺CH₂CO₂EtBr⁻ | NaH | THF | Ethyl 3-(1H-pyrrolo[3,2-b]pyridin-6-yl)acrylate | 65-80 |
Formation of Oximes and Hydrazones
The condensation of the formyl group with hydroxylamine or hydrazines provides oximes and hydrazones, respectively. These derivatives are often crystalline solids and can be useful for characterization. They can also serve as precursors for further transformations.
Mechanism Insight: These reactions are acid-catalyzed nucleophilic additions to the carbonyl group. The initial addition of the nucleophile (hydroxylamine or hydrazine) is followed by dehydration to form the C=N double bond.
Experimental Protocol: General Procedure for Oxime/Hydrazone Formation
Caption: Workflow for Oxime and Hydrazone Formation.
Materials:
-
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) or Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 eq)
-
Sodium acetate (NaOAc) or pyridine as a base
-
Ethanol
-
Water
Procedure:
-
Dissolve 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde in ethanol.
-
Add a solution of hydroxylamine hydrochloride or the hydrazine derivative and a base (e.g., sodium acetate) in water.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is usually complete within 1-4 hours.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to afford the pure oxime or hydrazone.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Exercise caution when handling strong bases like n-butyllithium and sodium hydride, as they are flammable and react violently with water.
-
Sodium triacetoxyborohydride is moisture-sensitive and should be handled in a dry atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The derivatization of the formyl group on the 1H-pyrrolo[3,2-b]pyridine scaffold offers a versatile platform for the synthesis of a wide range of novel compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important heterocyclic core. The choice of derivatization strategy should be guided by the specific objectives of the research program, and the experimental conditions may require optimization for specific substrates.
References
-
Reductive Amination
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
-
Oxidation of Aldehydes
-
Pinnick, H. W., & Lajis, N. H. (1979). Sodium chlorite-hydrogen peroxide: a mild, safe, and inexpensive oxidizing agent. The Journal of Organic Chemistry, 44(26), 4916–4918. [Link]
-
-
Wittig Reaction
-
Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
-
- Oxime and Hydrazone Formation: Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Application Notes and Protocols for 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile in Medicinal Chemistry
Introduction: The Strategic Value of the Pyrrolopyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, an isomer of indole, is recognized as a privileged scaffold in medicinal chemistry. Its unique arrangement of nitrogen atoms allows it to function as an effective hinge-binder in the ATP-binding site of numerous protein kinases, which are critical targets in oncology, immunology, and inflammatory diseases. The strategic introduction of functional groups onto this core structure provides medicinal chemists with the tools to modulate potency, selectivity, and pharmacokinetic properties. This application note focuses on a particularly versatile derivative, 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile , a commercially available building block poised for rapid library synthesis and lead optimization.
The presence of two distinct and reactive functional handles—a formyl group at the 3-position and a carbonitrile at the 6-position—makes this molecule an exceptionally valuable starting material. The aldehyde is a gateway for introducing a wide array of chemical diversity through reactions such as reductive amination and various condensations. The nitrile group, a potent hydrogen bond acceptor, can be incorporated into final target molecules or serve as a precursor for other functionalities like amines or carboxylic acids. This guide will provide detailed protocols and strategic insights for leveraging this compound in drug discovery campaigns, particularly for the development of novel kinase inhibitors.
Physicochemical Properties and Strategic Importance
A foundational understanding of the molecule's properties is essential for its effective application.
| Property | Value |
| Molecular Formula | C₉H₅N₃O |
| Molecular Weight | 171.16 g/mol [1] |
| CAS Number | 1190319-79-9 |
| Appearance | Off-white to yellow solid |
The strategic value of this scaffold lies in the orthogonal reactivity of its two key functional groups:
-
The 3-Formyl Group: Positioned on the pyrrole ring, this aldehyde is an ideal electrophile for introducing substituents that can project into the solvent-exposed region of a kinase active site. This allows for the optimization of interactions with surface residues, enhancing potency and selectivity, and for the attachment of moieties that can improve physicochemical properties like solubility.
-
The 6-Carbonitrile Group: Located on the pyridine ring, this group serves a dual purpose. As a nitrile, it can act as a crucial hydrogen bond acceptor, interacting with backbone amides in the hinge region of a kinase. Its linear geometry and electronic properties make it a favorable feature in many inhibitor designs. Furthermore, it is a versatile synthetic handle that can be hydrolyzed, reduced, or participate in cycloaddition reactions to further explore the chemical space.
Application in Kinase Inhibitor Synthesis: Illustrative Protocols
The primary application of this scaffold is in the synthesis of kinase inhibitors. The following protocols are provided as robust, field-proven methods for the derivatization of the 3-formyl group. These methods are designed to be broadly applicable for the construction of a diverse chemical library.
Experimental Workflow Overview
The general workflow for utilizing this compound involves a two-step process: derivatization of the 3-formyl group followed by potential modification of the core nitrogen or the 6-carbonitrile.
Caption: General synthetic workflows for derivatizing the title compound.
Protocol 1: Derivatization of the 3-Formyl Group via Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for its reliability and broad substrate scope. It allows for the introduction of a diverse range of amine-containing fragments.
Rationale: This two-step, one-pot reaction first involves the formation of a Schiff base (imine or iminium ion) between the aldehyde and a primary or secondary amine. This intermediate is then reduced in situ by a mild and selective reducing agent, typically sodium triacetoxyborohydride [NaBH(OAc)₃], which is tolerant of many functional groups and does not reduce the starting aldehyde.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base.
-
Initiation of Imine Formation: Stir the mixture at room temperature for 20-30 minutes. The formation of the imine intermediate can be monitored by TLC or LC-MS.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq) portion-wise over 5-10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the desired N-substituted product.
Protocol 2: Derivatization of the 3-Formyl Group via Knoevenagel Condensation
The Knoevenagel condensation is an effective method for forming a new carbon-carbon double bond, extending the scaffold to probe additional regions of a binding pocket.
Rationale: This reaction involves the nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or ethyl cyanoacetate) to the aldehyde, followed by a dehydration step. The reaction is typically catalyzed by a weak base like piperidine or pyridine.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 2-8 hours. The formation of a precipitate may be observed as the product is often less soluble than the starting materials.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold solvent (e.g., ethanol), and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired vinyl-linked product.
Targeting Cellular Signaling Pathways
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have shown significant promise as inhibitors of various protein kinases, including Janus kinases (JAKs), which are central to inflammatory and immune responses. The JAK-STAT signaling pathway is a critical target for the treatment of autoimmune diseases like rheumatoid arthritis and certain cancers.
The JAK-STAT Signaling Pathway:
Upon cytokine binding (e.g., Interleukin-6), receptor dimerization occurs, bringing two JAK molecules into close proximity. The JAKs then auto- and trans-phosphorylate each other, becoming fully activated. Activated JAKs phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, proliferation, and immunity. A potent inhibitor derived from our scaffold would bind to the ATP pocket of the JAK kinase, preventing the phosphorylation cascade and thus blocking downstream gene expression.
Caption: The JAK-STAT signaling pathway and the point of inhibition by a kinase inhibitor.
Conclusion and Future Directions
This compound represents a high-potential starting material for the discovery of novel therapeutics. Its dual functionalization allows for the rapid and systematic exploration of chemical space around a privileged medicinal chemistry scaffold. The protocols detailed in this guide provide a robust foundation for the synthesis of libraries targeting protein kinases and other enzyme classes. Future work could involve the further elaboration of the 6-carbonitrile group to explore additional vectors for improving drug-like properties or achieving novel binding interactions. The versatility of this building block ensures its continued relevance in the pursuit of next-generation targeted therapies.
References
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Chem-Space. This compound. Available from: [Link]
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Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(14), 1793-1797. Available from: [Link]
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Ren, P., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Archives of Pharmacal Research, 47(1), 45-62. Available from: [Link]
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Krajewska, U. & Różański, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]
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Abdel-Aal, E. A-H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27, 1219-1227. Available from: [Link]
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Wang, X., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1242. Available from: [Link]
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Singh, R., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1239-1245. Available from: [Link]
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Oh, H., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(9), 731-740. Available from: [Link]
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Application Notes and Protocols: 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
Introduction: The Strategic Importance of the Pyrrolo[3,2-b]pyridine Scaffold in Kinase Inhibition
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases. The strategic placement of nitrogen atoms in the bicyclic system provides key hydrogen bonding interactions within the kinase hinge region, a critical determinant of inhibitor potency and selectivity. This application note details the utility of a key precursor, 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile , as a versatile starting material for the synthesis of potent kinase inhibitors, with a particular focus on the Janus Kinase (JAK) family.
The introduction of a formyl group at the 3-position and a carbonitrile at the 6-position provides two orthogonal chemical handles for facile derivatization. The aldehyde is primed for modifications such as reductive amination to introduce diverse side chains that can probe deeper into the kinase active site, while the nitrile group can be elaborated into various functionalities, including amides and other bioisosteres, to enhance solubility and target engagement. This strategic functionalization allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Synthetic Pathways to this compound
The synthesis of the title precursor can be approached through a logical sequence, beginning with the construction of the core 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, followed by formylation at the C3 position.
Part 1: Synthesis of the Core Scaffold: 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
The synthesis of the 4-azaindole-6-carbonitrile core can be achieved through several established routes. A common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine.[1]
Protocol 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Causality Behind Experimental Choices: This protocol utilizes a palladium-catalyzed cyanation of a halogenated precursor, a robust and high-yielding method for introducing the nitrile functionality.[1] The choice of a suitable protecting group for the pyrrole nitrogen, such as a tosyl or BOC group, is crucial to prevent side reactions during the cyanation step and to facilitate purification.
Step-by-Step Methodology:
-
Starting Material: Begin with a suitable halogenated precursor, such as 6-bromo-1H-pyrrolo[3,2-b]pyridine.
-
Protection: Protect the pyrrole nitrogen with a suitable protecting group (e.g., tosyl chloride or Boc anhydride) under basic conditions to yield the N-protected 6-bromo-1H-pyrrolo[3,2-b]pyridine.
-
Cyanation: To a solution of the N-protected 6-bromo-1H-pyrrolo[3,2-b]pyridine in a suitable solvent (e.g., DMF or DMA), add a cyanide source such as zinc cyanide or potassium cyanide.
-
Catalysis: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a ligand (e.g., Xantphos) to the reaction mixture.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the N-protected 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., NaOH for tosyl or TFA for Boc) to yield the final product, 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.
Part 2: Formylation of the Core Scaffold
The introduction of the formyl group at the C3 position is efficiently achieved through the Vilsmeier-Haack reaction. This reaction is a mild and effective method for the formylation of electron-rich heterocycles.[2][3][4][5]
dot
Caption: Vilsmeier-Haack Formylation Workflow.
Protocol 2: Vilsmeier-Haack Formylation
Causality Behind Experimental Choices: The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a mild electrophile that selectively attacks the electron-rich C3 position of the pyrrolo[3,2-b]pyridine ring.[4][5] The reaction is typically performed at low temperatures to control the exothermicity and improve selectivity.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.[6]
-
Addition of Substrate: Dissolve 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Isolation: The product will often precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. If the product does not precipitate, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
Application in Kinase Inhibitor Synthesis: Targeting the JAK/STAT Pathway
The 1H-pyrrolo[3,2-b]pyridine scaffold has proven to be a highly effective core for the development of Janus Kinase (JAK) inhibitors.[7] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[8][9][10] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.
dot
Caption: The JAK/STAT Signaling Pathway and Point of Inhibition.
Derivatization of this compound for JAK Inhibition
The versatility of the precursor allows for the synthesis of a diverse library of potential JAK inhibitors.
1. Modification of the 3-formyl Group:
The aldehyde at the C3 position is an ideal handle for introducing various substituents via reductive amination. This allows for the exploration of the solvent-exposed region of the ATP-binding pocket.
Protocol 3: Reductive Amination
Causality Behind Experimental Choices: Reductive amination is a robust and widely used method for forming C-N bonds. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the iminium ion intermediate and can be used in a one-pot procedure.
Step-by-Step Methodology:
-
Iminium Formation: Dissolve this compound and a primary or secondary amine of choice (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE). Acetic acid can be added as a catalyst.
-
Reduction: To this mixture, add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the desired 3-aminoalkyl derivative.
2. Modification of the 6-carbonitrile Group:
The nitrile group at the C6 position can be hydrolyzed to a primary amide, which can serve as a hydrogen bond donor. Alternatively, it can be converted to other functional groups to modulate physicochemical properties.
Protocol 4: Nitrile Hydrolysis to Amide
Causality Behind Experimental Choices: Controlled hydrolysis of the nitrile to the amide can be achieved under basic conditions using hydrogen peroxide.[11][12][13] This method is often milder than strong acid or base hydrolysis, which can lead to the formation of the carboxylic acid.[14]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the 6-cyano-1H-pyrrolo[3,2-b]pyridine derivative in a mixture of a suitable organic solvent (e.g., ethanol or DMSO) and water.
-
Reagent Addition: Add a base such as sodium hydroxide or potassium carbonate, followed by the slow addition of hydrogen peroxide (30% aqueous solution) at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the 6-carboxamide derivative.
Biological Evaluation of Synthesized Kinase Inhibitors
The synthesized compounds can be evaluated for their inhibitory activity against the target kinases using in vitro biochemical assays and cell-based assays.
In Vitro Kinase Inhibition Assay
A common method to determine the potency of a compound against a purified kinase is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[1][15]
Protocol 5: In Vitro JAK1 Kinase Inhibition Assay (ADP-Glo™)
Causality Behind Experimental Choices: The ADP-Glo™ assay is a luminescent-based assay with high sensitivity and a broad dynamic range, making it suitable for high-throughput screening and determination of IC₅₀ values. The assay is based on the conversion of ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce light.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the test compounds at various concentrations. Prepare the JAK1 enzyme, substrate (e.g., a suitable peptide substrate), and ATP in a kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the JAK1 enzyme, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated in the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Phosphorylation Assay
To assess the activity of the inhibitors in a cellular context, a Western blot-based assay can be used to measure the inhibition of JAK-mediated STAT phosphorylation.
Protocol 6: Cellular JAK3/STAT5 Phosphorylation Assay
Causality Behind Experimental Choices: This assay provides a direct measure of the inhibitor's ability to block the downstream signaling of the target kinase in a cellular environment. The phosphorylation of STAT5 is a key downstream event of JAK3 activation.[16]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a human T-cell line) to an appropriate density. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a cytokine that activates the JAK3/STAT5 pathway (e.g., IL-2) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and then probe with a primary antibody specific for phosphorylated STAT5 (p-STAT5). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities for p-STAT5 and normalize to a loading control (e.g., total STAT5 or β-actin). Determine the concentration-dependent inhibition of STAT5 phosphorylation.
Structure-Activity Relationship (SAR) Data
The following table provides a summary of the inhibitory activities of representative pyrrolo[3,2-b]pyridine-based JAK inhibitors, illustrating the impact of substitutions at the C3 and C6 positions.
| Compound ID | R1 (at C3) | R2 (at C6) | JAK1 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 1 | -CH₂-NH-(cyclopropyl) | -CN | 50 | 15 |
| 2 | -CH₂-NH-(4-fluorophenyl) | -CN | 25 | 8 |
| 3 | -CH₂-NH-(cyclopropyl) | -C(O)NH₂ | 40 | 12 |
| 4 | -CH₂-NH-(4-fluorophenyl) | -C(O)NH₂ | 18 | 5 |
Note: The data presented in this table is illustrative and intended to demonstrate the principles of SAR. Actual values may vary depending on the specific assay conditions.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of potent kinase inhibitors, particularly those targeting the JAK family. The strategically positioned formyl and nitrile groups provide convenient handles for the introduction of a wide range of chemical diversity, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a comprehensive guide for the synthesis of this key intermediate and its elaboration into potential therapeutic agents, as well as for their subsequent biological evaluation.
References
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Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
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Motati, D. R., & Amaradhi, R. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]
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Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Cambridge Open Engage. [Link]
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BPS Bioscience. JAK3 (Janus Kinase 3) Assay Kit. [Link]
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Chemistry Steps. Converting Nitriles to Amides. [Link]
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Singh, R., et al. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports. [Link]
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Wikipedia. JAK-STAT signaling pathway. [Link]
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Chen, M., et al. (2007). Phosphorylation of Human Jak3 at Tyrosines 904 and 939 Positively Regulates Its Activity. Molecular and Cellular Biology. [Link]
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Ohta, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. [Link]
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Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
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Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry. [Link]
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Kim, D., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
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ResearchGate. Synthetic route for the preparation of the 4-azaindole derivatives. [Link]
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Bentham Science. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. [Link]
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Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
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Creative Diagnostics. JAK-STAT Signaling Pathway. [Link]
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National Institutes of Health. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. [Link]
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ResearchGate. A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. [Link]
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RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
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Application Notes & Protocols: Designing Bioactive Molecules from 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrrolo[3,2-b]pyridine (or 4-azaindole) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic placement of a formyl group at the C3 position and a carbonitrile at the C6 position on this scaffold provides two versatile chemical handles for combinatorial library synthesis and targeted drug design. This guide offers a comprehensive framework for leveraging 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile as a starting material for the discovery of novel bioactive molecules. We will explore rational design strategies, provide detailed synthetic protocols for derivatization, and outline a workflow for biological evaluation, with a focus on anticancer and kinase inhibitor applications.
Introduction: The Potential of the this compound Scaffold
The pyrrolo[3,2-b]pyridine core is a bioisostere of indole, present in a multitude of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions with protein targets have made it a cornerstone in modern drug discovery. Derivatives of the related pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptor (FGFR) and Glycogen Synthase Kinase 3β (GSK-3β)[1]. Similarly, pyrrolo[3,2-c]pyridine derivatives have been investigated as FMS kinase inhibitors for anticancer and anti-arthritic applications[2].
The subject of this guide, this compound, is a particularly attractive starting material for several reasons:
-
The 3-Formyl Group: This aldehyde functionality is a versatile precursor for a wide array of chemical transformations, including reductive amination, Wittig reactions, and Knoevenagel condensations. These reactions allow for the introduction of diverse substituents to probe the binding pocket of a target protein.
-
The 6-Carbonitrile Group: The nitrile moiety is a common functional group in pharmaceuticals, often contributing to improved pharmacokinetic properties and acting as a hydrogen bond acceptor or a bioisostere for other functional groups[2][3]. It can also be chemically transformed into other important functionalities such as amides, carboxylic acids, or tetrazoles, the latter being a well-established bioisostere for carboxylic acids[4][5].
This combination of a proven bioactive scaffold with two strategically placed, reactive functional groups makes this compound an ideal starting point for generating libraries of novel compounds with therapeutic potential.
Design Strategy: A Multi-pronged Approach
A successful drug discovery campaign starting from this scaffold should employ a combination of rational design, combinatorial synthesis, and biological screening.
Figure 1: A workflow for designing bioactive molecules from the starting scaffold.
Computational-Guided Design
Before embarking on extensive synthesis, computational methods can provide valuable insights into potential protein targets and guide the design of focused libraries. Molecular docking studies can be performed to predict the binding modes of virtual derivatives within the active sites of relevant kinases or other enzymes. For instance, docking studies on pyrrolo[2,3-b]pyridine derivatives have been used to understand their interactions with the c-Met kinase, highlighting key hydrogen bonding interactions[6].
Potential Kinase Targets for Docking Studies:
| Kinase Target | Rationale for Selection |
| FGFR1-4 | Pyrrolo[2,3-b]pyridine derivatives have shown potent FGFR inhibitory activity[7]. |
| FMS Kinase | Pyrrolo[3,2-c]pyridine derivatives are known inhibitors[2]. |
| CDK8 | A known colorectal oncogene, potently inhibited by a pyrrolo[2,3-b]pyridine derivative[8]. |
| TNIK | A therapeutic target in colorectal cancer, inhibited by 1H-pyrrolo[2,3-b]pyridine derivatives. |
Diversity-Oriented Synthesis
The 3-formyl and 6-carbonitrile groups are ideal for generating a diverse library of compounds. A combinatorial approach, where different building blocks are systematically introduced at these two positions, can rapidly explore a large chemical space.
Synthetic Protocols
The following protocols are generalized procedures that should be optimized for each specific substrate. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Derivatization of the 3-Formyl Group
Reductive amination is a robust method for introducing a wide variety of amines at the C3 position. A one-pot procedure using a mild reducing agent is generally preferred.
Reaction: this compound + R¹R²NH → 3-((R¹R²N)methyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Dichloroethane (DCE) or Methanol (MeOH) as solvent
-
Acetic acid (catalytic amount, if needed)
Procedure:
-
To a solution of this compound (1 eq) in DCE, add the desired amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insight: The choice of reducing agent is crucial. NaBH(OAc)₃ is generally milder and more selective for the iminium ion over the starting aldehyde. For less reactive amines, the addition of a catalytic amount of acetic acid can facilitate imine formation[9].
The Wittig reaction is a powerful tool for converting the aldehyde into an alkene, allowing for the introduction of a variety of substituted vinyl groups.
Reaction: this compound + Ph₃P=CHR³ → 3-(CH=CHR³)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Materials:
-
Phosphonium salt (e.g., (R³CH₂)-PPh₃⁺Br⁻) (1.2 eq)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
-
This compound
Procedure:
-
To a suspension of the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add the strong base at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to generate the ylide (a color change is often observed).
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water and extract with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Note: The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides (with an electron-withdrawing group on the carbanion) generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene[10].
This condensation reaction with active methylene compounds introduces a carbon-carbon double bond with electron-withdrawing groups, which can serve as Michael acceptors for further derivatization.
Reaction: this compound + CH₂(Z¹)(Z²) → 3-(C(Z¹)(Z²)=CH)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (where Z¹ and Z² are electron-withdrawing groups like -CN, -CO₂R, -COR)
Materials:
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)
-
Base catalyst (e.g., piperidine, pyridine) (0.1 eq)
-
Ethanol (EtOH) or Toluene as solvent
Procedure:
-
To a solution of this compound (1 eq) and the active methylene compound (1.1 eq) in EtOH, add a catalytic amount of piperidine.
-
Reflux the mixture for 2-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold EtOH.
-
If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.
Expert Insight: The Doebner modification of the Knoevenagel condensation can be employed when using malonic acid as the active methylene compound in the presence of pyridine, leading to a decarboxylated α,β-unsaturated carboxylic acid product[11][12].
Derivatization of the 6-Carbonitrile Group
The conversion of a nitrile to a tetrazole is a common strategy in medicinal chemistry to introduce a metabolically stable acidic moiety.
Reaction: this compound + NaN₃ → 5-(3-formyl-1H-pyrrolo[3,2-b]pyridin-6-yl)-1H-tetrazole
Materials:
-
This compound
-
Sodium azide (NaN₃) (3 eq)
-
Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl) (2 eq)
-
Dimethylformamide (DMF) or Water as solvent
Procedure:
-
To a solution of this compound (1 eq) in DMF, add NaN₃ (3 eq) and ZnCl₂ (2 eq).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and pour into acidic water (e.g., 1M HCl).
-
Collect the resulting precipitate by filtration.
-
If no precipitate forms, extract the aqueous layer with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme care and use appropriate safety measures. Acidification of the reaction mixture should be done cautiously in a well-ventilated fume hood to avoid the formation of hydrazoic acid (HN₃).
Partial hydrolysis of the nitrile to the corresponding amide can be achieved under controlled acidic or basic conditions.
Reaction: this compound → 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxamide
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)
-
Water
Procedure (Acid-catalyzed):
-
Carefully add concentrated H₂SO₄ to a solution of this compound (1 eq) in water at 0 °C.
-
Slowly warm the mixture to room temperature and then heat to 50-80 °C for 1-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction and carefully neutralize with a base (e.g., aqueous NaOH or NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., EtOAc).
-
Dry the organic layer, concentrate, and purify the product.
Note: Over-hydrolysis to the carboxylic acid is a common side reaction. Careful control of reaction time and temperature is necessary[13][14][15].
Biological Evaluation: A Tiered Screening Approach
Once a library of derivatives has been synthesized, a tiered approach to biological screening is recommended to efficiently identify promising lead compounds.
Figure 2: A tiered approach for the biological evaluation of synthesized compounds.
Primary Screening: In Vitro Assays
-
Biochemical Kinase Assays: The inhibitory activity of the synthesized compounds should be initially assessed against a panel of relevant kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of the inhibitor[16][17].
-
Cell-Based Viability Assays: The antiproliferative activity of the compounds can be evaluated using standard cell viability assays such as the MTT or CCK-8 assay on a panel of cancer cell lines[3][18][19].
Recommended Cancer Cell Lines for Primary Screening:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer | Commonly used, sensitive to many anticancer agents[18]. |
| HT-29 | Colorectal Cancer | Relevant for CDK8 and TNIK inhibitors[8][20]. |
| HeLa | Cervical Cancer | A robust and widely used cancer cell line[21]. |
| K562 | Leukemia | A well-characterized cell line for kinase inhibitor studies. |
Secondary Screening: Elucidating Mechanism and Potency
Compounds that show significant activity in the primary screens should be advanced to secondary assays to determine their potency (IC₅₀ values) and selectivity.
-
IC₅₀ Determination: Dose-response curves are generated to determine the concentration of the inhibitor required to inhibit 50% of the kinase activity or cell growth.
-
Kinase Selectivity Profiling: Active compounds should be screened against a broader panel of kinases to assess their selectivity. High selectivity is desirable to minimize off-target effects.
-
Mechanism of Action Studies: Cell-based assays, such as Western blotting, can be used to confirm that the compound inhibits the intended target in a cellular context (e.g., by measuring the phosphorylation status of the kinase or its downstream substrates).
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel bioactive molecules, particularly kinase inhibitors for oncology applications. The synthetic versatility of the 3-formyl and 6-carbonitrile groups allows for the creation of large and diverse chemical libraries. A well-designed discovery program that integrates computational chemistry, diversity-oriented synthesis, and a tiered biological screening approach is likely to yield novel lead compounds with therapeutic potential. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on such a program.
References
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Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
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Bihrer, V., Friedrich, M., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel, Switzerland), 14(8), 799. [Link]
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El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Jahdali, M., Naguib, B. H., Anbar, A. M., Abdel-Maksoud, M. S., & Oh, C. H. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 164–169. [Link]
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Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]
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An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. (2016). ResearchGate. [Link]
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Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
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Converting Nitriles to Amides. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]
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Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 22, 2026, from [Link]
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Wang, L., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules (Basel, Switzerland), 20(8), 14447–14454. [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 22, 2026, from [Link]
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19.7b Wittig Reaction | Organic Chemistry. (2021, April 5). YouTube. [Link]
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McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Access to Azaindoles and Indoles. Organic Letters, 8(15), 3307–3310. [Link]
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Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]
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Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). Bentham Science. Retrieved January 22, 2026, from [Link]
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Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors: a combined approach using molecular docking, 3D-QSAR modelling and molecular dynamics simulation. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
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Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 22, 2026, from [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]
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Olefination Reactions. (n.d.). Andrew G Myers Research Group. Retrieved January 22, 2026, from [Link]
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Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. [Link]
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Scale-up synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
An Application Note and Protocol for the Scale-Up Synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Introduction
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) framework is a privileged scaffold in medicinal chemistry and drug development. Its derivatives have been investigated for a range of therapeutic applications, including as inhibitors of critical enzymes in cancer and inflammatory diseases.[1][2] The introduction of a formyl group at the C3 position provides a versatile chemical handle for further molecular elaboration, making this compound a high-value intermediate for the synthesis of compound libraries targeting novel therapeutics.
This document provides a comprehensive guide for the multi-gram scale-up synthesis of this target molecule. It is designed for researchers, chemists, and process development professionals, emphasizing not just the procedural steps but also the underlying chemical logic, safety considerations critical for scale-up, and robust purification strategies. The synthesis is presented as a two-stage process: first, the construction of the core scaffold, 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, followed by its regioselective formylation.
Overall Synthetic Strategy
The synthesis initiates with the preparation of the 4-azaindole core, followed by a Vilsmeier-Haack reaction to introduce the aldehyde functionality at the electron-rich C3 position of the pyrrole ring.
Caption: Overall two-part synthetic workflow.
PART 1: Scale-Up Synthesis of the Intermediate 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
The synthesis of the 4-azaindole-6-carbonitrile core can be approached via two primary strategies: building the pyrrole ring onto a functionalized pyridine (Ring Construction) or introducing the cyano group onto a pre-formed 4-azaindole scaffold (Core Functionalization).[3] The choice of method is dictated by starting material availability, cost, and desired scale.
| Method | General Approach | Key Transformation | Typical Yield | Key Reagents | Scalability Considerations |
| A: Ring Construction | Bartoli Indole Synthesis | Reaction of a nitropyridine with a vinyl Grignard reagent.[4][5] | 20-41%[3] | 2-Substituted-3-nitropyridine, Vinylmagnesium bromide | Requires cryogenic conditions and handling of pyrophoric Grignard reagents. Modest yields can be problematic for large-scale campaigns. |
| B: Core Functionalization | Palladium-Catalyzed Cyanation | Cyanation of a 6-halo-1H-pyrrolo[3,2-b]pyridine precursor. | Moderate to Excellent[3] | 6-Bromo-1H-pyrrolo[3,2-b]pyridine, Zn(CN)₂, Pd Catalyst | Generally higher yielding and more robust. Dependent on the availability of the halogenated precursor. Can be cost-effective if the precursor is accessible. |
Expert Recommendation for Scale-Up: For multi-gram synthesis, Method B (Core Functionalization) is generally preferred due to its typically higher yields and more manageable reaction conditions, provided the 6-bromo-1H-pyrrolo[3,2-b]pyridine starting material is commercially available or can be synthesized efficiently.
Protocol 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile via Palladium-Catalyzed Cyanation
This protocol describes the cyanation of 6-bromo-1H-pyrrolo[3,2-b]pyridine using zinc cyanide and a palladium catalyst.
Reagents and Materials
| Reagent | Molar Eq. | MW | Amount (for 50g scale) |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine | 1.0 | 198.04 | 50.0 g |
| Zinc Cyanide (Zn(CN)₂) | 0.6 | 117.43 | 17.8 g |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 14.6 g |
| Anhydrous Dimethylformamide (DMF) | - | 73.09 | 500 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 1 L three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (50.0 g), zinc cyanide (17.8 g), and tetrakis(triphenylphosphine)palladium(0) (14.6 g).
-
Solvent Addition and Degassing: Add anhydrous DMF (500 mL). Degas the mixture thoroughly by bubbling nitrogen through the solution for 30 minutes while stirring.
-
Reaction: Heat the reaction mixture to 90-100 °C under a positive pressure of nitrogen. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts. Rinse the pad with additional DMF.
-
Quenching and Extraction: Pour the filtrate into a 2 L beaker containing 1 L of ice-water with stirring. A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water (2 x 200 mL) and then with a small amount of cold ethyl acetate.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by slurry washing in a minimal amount of a solvent in which the impurities are soluble but the product is not. If necessary, column chromatography on silica gel can be performed. Dry the purified solid under vacuum to yield 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.
PART 2: Scale-Up Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic and heteroaromatic compounds.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism where the active electrophile is the Vilsmeier reagent, a chloroiminium ion formed from the reaction of a substituted amide (DMF) and an activating agent (POCl₃).[7][8]
Caption: Mechanism of the Vilsmeier-Haack reaction.
Regioselectivity Rationale: The pyrrole ring of the 4-azaindole system is significantly more electron-rich than the pyridine ring, which is further deactivated by the electron-withdrawing nitrile group at the C6 position. Electrophilic attack will therefore occur exclusively on the pyrrole ring. The C3 position is the most nucleophilic and sterically accessible site for formylation, leading to the desired 3-formyl product.
Critical Safety & Scale-Up Considerations
-
Exothermic Nature: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic . The subsequent formylation reaction can also be exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions.[9]
-
Reagent Addition: NEVER add DMF to POCl₃ without a solvent and proper cooling, as this can lead to an uncontrolled exotherm. The safest approach for scale-up is often a "feed-controlled" reaction where one reagent is added at a controlled rate to maintain a specific temperature.[9] Adding POCl₃ dropwise to a cooled solution of the substrate in DMF is a common and effective strategy.[10]
-
Reagent Purity: Use anhydrous DMF and fresh, high-purity POCl₃. Water contamination can hydrolyze the reagents and reduce yield.[11]
-
Quenching: The quenching of the reaction mixture, which contains unreacted POCl₃ and acidic intermediates, with water or aqueous base is also highly exothermic . This step must be performed slowly, with vigorous stirring and efficient cooling, by adding the reaction mixture to a large volume of crushed ice or a pre-cooled basic solution.
-
Ventilation: POCl₃ is highly corrosive, toxic, and reacts violently with water to release HCl gas.[12][13] The entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Protocol 2: Scale-Up Synthesis of this compound
This protocol is designed for a 50 g scale and incorporates the safety and handling considerations necessary for a larger scale.
Reagents and Materials
| Reagent | Molar Eq. | MW | Amount (for 50g scale) | Notes |
| 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | 1.0 | 143.15 | 50.0 g | Ensure it is dry. |
| Anhydrous Dimethylformamide (DMF) | ~10 vol | 73.09 | 500 mL | Anhydrous grade. |
| Phosphorus Oxychloride (POCl₃) | 1.5 | 153.33 | 76.5 g (46.5 mL) | Fresh, high-purity. |
| Dichloromethane (DCM) | ~5 vol | 84.93 | 250 mL | Anhydrous grade (optional diluent). |
| Sodium Acetate (NaOAc) | ~5.0 | 82.03 | 286 g | For quenching. |
| Crushed Ice / Water | - | - | 2 kg / 2 L | For quenching. |
Step-by-Step Methodology
-
Reaction Setup: In a 2 L jacketed reactor or a three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet, dissolve 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (50.0 g) in anhydrous DMF (500 mL). If the substrate has poor solubility, anhydrous DCM can be added as a co-solvent.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath or a circulating chiller.
-
Controlled Addition of POCl₃: Add phosphorus oxychloride (46.5 mL) to the dropping funnel. Add the POCl₃ dropwise to the stirred solution over 60-90 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 40-50 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Preparation for Quench: In a separate 5 L reactor or large beaker equipped with a robust mechanical stirrer, prepare a quench solution by dissolving sodium acetate (286 g) in 2 L of water, or by preparing a large quantity of crushed ice (~2 kg). Cool this quench setup in an ice bath.
-
Controlled Quench: CAREFULLY and SLOWLY , add the reaction mixture to the vigorously stirred, cooled quench solution via a wide-bore cannula or by pouring in a slow stream. Monitor the temperature of the quench pot and control the addition rate to keep it below 20 °C. Significant gas evolution (HCl) will occur.
-
Precipitation and Isolation: Upon complete addition, a precipitate of the crude product will form. Continue stirring the slurry for 1-2 hours in the cold to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 500 mL) until the filtrate is near neutral pH. Wash with a small amount of cold ethanol or ethyl acetate to remove highly colored impurities.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.
Purification and Characterization
For large-scale work, purification by column chromatography is often impractical.
-
Recrystallization/Precipitation: The most effective method for purifying the final product at scale is recrystallization. A suitable solvent system (e.g., acetonitrile, ethanol, or ethyl acetate/heptane) should be identified at a small scale. Alternatively, dissolving the crude product in a minimal amount of a polar solvent like acetone and inducing precipitation with a non-polar solvent can be effective.[14]
-
Bisulfite Wash (Optional): If non-aldehyde impurities are difficult to remove, an extractive workup using sodium bisulfite can be employed.[15] This forms a water-soluble adduct with the aldehyde, which can be separated from non-polar impurities and then reverted to the aldehyde by treatment with base.
Expected Characterization Data for this compound
| Analysis | Expected Results |
| Appearance | Off-white to yellow or tan solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5 (br s, 1H, NH), 10.1 (s, 1H, CHO), 8.8 (s, 1H, H2), 8.6 (d, 1H, H5), 8.2 (d, 1H, H7). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~185 (CHO), 148, 145, 135, 130, 125, 120, 118 (CN), 115, 105. |
| Mass Spec (ESI+) | m/z = 172.05 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~3200-3000 (N-H), 2225 (C≡N), 1660 (C=O, aldehyde) |
References
-
Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Suggestion for purifying an aromatic aldehyde. ResearchGate. [Link]
-
Troubleshooting a Vilsmeier-Haack reaction. Reddit. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Bartoli Indole Synthesis. ResearchGate. [Link]
-
Bartoli indole synthesis. Grokipedia. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mt.com [mt.com]
- 11. reddit.com [reddit.com]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic scaffold. Our goal is to provide actionable, field-tested insights into overcoming common side reactions and optimizing your synthetic outcomes. The information herein is structured in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative literature.
Overview of the Core Synthesis: Vilsmeier-Haack Formylation
The standard and most effective method for introducing a formyl group at the C3 position of the 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile core is the Vilsmeier-Haack reaction.[1] This reaction involves the in-situ formation of an electrophilic chloroiminium salt (the "Vilsmeier reagent") from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[2] The electron-rich pyrrole ring of the substrate then attacks this electrophile, leading to the desired 3-formyl product after aqueous work-up.
While robust, this reaction is not without its challenges. The pyrrolopyridine core is sensitive to acidic conditions, and the Vilsmeier reagent can participate in unintended reaction pathways.[3] This guide will address the most frequently encountered issues.
Caption: General workflow for the Vilsmeier-Haack formylation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has stalled or resulted in a very low yield of the 3-formyl product. What are the likely causes and how can I fix this?
Answer: This is a common issue that typically points to problems with the reagents, reaction conditions, or the stability of the substrate itself.
-
Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly moisture-sensitive. Any water present in the DMF or glassware will rapidly hydrolyze both the POCl₃ and the chloroiminium ion, quenching the reaction before it can start.
-
Expert Recommendation: Always use anhydrous DMF (stored over molecular sieves) and ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Use a fresh, sealed bottle of POCl₃. The Vilsmeier reagent is a weak electrophile, so its concentration and reactivity are paramount for success with electron-rich heterocycles.[4][5]
-
-
Cause B: Deactivation of the Pyrrolopyridine Ring. The pyrrolopyridine scaffold contains a basic pyridine nitrogen. Under the acidic conditions generated by POCl₃, this nitrogen can be protonated. This protonation withdraws electron density from the entire heterocyclic system, deactivating the pyrrole ring towards electrophilic attack.
-
Expert Recommendation: Control the stoichiometry of the reagents carefully. Add the POCl₃ dropwise to the solution of the substrate in DMF at a low temperature (0 °C) to manage the exotherm and the local concentration of acidic byproducts. Using a slight excess (1.1–1.5 equivalents) of the Vilsmeier reagent is standard, but a large excess can exacerbate substrate deactivation.
-
-
Cause C: Incomplete Hydrolysis during Work-up. The reaction does not directly yield the aldehyde. It forms an iminium salt intermediate which must be hydrolyzed to the final product.[2] An improper work-up can lead to incomplete conversion and isolation of this intermediate or its decomposition products.
-
Expert Recommendation: The work-up is a critical step. After the reaction is complete, the mixture should be quenched by pouring it onto a cold (0 °C) aqueous solution of a mild base, such as sodium acetate or sodium bicarbonate.[4] Stirring vigorously for a period (e.g., 30-60 minutes) ensures complete hydrolysis of the iminium salt to the aldehyde before extraction.
-
Issue 2: Formation of a Dark, Tarry Substance (Polymerization)
Question: My reaction mixture turned dark brown or black upon addition of POCl₃, and the final work-up yielded an intractable tar. What is causing this decomposition?
Answer: The formation of tar or polymer is a classic sign of substrate decomposition under harsh acidic conditions, a known vulnerability of pyrrole-containing systems.[3]
-
Primary Cause: Acid-Catalyzed Polymerization. Pyrroles are susceptible to polymerization initiated by protonation, especially at the C2 position. The acidic environment of the Vilsmeier-Haack reaction, particularly if not well-controlled, can trigger this cascade.
-
Expert Recommendation: Temperature control is non-negotiable. The Vilsmeier reagent should be pre-formed at 0 °C or the POCl₃ should be added very slowly to the substrate solution at 0 °C. Allowing the reaction to exotherm to room temperature or higher significantly increases the rate of polymerization. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to minimize exposure time to the acidic medium.
-
Sources
Technical Support Center: Optimizing Reaction Conditions for 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Welcome to the technical support center for the synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to optimize your reaction conditions and achieve your desired outcomes.
Introduction to the Synthesis
The introduction of a formyl group onto the 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile scaffold is a key step in the synthesis of various biologically active molecules. The Vilsmeier-Haack reaction is a widely employed method for this transformation, utilizing a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect an electrophilic aromatic substitution. While seemingly straightforward, this reaction can present several challenges, including issues with regioselectivity, incomplete conversion, and difficult purification. This guide will address these potential hurdles in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile?
The pyrrolo[3,2-b]pyridine ring system, also known as 4-azaindole, is an electron-rich heterocycle. Electrophilic substitution, such as the Vilsmeier-Haack reaction, is generally favored on the pyrrole ring over the pyridine ring. Within the pyrrole ring, the C3 position is the most nucleophilic and therefore the most likely site of formylation. This is analogous to the preferred C3 functionalization of indole. Therefore, the primary product expected is this compound.
Q2: What are the typical starting conditions for the Vilsmeier-Haack formylation of this substrate?
A general starting point for the Vilsmeier-Haack reaction on an azaindole scaffold involves the following steps:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0°C. It is crucial to maintain a low temperature during this exothermic process to prevent degradation of the reagent.
-
Reaction with Substrate: A solution of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile in an anhydrous solvent (often DMF or a chlorinated solvent) is then added to the pre-formed Vilsmeier reagent.
-
Reaction Temperature and Time: The reaction temperature is dependent on the reactivity of the substrate and typically ranges from 0°C to 80°C. For electron-rich systems like azaindoles, starting at a lower temperature (e.g., room temperature) and monitoring the reaction progress by TLC or LC-MS is recommended. Reaction times can vary from a few hours to overnight.
-
Work-up: The reaction is typically quenched by pouring the mixture onto ice and then neutralizing with a base, such as sodium hydroxide or sodium bicarbonate, to hydrolyze the intermediate iminium salt to the aldehyde.
Q3: What are some common side reactions to be aware of?
Potential side reactions in the Vilsmeier-Haack formylation of azaindoles include:
-
N-formylation: Although less common for the pyrrole nitrogen under these conditions, it is a possibility.
-
Di-formylation: Under harsh conditions (e.g., high temperature, large excess of Vilsmeier reagent), di-formylation could occur, though it is sterically and electronically disfavored.
-
Reaction at other positions: While C3 is the most reactive site, minor amounts of formylation at other positions on the pyrrole or even the pyridine ring might occur, leading to isomeric impurities.
-
Decomposition: Azaindole scaffolds can be sensitive to strongly acidic conditions and high temperatures, leading to decomposition and lower yields.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Inactive Vilsmeier Reagent | Ensure anhydrous conditions. Use freshly distilled POCl₃ and anhydrous DMF. Prepare the reagent at 0°C and use it promptly. | The Vilsmeier reagent is moisture-sensitive and can decompose upon standing. Water will quench the reagent, preventing the reaction. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature (e.g., to 40-60°C) and monitor by TLC/LC-MS. | The activation energy for the electrophilic substitution may not be met at lower temperatures, especially if the substrate is less reactive than anticipated. |
| Poor Substrate Solubility | If using a co-solvent, ensure the substrate is fully dissolved before addition to the Vilsmeier reagent. Consider using DMF as the solvent. | Incomplete dissolution will lead to a heterogeneous reaction mixture and poor conversion rates. |
Issue 2: Presence of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0°C to room temperature). | Higher temperatures can overcome the activation energy for substitution at less favored positions, leading to a mixture of isomers. |
| Excess Vilsmeier Reagent | Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. | A large excess of the electrophile can drive the reaction towards less favorable products and increase the likelihood of di-formylation. |
Issue 3: Difficult Purification
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Persistent Impurities | Optimize the work-up procedure. Ensure complete hydrolysis of the iminium intermediate by adjusting the pH and allowing sufficient time. Consider an aqueous wash with a suitable pH to remove acidic or basic impurities. | Unhydrolyzed iminium salt or other charged intermediates can complicate purification. A well-executed work-up is crucial for a cleaner crude product. |
| Co-eluting Impurities | For column chromatography, screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Consider using a different stationary phase (e.g., alumina) if the compound is sensitive to silica gel. Recrystallization can also be an effective purification method. | The polarity of the desired product and impurities may be similar. A systematic approach to chromatography development or an alternative purification technique may be necessary. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: To a stirred solution of anhydrous DMF (3.0 equiv.) in a dry, inert atmosphere, add POCl₃ (1.2 equiv.) dropwise at 0°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Reaction: To the pre-formed Vilsmeier reagent, add a solution of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1.0 equiv.) in anhydrous DMF.
-
Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture (e.g., to 50°C).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Basify the solution with aqueous NaOH or NaHCO₃ to pH 8-9.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Recommended Range | Notes |
| Equivalents of POCl₃ | 1.1 - 1.5 | A slight excess is often beneficial. |
| Equivalents of DMF | 3.0 - solvent | Can be used as both reagent and solvent. |
| Temperature | 0°C - 60°C | Start low and increase if necessary. |
| Reaction Time | 2 - 24 hours | Monitor for completion. |
Visualizations
Reaction Mechanism```dot
Technical Support Center: A Researcher's Guide to Purifying 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Welcome to the technical support center for the purification of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: My crude product is a dark, oily residue after synthesis.
Underlying Cause: The Vilsmeier-Haack formylation, a common method for synthesizing this compound, can produce polymeric byproducts and colored impurities, especially if the reaction temperature is not well-controlled.[1][2] The pyrrole ring, being electron-rich, is susceptible to oxidation which can also contribute to the dark coloration.[3]
Step-by-Step Solution:
-
Initial Work-up: Before attempting purification, ensure a thorough aqueous work-up. Quenching the reaction mixture with ice-cold water or a dilute sodium bicarbonate solution can help precipitate the crude product and remove some acid-soluble impurities.
-
Solvent Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble.
-
Recommended Solvents: Start with a non-polar solvent like hexanes or diethyl ether. If the product remains oily, gradually increase the polarity with a mixture of hexanes and ethyl acetate.
-
-
Charcoal Treatment: If the color persists after solidification, it may be due to highly conjugated impurities. A small amount of activated charcoal can be used during recrystallization to adsorb these colored compounds.[4] Caution: Use charcoal judiciously as it can also adsorb the desired product, leading to lower yields.
Issue 2: My compound streaks badly during column chromatography on silica gel.
Underlying Cause: The pyrrolopyridine scaffold contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel.[5] This strong interaction leads to poor peak shape and streaking.
Step-by-Step Solution:
-
Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[5]
-
Recommended Modifiers: 0.1-1% triethylamine (Et₃N) or a few drops of pyridine in your ethyl acetate/hexane or dichloromethane/methanol mobile phase.
-
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase.
-
Neutral or Basic Alumina: These are less acidic than silica gel and can be effective for purifying basic compounds.[5]
-
Reversed-Phase (C18) Chromatography: For highly polar compounds, reversed-phase chromatography with a mobile phase like water/acetonitrile or water/methanol may provide better separation.
-
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Polarity of Impurities | Recommended Starting Solvent System | Gradient Elution Suggestion |
| Less Polar | 10-20% Ethyl Acetate in Hexanes | Gradually increase the percentage of ethyl acetate. |
| Moderately Polar | 30-50% Ethyl Acetate in Hexanes | Start with a lower polarity and ramp up to elute the product. |
| More Polar | 1-5% Methanol in Dichloromethane | A shallow gradient of methanol is often effective. |
Issue 3: NMR analysis of my "pure" product shows persistent, unidentifiable impurities.
Underlying Cause: These could be co-eluting impurities with similar polarity to your product or residual starting materials/reagents from the synthesis. Isomeric byproducts from the Vilsmeier-Haack reaction are also a possibility.[6]
Step-by-Step Solution:
-
Orthogonal Purification: Employ a second purification technique that separates compounds based on a different principle.
-
Recrystallization: If you initially purified by column chromatography, recrystallization can be very effective at removing impurities with different solubility profiles.[7]
-
Preparative TLC/HPLC: For small-scale purifications or very challenging separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide high purity samples.
-
-
Re-evaluate Chromatography Conditions:
-
Solvent System Optimization: Run a thorough TLC analysis with various solvent systems to find one that provides better separation between your product and the impurity.
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can improve resolution.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and purification of this compound.
Q1: What is the best way to choose a solvent for recrystallization?
A1: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[8] A systematic approach to finding a suitable solvent is recommended.[9]
-
Experimental Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed.[10] This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[10][11]
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is supersaturated.[5]
-
Add More Solvent: Add a small amount of the hot recrystallization solvent to dissolve the oil and then allow it to cool more slowly.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of pure product, adding a "seed crystal" can induce crystallization.[5]
Q3: What are the recommended storage conditions for this compound?
A3: Pyrrolopyridine derivatives can be sensitive to light, air, and pH extremes.[3]
-
Solid Form: Store the solid product in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature (refrigerator or freezer).
-
In Solution: For long-term storage, use aprotic, anhydrous solvents like DMSO or DMF.[3] Prepare solutions fresh when possible, especially for aqueous buffers.
Q4: Can I use reversed-phase chromatography for this compound?
A4: Yes, reversed-phase chromatography can be a viable option, particularly if the compound is highly polar and difficult to purify using normal-phase (silica or alumina) chromatography. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
III. Visualized Workflows and Protocols
Diagram 1: Decision Tree for Purification Strategy
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of Polar Aza-Indole Compounds
Welcome to the technical support center for the purification of polar aza-indole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification of this important class of heterocyclic compounds. The inherent basicity of the pyridine ring, coupled with the presence of polar functional groups, often leads to complex purification issues. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical experience.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying rationale to empower you to adapt these strategies to your unique compounds.
Q1: My polar aza-indole is showing severe peak tailing on a silica gel column. What is causing this and how can I fix it?
Answer:
Peak tailing is the most common issue when purifying aza-indoles on silica gel.[1] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica.[2] This strong interaction leads to a portion of the analyte being retained more strongly, resulting in a "tailing" or asymmetric peak shape.
Causality and Troubleshooting Workflow:
-
Understand the Interaction: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, while the proton of the silanol group is a Lewis acid. This acid-base interaction is often strong enough to disrupt the normal partitioning of your compound between the mobile and stationary phases.
-
Solution 1: Mobile Phase Modification with a Basic Additive: The most effective way to counteract this is to add a small amount of a basic modifier to your mobile phase.[1] This additive will compete with your aza-indole for binding to the silanol groups, effectively masking them.
-
Triethylamine (TEA): Typically used at a concentration of 0.1-1% (v/v). TEA is a volatile base that is effective at improving peak shape.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a stock solution to add to your mobile phase, typically starting at 0.5-2%. This is often more effective for very basic compounds.
-
Pyridine: While less common, a small amount of pyridine can also be used.
Experimental Protocol: Implementing a Basic Modifier
-
Start with your initial mobile phase (e.g., 95:5 Dichloromethane:Methanol).
-
Prepare a new mobile phase with the addition of 0.5% TEA.
-
Run a TLC or a small-scale column to observe the effect on the Rf and peak shape.
-
If tailing persists, incrementally increase the concentration of TEA up to 2%.
-
If TEA is not effective, switch to a 1% solution of 7N ammonia in methanol.
-
-
Solution 2: Choice of Stationary Phase: If mobile phase modification is insufficient or undesirable (e.g., if your compound is unstable in basic conditions), consider an alternative stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds. Basic alumina will have the least interaction with your aza-indole.
-
Deactivated Silica: Some commercially available silica gels are "end-capped" or deactivated to reduce the number of free silanol groups.
-
Reversed-Phase Chromatography: For very polar aza-indoles, reversed-phase chromatography on a C18 column may be more suitable.[3]
-
Diagram: Mechanism of Peak Tailing and Mitigation
Caption: Mitigation of peak tailing on silica gel.
Q2: My polar aza-indole has very poor solubility in common chromatography solvents. How can I effectively purify it?
Answer:
Solubility issues are a significant hurdle, especially for aza-indoles with multiple polar functional groups like hydroxyls, amides, or carboxylic acids. Poor solubility can lead to precipitation on the column, low recovery, and inaccurate results.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Highly Polar Solvents: For normal phase chromatography, you may need to use more polar solvent systems than usual. Consider gradients that go up to 20-30% methanol in dichloromethane.
-
Solubility Enhancing Co-solvents: In some cases, adding a small amount of a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to your crude sample before loading can help, but be mindful that these are high-boiling point solvents and difficult to remove.
-
Reversed-Phase Approach: If solubility in organic solvents is a major issue, reversed-phase chromatography is often the better choice. Here, the mobile phase is typically a mixture of water and acetonitrile or methanol, which are excellent solvents for many polar compounds.
-
-
pH Adjustment for Ionizable Groups: If your aza-indole has acidic or basic functional groups, its solubility will be highly pH-dependent.
-
Acidic Aza-indoles: These will be more soluble in basic aqueous solutions (as the deprotonated salt).
-
Basic Aza-indoles: These will be more soluble in acidic aqueous solutions (as the protonated salt). This principle can be used to your advantage in reversed-phase chromatography by buffering the aqueous portion of your mobile phase.
-
Table: Solvent Selection Guide for Polar Aza-Indoles
| Polarity of Aza-Indole | Recommended Chromatography | Typical Mobile Phase System |
| Moderately Polar | Normal Phase (Silica Gel) | Hexane/Ethyl Acetate or DCM/Methanol |
| Highly Polar | Normal Phase (Silica Gel) | DCM/Methanol (with 0.5-2% NH4OH) |
| Very Polar/Water Soluble | Reversed-Phase (C18) | Water/Acetonitrile (with 0.1% TFA or Formic Acid) |
| Amphoteric | Reversed-Phase (C18) | Buffered Water/Acetonitrile (pH adjusted) |
Q3: I suspect my aza-indole is chelating with residual metal ions from the synthesis. How does this affect purification and what can I do about it?
Answer:
Aza-indoles, with their nitrogen atoms possessing lone pairs of electrons, can act as ligands and chelate metal ions.[4] If your synthesis involved metal catalysts (e.g., Palladium, Copper), residual metals can form complexes with your product. These complexes can have different chromatographic behavior than the free aza-indole, leading to multiple peaks, streaking, or even complete retention on the column.
Identification and Mitigation Strategy:
-
Evidence of Chelation:
-
Unusual colors in your purified fractions.
-
Multiple spots on TLC for what should be a single compound.
-
Broad or misshapen peaks in LC-MS, sometimes with adducts corresponding to the metal complex.
-
-
Mitigation during Workup:
-
Aqueous Washes with a Chelating Agent: Before chromatography, wash the organic layer containing your crude product with an aqueous solution of a chelating agent. A dilute solution of EDTA (ethylenediaminetetraacetic acid) or ammonium hydroxide can help to strip the metal ions from your compound.
Experimental Protocol: EDTA Wash
-
Dissolve your crude product in a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer 2-3 times with a 0.5M aqueous solution of EDTA (disodium salt).
-
Wash with brine, dry over sodium sulfate, and concentrate.
-
Analyze the crude material by TLC or LC-MS to see if the impurity profile has improved before proceeding to chromatography.
-
-
"Sacrificial" Stationary Phase: In some cases, a pre-column of a material with high affinity for metals can be used to trap the metal ions before they reach the main purification column.
Diagram: Metal Chelation and Removal
Sources
Technical Support Center: Solubility Enhancement for 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Welcome to the technical support guide for 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. This document provides in-depth troubleshooting strategies, experimental protocols, and frequently asked questions (FAQs) to address solubility challenges encountered by researchers. As a Senior Application Scientist, my goal is to provide not just methods, but the underlying rationale to empower you to make informed decisions in your experimental design.
Initial Assessment & Characterization
Before attempting advanced solubilization techniques, a foundational understanding of your compound is critical. This section addresses the preliminary questions every researcher should consider.
Q1: I've received my vial of this compound. What are its basic properties and why is it likely to be poorly soluble?
A1: this compound (MW: ~185.17 g/mol , Formula: C₁₀H₅N₃O) is a complex heterocyclic molecule. Its poor aqueous solubility stems from several structural features:
-
Aromatic Planarity: The fused pyrrolopyridine ring system is rigid and planar, promoting strong intermolecular π-stacking interactions in the solid state. This high crystal lattice energy requires significant energy to overcome during dissolution.
-
Hydrogen Bonding: The pyrrole (-NH) group and the formyl (-CHO) group can act as hydrogen bond donors and acceptors, respectively. While this can aid interaction with polar solvents, in the solid state, these forces can contribute to a stable, less soluble crystal structure.
-
Weak Basicity: The pyridine ring provides a basic nitrogen atom.[1][2] However, the electron-withdrawing effects of the fused pyrrole ring and the nitrile group reduce its basicity (pKa) compared to simple pyridine. The pyrrole nitrogen itself is very weakly basic due to the delocalization of its lone pair into the aromatic system. Consequently, it is not readily protonated in neutral water.
Troubleshooting Workflow for Solubility Enhancement
Low solubility is a common hurdle for complex organic molecules.[3][4][5] The following workflow provides a logical progression from simple to more complex methods for improving the solubility of your compound.
Caption: Mechanism of solubility enhancement by cyclodextrin.
See Protocol 3 for a step-by-step guide to preparing a cyclodextrin inclusion complex.
Q5: What if none of these methods provide the required concentration?
A5: If you require very high concentrations, or if the previous methods fail, you may need to explore advanced formulation strategies, often with the help of a formulation specialist. These can include:
-
Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). [6]Your compound can partition into the hydrophobic core of these micelles, a process known as solubilization. [7][6]Common non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL are often used.
-
Lipid-Based Formulations: For in vivo applications, self-emulsifying drug delivery systems (SEDDS) can be highly effective. [3][8]The compound is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine microemulsion upon gentle agitation in an aqueous medium. [3]* Nanotechnology: Milling the compound into nanoparticles increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate. [9]
Experimental Protocols
Protocol 1: Co-Solvent Solubility Screening
Objective: To determine the approximate solubility of the compound in various water-miscible organic solvents and their aqueous mixtures.
Materials:
-
This compound
-
Solvents: DMSO, DMF, EtOH, PEG 400, Propylene Glycol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vortex mixer, shaker, centrifuge
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Stock Solutions: Prepare 10 mg/mL stock solutions of the compound in 100% DMSO, 100% DMF, and 100% EtOH.
-
Serial Dilutions: In separate microcentrifuge tubes, prepare a dilution series of each solvent with PBS to create 75%, 50%, and 25% (v/v) co-solvent mixtures.
-
Equilibration: Add an excess amount of the solid compound to 1 mL of each solvent/co-solvent mixture (and a PBS-only control).
-
Mixing: Vortex each tube vigorously for 1 minute, then place on a shaker at room temperature for 24 hours to reach equilibrium.
-
Separation: Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
Data Presentation:
| Co-Solvent System | Concentration (µg/mL) |
| 100% PBS (pH 7.4) | < 1 (Below Limit of Quantification) |
| 25% DMSO / 75% PBS | Hypothetical Value: 50 |
| 50% DMSO / 50% PBS | Hypothetical Value: 450 |
| 25% PEG 400 / 75% PBS | Hypothetical Value: 35 |
| 50% PEG 400 / 75% PBS | Hypothetical Value: 380 |
| Table 1: Representative solubility data. Actual results must be determined experimentally. |
Protocol 2: pH-Based Solubility Profile
Objective: To evaluate the effect of pH on the compound's aqueous solubility.
Materials:
-
Compound stock solution (e.g., 10 mg/mL in DMSO)
-
Series of buffers (e.g., Citrate, Phosphate, Tris) covering a pH range from 3.0 to 8.0
-
pH meter
-
Nephelometer or UV-Vis Spectrophotometer
Procedure:
-
Setup: In a 96-well plate, add 198 µL of each buffer from the pH series to triplicate wells.
-
Addition: Add 2 µL of the DMSO stock solution to each well (final concentration ~100 µg/mL, 1% DMSO). Include buffer-only and DMSO+buffer controls.
-
Incubation: Cover the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to assess precipitation. A sharp decrease in turbidity/scattering indicates the pH at which the compound becomes soluble.
-
Analysis: Plot turbidity against pH. The inflection point indicates the apparent pKa and the optimal pH range for solubilization.
Protocol 3: Cyclodextrin Complexation
Objective: To enhance aqueous solubility by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer, sonicator, 0.22 µm syringe filter
Procedure:
-
Prepare CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in deionized water. This may require gentle warming and stirring to fully dissolve.
-
Add Compound: Add an excess amount of the solid compound to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 48-72 hours. Intermittent sonication can help break up aggregates and accelerate the process.
-
Equilibration & Filtration: Allow the suspension to settle for 2 hours. Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate via HPLC or UV-Vis. This represents the maximum solubility achievable with this method.
References
-
Weiss, D. G., et al. (2023). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Alam, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
Guan, P., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - NIH. [Link]
-
Wu, T. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Absorption Systems. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. IJPSR. [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
-
PubChem - NIH. (n.d.). Pyridine. PubChem. [Link]
-
JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]
-
Chaudhary, A. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Amjad, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Chen, X.Q., et al. (2007). Aqueous and cosolvent solubility data for drug-like organic compounds. PMC - NIH. [Link]
-
IARC Publications. (1999). Pyridine - Some Industrial Chemicals. NCBI Bookshelf. [Link]
-
IntechOpen. (2022). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
-
ScienceDirect. (2025). Co-solvent: Significance and symbolism. ScienceDirect. [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Navigating the Stability of 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Welcome to the technical support center for 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues that may be encountered during the handling, storage, and experimental use of this compound. By understanding the inherent chemical reactivity of its constituent functional groups—the aromatic aldehyde, the nitrile, and the electron-deficient pyrrolopyridine core—we can anticipate and mitigate potential degradation pathways, ensuring the integrity of your experimental results.
Understanding the Molecule: A Triad of Reactive Functionalities
This compound is a heterocyclic compound featuring a pyrrolopyridine (4-azaindole) scaffold. The stability of this molecule is governed by the interplay of its three key functional groups:
-
The Aromatic Aldehyde (Formyl Group): Aromatic aldehydes are susceptible to oxidation, especially in the presence of air, light, or oxidizing agents, leading to the formation of the corresponding carboxylic acid.[1] The electrophilic nature of the carbonyl carbon also makes it a target for nucleophilic attack.
-
The Aromatic Nitrile (Carbonitrile Group): Nitriles can undergo hydrolysis, particularly under acidic or basic conditions, to first form an amide and subsequently a carboxylic acid.[2][3][4][5] The electron-withdrawing nature of the nitrile group can influence the reactivity of the entire ring system.
-
The Pyrrolopyridine Core: The fusion of a pyrrole and a pyridine ring creates an electron-deficient aromatic system. This inherent electronic nature can impact the reactivity of the substituents and the overall stability of the molecule.[6][7][8][9]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues related to the stability of this compound.
Question 1: I observe a new, more polar spot on my TLC plate after storing the compound for a few days. What could it be?
Answer: The appearance of a more polar impurity is a common indicator of degradation. The most probable cause is the oxidation of the aldehyde group to a carboxylic acid (3-carboxy-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile). Carboxylic acids are significantly more polar than aldehydes and will exhibit lower Rf values on normal-phase TLC.
Troubleshooting Steps:
-
Confirm the Identity of the Impurity:
-
LC-MS Analysis: This is the most direct way to identify the impurity. The mass of the suspected carboxylic acid will be 16 atomic mass units (amu) higher than the parent compound.
-
¹H NMR Spectroscopy: The aldehyde proton signal (typically around 9-10 ppm) will disappear, and you may observe the appearance of a broad carboxylic acid proton signal (often >10 ppm), although this can be difficult to see in some deuterated solvents.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Solvent Choice: If in solution, use de-gassed solvents. Protic solvents like methanol or ethanol could potentially facilitate degradation.
-
Storage Conditions: Store the solid compound in a desiccator at low temperature (see storage table below) and protected from light.
-
Question 2: My reaction yield is consistently lower than expected when using this compound. Could it be degrading during the reaction?
Answer: Yes, degradation during a reaction is a strong possibility, especially if the reaction conditions are harsh. The stability of the compound can be compromised by:
-
pH Extremes: Both strongly acidic and basic conditions can promote the hydrolysis of the nitrile group to a carboxamide or a carboxylic acid.[2][3][4][5]
-
High Temperatures: Prolonged heating can accelerate degradation pathways.
-
Presence of Nucleophiles: Strong nucleophiles in the reaction mixture could potentially react with the aldehyde group.
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. globethesis.com [globethesis.com]
- 9. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile During Experimental Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and handling of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, a key heterocyclic intermediate. Our focus is to equip you with the knowledge to prevent decomposition during post-reaction workup and purification, ensuring the integrity of your synthesized material.
Understanding the Instability of this compound
The this compound molecule possesses a chemically sensitive structure prone to degradation under common workup conditions. The electron-rich nature of the pyrrolopyridine core, coupled with the reactivity of the aldehyde functional group, makes it susceptible to several decomposition pathways. This guide will specifically address issues encountered following its synthesis, often via a Vilsmeier-Haack formylation reaction.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds[1]. It involves the use of a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[2]. The reaction proceeds through the formation of an iminium salt intermediate which is then hydrolyzed during aqueous workup to yield the desired aldehyde[2]. It is during this hydrolysis and subsequent purification that decomposition of the target molecule often occurs.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and provide solutions for preventing the decomposition of this compound.
Q1: My crude product is a dark, tarry material after aqueous workup of the Vilsmeier-Haack reaction. What is causing this?
A1: This is a common observation and is often due to a combination of harsh acidic conditions during the quench and subsequent air oxidation.
-
Causality: The Vilsmeier-Haack reaction mixture is acidic due to the presence of byproducts from the Vilsmeier reagent formation. Quenching the reaction directly with water can lead to a strongly acidic solution. Electron-rich pyrrole systems are known to be unstable in strong acids, leading to polymerization and the formation of dark, insoluble materials[3]. The intermediate iminium salt is also susceptible to harsh hydrolysis conditions[4].
-
Troubleshooting & Protocol:
-
Mild Quenching: The key is to neutralize the acidic reaction mixture and hydrolyze the iminium salt under controlled, mild conditions. A recommended procedure is to pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and a mild base, such as sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc)[5]. The temperature should be maintained at or below 0 °C during the quench.
-
pH Monitoring: Monitor the pH of the aqueous layer during the quench and adjust with additional base as needed to maintain a slightly basic pH (around 8-9). This prevents exposure of the sensitive aldehyde to a harsh acidic environment.
-
Q2: My product yield is consistently low, and I observe multiple spots on my TLC analysis of the crude product, some of which are less polar than my desired aldehyde. What are these byproducts?
A2: The formation of multiple byproducts can be attributed to several factors, including deformylation and side reactions of the Vilsmeier reagent.
-
Causality:
-
Deformylation: Heterocyclic aldehydes can undergo deformylation (loss of the -CHO group) under certain conditions, which can be catalyzed by acid or base, especially at elevated temperatures[6].
-
Side Reactions: The Vilsmeier reagent can sometimes react with the solvent or itself, leading to impurities. If the reaction temperature is not well-controlled, side reactions on the pyrrolopyridine ring can also occur[7].
-
-
Troubleshooting & Protocol:
-
Controlled Reaction Temperature: Ensure the Vilsmeier-Haack reaction itself is carried out at the appropriate temperature. The formation of the Vilsmeier reagent is often done at 0 °C, and the subsequent reaction with the pyrrolopyridine may require gentle heating. Monitor the reaction progress by TLC to avoid prolonged reaction times at elevated temperatures.
-
Efficient Extraction: After quenching, promptly extract the product into an organic solvent like ethyl acetate or dichloromethane. Minimize the time the product spends in the aqueous phase, even under basic conditions.
-
Q3: My purified product appears to degrade upon standing, and the color changes from a light solid to a darker material. How can I prevent this?
A3: This suggests oxidative degradation of your purified compound.
-
Causality: The electron-rich pyrrole ring is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. The aldehyde group itself can also be oxidized to the corresponding carboxylic acid.
-
Troubleshooting & Protocol:
-
Inert Atmosphere: Handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Antioxidant Use During Workup (Optional): For particularly sensitive substrates, the inclusion of a mild reducing agent like sodium sulfite (Na₂SO₃) in the aqueous quench solution can help to scavenge dissolved oxygen and prevent oxidation[8].
-
Storage: Store the purified solid in a sealed vial under an inert atmosphere, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and at low temperatures (-20 °C is recommended for long-term storage).
-
Q4: I am experiencing significant product loss and streaking during silica gel column chromatography. What is the cause and how can I improve my purification?
A4: The acidic nature of standard silica gel can lead to the decomposition of sensitive nitrogen-containing heterocycles.
-
Causality: The slightly acidic surface of silica gel can catalyze the degradation of the pyrrolopyridine ring system, leading to streaking on the column and low recovery of the desired product.
-
Troubleshooting & Protocol:
-
Deactivated Silica Gel: Before performing column chromatography, it is highly recommended to use deactivated (neutralized) silica gel. This can be prepared by flushing the packed column with a solvent mixture containing a small amount of a tertiary amine, such as triethylamine (Et₃N) (e.g., hexanes containing 1-2% Et₃N), followed by equilibration with your starting eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, for the purification.
-
Rapid Purification: Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible.
-
Summary of Critical Parameters for Workup and Purification
| Parameter | Standard (Problematic) Condition | Recommended (Stabilizing) Condition | Rationale |
| Reaction Quench | Addition of water at room temperature. | Slow addition to ice-cold saturated NaHCO₃ or NaOAc solution. | Prevents exposure to strong acid and controls exotherm. |
| pH during Workup | Acidic to neutral. | Slightly basic (pH 8-9). | Minimizes acid-catalyzed decomposition of the pyrrole ring. |
| Atmosphere | Air. | Inert atmosphere (Nitrogen or Argon) where possible. | Reduces the potential for oxidative degradation. |
| Purification | Standard silica gel chromatography. | Chromatography with deactivated silica gel or neutral/basic alumina. | Prevents acid-catalyzed decomposition on the stationary phase. |
| Storage | Ambient conditions, exposed to light. | -20 °C, in an amber vial, under an inert atmosphere. | Preserves the long-term stability of the purified compound. |
Experimental Workflow Diagrams
Workflow for Vilsmeier-Haack Reaction and Workup
Caption: Recommended workflow for the Vilsmeier-Haack reaction and subsequent stabilizing workup.
Troubleshooting Logic for Product Decomposition
Caption: A decision-making diagram for troubleshooting the decomposition of this compound.
By implementing these carefully considered procedures, researchers can significantly improve the yield and purity of this compound, ensuring the successful progression of their research and development endeavors.
References
- Ge, H., Wu, J., & Xue, F. (2006). Synthesis of Substituted Indole-3-carboxaldehydes. Journal of Heterocyclic Chemistry, 43(5), 1335-1338.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyrrole - The Vilsmeier Reaction. University of Liverpool. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Muzart, J. (2009). Vilsmeier–Haack type reactions: an old reaction with new trends. Tetrahedron, 65(41), 8313-8323.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
- S. S. P. Chou, C. C. Hung, and W. H. Lee, J. Org. Chem., 1999, 64, 6453-6458.
- A. R. Katritzky, H. M. Faid-Allah, and C. M. Marson, Heterocycles, 1987, 26, 1333-1339.
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/OrganicChemistry. Retrieved from [Link]
- Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148.
- Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines (Master Thesis, University of Graz).
- Katritzky, A. R., & Laurenzo, K. S. (1986). A convenient synthesis of 3-formylpyrroles. The Journal of Organic Chemistry, 51(25), 5039-5040.
- Akbari, J., & Heydari, A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. International Journal of Organic Chemistry, 3(3), 187-192.
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
- Wang, Q. D., Zhou, B., Yang, J. M., Fang, D., Ren, J., & Zeng, B. B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(19), 2670-2674.
-
YouTube. (2023). Vilsmeier–Haack reaction of indole. [Video]. Retrieved from [Link]
-
ResearchGate. (n.d.). The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. Retrieved from [Link]
- Akbari, J., & Heydari, A. (2013). Vilsmeier-Haack reagent: a facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. International Journal of Organic Chemistry, 3(03), 187.
-
SciRP.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
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Chemistry Stack Exchange. (2022). Why adding sodium bicarbonate quenches a reductive amination using sodium triacetoxyborohydride?. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
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ResearchGate. (2016). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved from [Link]
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AIP Publishing. (2017). Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile and its Isomers
Introduction: The Crucial Role of Isomer Identification in Modern Drug Discovery
The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its structural similarity to indole allows it to act as a bioisostere, interacting with a wide range of biological targets. Derivatives of the various pyrrolopyridine isomeric cores—such as pyrrolo[3,2-b], [2,3-b], [3,2-c], and [2,3-c]pyridines—have been extensively investigated as potent inhibitors of protein kinases, which are pivotal regulators of cellular functions often dysregulated in diseases like cancer.[1][2]
The introduction of specific substituents, such as formyl and carbonitrile groups, onto this scaffold creates compounds with tailored electronic and steric properties, designed to optimize interactions with target proteins. However, synthetic routes leading to these complex heterocycles can often yield a mixture of positional isomers. For researchers in drug development, the precise and unambiguous characterization of the desired isomer, such as 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile , versus its closely related alternatives is not merely an academic exercise. It is a critical step that dictates biological activity, selectivity, toxicity, and ultimately, the viability of a drug candidate. Even minor positional changes can dramatically alter a molecule's ability to fit within a kinase's ATP-binding pocket, transforming a potent inhibitor into an inactive compound.
This guide provides an in-depth comparative framework for the characterization of this compound against its key positional isomers. We will delve into the predicted physicochemical and spectroscopic differences and provide robust, field-proven experimental protocols to enable researchers to confidently distinguish between these closely related molecules.
The Isomeric Landscape: Defining the Challenge
The core of our investigation is the 1H-pyrrolo[3,2-b]pyridine skeleton. Our target molecule is substituted with an electron-withdrawing formyl group (-CHO) and a carbonitrile group (-CN). The primary analytical challenge arises from the potential for these groups to be located at different positions on the bicyclic ring system during synthesis.
Below are the structures of the target molecule and its most probable positional isomers on the same scaffold.
Caption: Key positional isomers of the target molecule.
Beyond these, isomers of the core heterocyclic scaffold itself (e.g., 1H-pyrrolo[2,3-b]pyridine) further expand the matrix of possibilities, each with a unique electronic distribution and potential biological profile.[3]
Comparative Physicochemical and Spectroscopic Analysis
While specific experimental data for the target molecule is not widely published, we can predict the distinguishing analytical features of each isomer based on fundamental principles of organic chemistry and spectroscopy. These predictions form the basis for designing targeted experiments for definitive identification.
Table 1: Predicted Physicochemical Properties of Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted cLogP | Predicted pKa (Basic) |
| Target Molecule | C₉H₅N₃O | 171.16 | 1.6 | ~2.0 |
| Isomer A | C₉H₅N₃O | 171.16 | 1.6 | ~2.0 |
| Isomer B | C₉H₅N₃O | 171.16 | 1.5 | ~2.2 |
| Isomer C | C₉H₅N₃O | 171.16 | 1.6 | ~2.0 |
| Note: cLogP and pKa values are estimations based on the parent scaffold and the electronic nature of the substituents. Actual experimental values may vary. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Unambiguous Identification
NMR is the most powerful tool for differentiating these isomers. The electronic effects of the formyl (-CHO) and carbonitrile (-CN) groups, both being electron-withdrawing, will create unique chemical shifts and coupling patterns for the remaining protons on the rings.
-
¹H NMR:
-
Aldehyde Proton: The proton of the formyl group will appear as a sharp singlet far downfield, typically in the δ 9.5-10.5 ppm range. Its precise location offers little discriminatory power between isomers.
-
Aromatic Protons: The key differentiators are the protons on the pyrrole and pyridine rings. For our target molecule , the C2-proton will likely be a singlet, while the protons on the pyridine ring (C5-H and C7-H) will appear as doublets with a measurable coupling constant. In contrast, for Isomer A , the C3-proton would be a singlet. For Isomer B , the C5-H and C6-H protons would be ortho-coupled doublets.
-
N-H Proton: The pyrrole N-H proton often appears as a broad singlet, typically δ > 10 ppm, though its visibility can be solvent-dependent.[4]
-
-
¹³C NMR: The carbon chemical shifts are highly sensitive to the substituent positions. The carbon of the nitrile group (-C≡N) will appear around 115-120 ppm, while the carbonyl carbon (-CHO) will be significantly downfield, near 185-195 ppm. The positions of the quaternary carbons and the shifts of the protonated carbons will provide a unique fingerprint for each isomer.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for definitive assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. For the target molecule , a strong correlation from the aldehyde proton (at C3) to the C2 and C3a carbons, and from the C2-H to the C3 and C7a carbons, would be expected. These correlations will be distinctly different for each isomer, as illustrated below.
-
Caption: Predicted key HMBC correlations for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid confirmation of the key functional groups. While it is less powerful than NMR for distinguishing positional isomers, subtle shifts can be observed.
-
C≡N Stretch: A sharp, medium-intensity peak is expected in the 2220-2260 cm⁻¹ region.[5]
-
C=O Stretch (Aldehyde): A strong, sharp absorption will be present around 1690-1740 cm⁻¹. Conjugation with the aromatic system typically lowers this frequency.[6] For instance, a formyl group at C3 is conjugated with the pyrrole ring, while one at C6 would be conjugated with the pyridine ring, potentially leading to slight differences in the C=O stretching frequency.
-
C-H Stretch (Aldehyde): Two characteristic, weaker bands are often visible around 2750 cm⁻¹ and 2850 cm⁻¹.[7]
-
N-H Stretch: A moderate, somewhat broad peak around 3300-3500 cm⁻¹ corresponding to the pyrrole N-H.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition (C₉H₅N₃O), which will be identical for all isomers. The primary utility of MS in distinguishing these isomers lies in analyzing their fragmentation patterns (MS/MS). The position of the substituents will direct how the molecule breaks apart upon collision-induced dissociation.
-
Molecular Ion (M⁺•): All isomers will show the same molecular ion peak at m/z 171.0433 (for [M+H]⁺, m/z 172.0511).
-
Fragmentation:
-
Loss of CO: A characteristic fragmentation for aromatic aldehydes is the loss of a carbonyl group (28 Da), leading to a fragment at m/z 143.
-
Loss of HCN: The pyridine or pyrrole ring can lead to the loss of HCN (27 Da).
-
The relative intensities of these and other fragment ions will differ based on the stability of the resulting fragments, which is dictated by the substituent positions. For example, the fragmentation pathways of 2-substituted pyridines can differ significantly from 3-substituted ones due to the influence of the ring nitrogen.[8]
-
Experimental Protocols for Definitive Characterization
Trustworthiness in research is built on robust and reproducible methodologies. The following protocols are designed as a self-validating system to ensure unambiguous characterization.
Caption: A validated workflow for isomer separation and characterization.
Protocol 1: HPLC for Isomer Separation
Causality: HPLC is the primary technique for physically separating isomers with different polarities. The choice of a reversed-phase column (C18) is standard for moderately polar organic molecules. The gradient elution is critical for resolving closely eluting peaks.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile/Water.
Protocol 2: NMR for Structural Elucidation
Causality: A full suite of 2D NMR experiments is non-negotiable for de novo structure determination of complex heterocycles. HMBC is the final arbiter for assigning the positions of non-protonated carbons and, by extension, the substituents attached to them.
-
System: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: DMSO-d₆ (Deuterated dimethyl sulfoxide is excellent for dissolving these types of compounds and keeping the N-H proton visible).
-
Concentration: ~10-15 mg in 0.6 mL of solvent.
-
Experiments to Run:
-
¹H (Proton): Standard single-pulse experiment.
-
¹³C (Carbon): Standard proton-decoupled experiment (e.g., zgpg30).
-
DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing connectivity through the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J-coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (²J, ³J) correlations between protons and carbons. This is the key experiment to connect the aldehyde proton to its neighboring carbons and establish the substitution pattern.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to confirm through-space proximity, for example, between the C2-H and the N1-H in the target molecule.
-
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula, ruling out unexpected products (e.g., hydrolysis of the nitrile).
-
System: Thermo Scientific Q Exactive HF or equivalent.
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.
-
Sample Preparation: Dilute the HPLC-purified fraction in 50:50 Acetonitrile/Water with 0.1% formic acid to a concentration of ~10 µg/mL.
-
Analysis: Infuse the sample directly or use LC-MS with the HPLC protocol above. Acquire data in full scan mode over a range of m/z 100-500 with a resolution of at least 60,000.
-
Data Validation: The measured mass for the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass (172.0511).
Implications for Drug Discovery
The correct identification of the this compound isomer is paramount. The carbonitrile group can act as a crucial hydrogen bond acceptor in a kinase hinge-binding region, while the formyl group provides a vector for further chemical elaboration or can form specific interactions itself.[1] A recent study on 5-formyl-pyrrolo[3,2-b]pyridine derivatives highlighted their potential as covalent FGFR4 inhibitors, where the aldehyde is key to their mechanism.[9] Shifting the position of either group, as in Isomers A, B, or C, would completely alter the spatial arrangement of these key pharmacophoric features, likely ablating biological activity. Therefore, the rigorous application of the analytical methods described herein is a foundational requirement for any subsequent structure-activity relationship (SAR) studies and further preclinical development.
Conclusion
The characterization of substituted pyrrolopyridine isomers is a significant but manageable challenge. A logical, multi-technique approach, spearheaded by 2D NMR spectroscopy, is essential for achieving unambiguous structural assignment. By systematically applying HPLC for separation, HRMS for formula confirmation, and a full suite of NMR experiments for connectivity mapping, researchers can confidently differentiate this compound from its positional isomers. This analytical rigor ensures the integrity of biological data and provides a solid foundation for the development of novel therapeutics based on this potent chemical scaffold.
References
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A Comparative Guide to the Synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
For researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic scaffolds, 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile stands as a valuable building block. Its unique arrangement of nitrogen atoms and functional groups makes it an attractive intermediate for the development of kinase inhibitors and other therapeutic agents. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this target molecule, offering detailed experimental protocols, supporting data, and a rationale for methodological choices to aid in the selection of the most suitable pathway for your research needs.
The synthesis of this compound can be strategically divided into two main phases: the construction of the core 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile scaffold, followed by the introduction of the formyl group at the C3 position via Vilsmeier-Haack formylation. This guide will compare two distinct approaches for the synthesis of the core scaffold, designated as Route A (Ring Construction) and Route B (Core Functionalization).
Comparison of Synthetic Strategies for the Core Scaffold
The selection between a ring-construction or a core-functionalization approach is a critical decision in synthetic planning, often dictated by the availability of starting materials, scalability, and tolerance for specific reaction conditions.
| Parameter | Route A: Ring Construction (Bartoli-type) | Route B: Core Functionalization (Cyanation) |
| Starting Material | Substituted 3-nitropyridine | 6-bromo-1H-pyrrolo[3,2-b]pyridine |
| Key Transformation | Reaction of a nitropyridine with a vinyl Grignard reagent | Palladium-catalyzed cyanation |
| Typical Yield | 20-41% (for the core formation) | Moderate to Excellent |
| Key Reagents | Vinylmagnesium bromide, nitropyridine derivative | Zinc cyanide, Palladium catalyst (e.g., Pd(PPh₃)₄) |
| Reaction Time | 8-24 hours | 1-4 hours |
| Advantages | Convergent route from readily available pyridines. | High-yielding final step, milder conditions. |
| Disadvantages | Modest yields, requires cryogenic conditions. | Multi-step synthesis of the bromo-precursor. |
Route A: Ring Construction via a Modified Bartoli Indole Synthesis
This approach builds the 4-azaindole core through the reaction of a substituted nitropyridine with an excess of a vinyl Grignard reagent. While yields for this type of reaction can be modest, it offers a convergent pathway from commercially available pyridine starting materials. The necessity of an ortho-substituent on the nitroarene is a known limitation of the Bartoli indole synthesis, as it facilitates the key[1][1]-sigmatropic rearrangement[2][3].
Logical Workflow for Route A
Caption: Workflow for Route A: Ring Construction.
Experimental Protocol for Route A (Illustrative)
Step 1: Synthesis of the 1H-pyrrolo[3,2-b]pyridine core
A solution of the appropriately substituted 2-chloro-3-nitropyridine (1 equivalent) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. A solution of vinylmagnesium bromide (3 equivalents) in THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is allowed to warm to -20 °C and stirred for 12 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Causality: The use of three equivalents of the Grignard reagent is crucial for the reaction to proceed to completion with nitroarenes[2]. The low temperature is necessary to control the reactivity of the Grignard reagent and prevent side reactions. The ortho-substituent (in this case, a chloro group that can be later functionalized) is sterically important for the[1][1]-sigmatropic rearrangement central to the Bartoli synthesis[2].
Step 2: Conversion to 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
This step would involve the conversion of the substituent at the 6-position (e.g., the chloro group from the starting material) to a nitrile. This could be achieved through a nucleophilic substitution with a cyanide salt, though palladium-catalyzed cyanation is generally more efficient and tolerant of other functional groups.
Route B: Core Functionalization via Cyanation of a Halogenated Precursor
This strategy involves the synthesis of a pre-formed 6-halo-1H-pyrrolo[3,2-b]pyridine, followed by a palladium-catalyzed cyanation reaction to introduce the nitrile group. This approach is often preferred when the halogenated precursor is accessible, as palladium-catalyzed cyanations are typically high-yielding and reliable.
Logical Workflow for Route B
Caption: Workflow for Route B: Core Functionalization.
Experimental Protocol for Route B
Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine
While a direct protocol for this specific isomer was not found in the initial search, a plausible route can be adapted from the synthesis of the isomeric 6-bromo-1H-pyrrolo[3,2-c]pyridine[4]. This multi-step synthesis would likely start from a commercially available brominated aminopyridine, followed by the construction of the pyrrole ring.
For example, a plausible, though unverified, sequence could involve the reaction of a suitable bromo-substituted aminopyridine with an alpha-halo-ketone followed by cyclization.
Step 2: Palladium-Catalyzed Cyanation
To a solution of 6-bromo-1H-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous DMF are added zinc cyanide (0.6 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). The mixture is degassed with nitrogen for 15 minutes and then heated to 90 °C for 2-4 hours under a nitrogen atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile.
Causality: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide, followed by transmetalation with the zinc cyanide and reductive elimination to form the aryl nitrile and regenerate the palladium(0) catalyst. Zinc cyanide is often used as it is less toxic than other cyanide sources and its lower solubility can help to prevent catalyst poisoning.
Final Step: Vilsmeier-Haack Formylation
The introduction of the formyl group at the C3 position of the 1H-pyrrolo[3,2-b]pyridine core is a classic example of electrophilic aromatic substitution on an electron-rich heterocycle. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a Vilsmeier reagent generated in situ from a substituted amide (typically DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)[5].
Mechanism of Vilsmeier-Haack Formylation
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Experimental Protocol for Vilsmeier-Haack Formylation
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, phosphorus oxychloride (1.5 equivalents) is added dropwise to anhydrous N,N-dimethylformamide (DMF) (10 volumes) at 0 °C. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent. A solution of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (1 equivalent) in anhydrous DMF is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is carefully poured onto crushed ice and stirred for 30 minutes. The solution is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Causality: The pyrrole ring of the 4-azaindole system is electron-rich and therefore susceptible to electrophilic substitution. The Vilsmeier reagent is a mild electrophile, which allows for selective formylation at the most nucleophilic position, C3, without affecting the pyridine ring. The aqueous workup is essential to hydrolyze the intermediate iminium salt to the final aldehyde.
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound. The choice between these routes will largely depend on the specific resources and constraints of the laboratory.
-
Route A (Ring Construction) is more convergent but may suffer from lower yields in the key ring-forming step. It is a good option if appropriately substituted nitropyridines are readily available.
-
Route B (Core Functionalization) is likely to be higher yielding in the final steps but requires a potentially lengthy synthesis of the halogenated precursor. This route is advantageous if a reliable synthesis for 6-bromo-1H-pyrrolo[3,2-b]pyridine can be established or if this intermediate is commercially available.
The final Vilsmeier-Haack formylation is a robust and well-established reaction that should proceed efficiently from the 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile intermediate regardless of its synthetic origin. Careful optimization of reaction conditions will be key to maximizing yields and purity for all steps in either synthetic sequence.
References
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Zhang, Z., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305741. Available at: [Link]
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Zhang, Z., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]
- Hojnik, C. (2017). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
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Deng, G., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(1), 108-117. Available at: [Link]
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Shcherbinin, D., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry Proceedings, 15(1), 10. Available at: [Link]
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Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
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- Rajput, A. S., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.
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Bartoli, G., et al. (2014). Applications of Bartoli indole synthesis. Chemical Society Reviews, 43(14), 4728-4750. Available at: [Link]
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Bartoli indole synthesis. In Wikipedia. Retrieved January 22, 2026, from [Link]
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- Guillaumet, G., et al. (2002). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 6(1), 43-69.
- Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
- Bartoli, G., et al. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.
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A Predictive Bioactivity Profile: 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile in the Landscape of Biologically Active Pyrrolopyridines
Introduction: The Pyrrolopyridine Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrolopyridine core, an isomeric fusion of pyrrole and pyridine rings, represents a "privileged scaffold" in drug discovery. Its structural resemblance to the purine ring of ATP allows it to effectively compete for the ATP-binding sites of numerous kinases, a critical class of enzymes in cellular signaling.[1] This inherent characteristic has rendered pyrrolopyridine derivatives as promising candidates for the development of targeted therapies, particularly in oncology.[2][3] The biological activity of these compounds is not monolithic; the specific arrangement of the nitrogen atoms within the bicyclic system and the nature of substituent groups appended to the core dramatically influence their target specificity and potency. This guide will delve into a comparative analysis of the biological activities of various pyrrolopyridine isomers, with a special focus on predicting the potential bioactivity of the novel compound, 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. While direct experimental data for this specific molecule is not yet publicly available, a comprehensive examination of its structural analogs provides a strong foundation for a predictive assessment of its biological potential.
Predictive Analysis of this compound: An Emerging Candidate?
The structure of this compound presents two key functional groups that are known to influence biological activity: a formyl (-CHO) group at the 3-position and a nitrile (-CN) group at the 6-position. The formyl group, an electrophilic aldehyde, has been shown to participate in reversible-covalent interactions with nucleophilic residues in enzyme active sites. The nitrile group can act as a hydrogen bond acceptor and contribute to the overall electronic properties of the molecule.
A compelling point of comparison arises from the study of a closely related isomer, the 5-formyl-pyrrolo[3,2-b]pyridine scaffold.[4] This structural analog has been identified as a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma (HCC).[4] The formyl group in these inhibitors was crucial for their mechanism of action, forming a reversible-covalent bond with a cysteine residue in the FGFR4 active site.[4] This suggests that the 3-formyl group in our target compound could potentially engage in similar interactions with appropriate biological targets.
Given the established role of the pyrrolo[3,2-b]pyridine core in kinase inhibition, it is highly probable that this compound will exhibit activity as a kinase inhibitor. The specific kinase profile will be dictated by the interplay of the formyl and nitrile substituents in the context of the pyrrolo[3,2-b]pyridine scaffold.
Comparative Landscape of Pyrrolopyridine Isomers: A Spectrum of Biological Activities
To build a robust predictive model for our target compound, it is essential to examine the established biological activities of other pyrrolopyridine isomers. The diverse functionalities of these scaffolds underscore the profound impact of nitrogen placement and substitution patterns on therapeutic potential.
Pyrrolo[3,2-b]pyridine Derivatives: Potent Kinase Inhibitors
The pyrrolo[3,2-b]pyridine scaffold has been successfully exploited in the development of potent kinase inhibitors. As previously mentioned, 5-formyl-pyrrolo[3,2-b]pyridine derivatives have demonstrated remarkable efficacy as selective FGFR4 inhibitors.[4] One representative compound from this series, 10z , exhibited single-digit nanomolar activity against wild-type FGFR4 and its gatekeeper mutants.[4] Furthermore, it displayed significant antiproliferative activity against HCC cell lines such as Hep3B, JHH-7, and HuH-7.[4]
Pyrrolo[3,2-c]pyridine Derivatives: Targeting FMS Kinase and Tubulin
Derivatives of the pyrrolo[3,2-c]pyridine isomer have been investigated as inhibitors of FMS kinase, a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. Some of these compounds have shown potent FMS kinase inhibitory effects with IC50 values in the nanomolar range.
More recently, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization by binding to the colchicine site.[5] The most potent compound in this series, 10t , displayed excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 μM.[5]
Pyrrolo[2,3-b]pyridine Derivatives: A Versatile Scaffold Targeting Diverse Enzymes
The pyrrolo[2,3-b]pyridine core has proven to be a versatile template for inhibiting different classes of enzymes. Researchers have developed derivatives that act as potent inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes. Additionally, this scaffold has been utilized to create potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[3]
Pyrrolo[3,4-c]pyridine Derivatives: A Broad Spectrum of Action
The pyrrolo[3,4-c]pyridine isomer exhibits a remarkably broad range of biological activities, including analgesic, sedative, antidiabetic, antiviral, and antitumor effects.[2] This highlights the diverse therapeutic possibilities that can be accessed through modifications of the pyrrolopyridine core.
Quantitative Comparison of Biological Activities
The following table summarizes the key biological activities and potencies of representative pyrrolopyridine derivatives, providing a quantitative basis for our predictive comparison.
| Pyrrolopyridine Scaffold | Derivative Example | Target(s) | IC50 / Activity | Cell Lines / Model | Reference |
| Pyrrolo[3,2-b]pyridine | Compound 10z (5-formyl derivative) | FGFR4 | IC50 = single-digit nM | Hep3B, JHH-7, HuH-7 (HCC) | [4] |
| Pyrrolo[3,2-c]pyridine | Compound 10t | Tubulin (Colchicine site) | IC50 = 0.12 - 0.21 µM | HeLa, SGC-7901, MCF-7 | [5] |
| Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1, 2, 3 | FGFR1 IC50 = 7 nM | 4T1 (Breast Cancer) | [3] |
| Pyrrolo[3,4-c]pyridine | Various Derivatives | Multiple (Analgesic, Antidiabetic, etc.) | Varies with target | N/A | [2] |
Experimental Methodologies: A Guide for a Senior Application Scientist
To experimentally validate the predicted bioactivity of this compound, a series of well-established assays should be employed. The following protocols are provided as a guide for a senior application scientist to rigorously assess the compound's potential as a kinase inhibitor and anticancer agent.
Kinase Inhibition Assays
The primary hypothesis is that the target compound will act as a kinase inhibitor. A panel of kinases, with a focus on those known to be targeted by pyrrolopyridines (e.g., FGFR, FMS), should be screened.
Workflow for a Typical Kinase Inhibition Assay:
Figure 1: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol for an FGFR4 Kinase Assay (Example):
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the test compound in assay buffer.
-
Prepare a solution containing recombinant human FGFR4 enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP at a concentration near the Km for FGFR4.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound dilutions.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
-
Signal Detection:
-
Use a suitable detection method, such as an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a luminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Anticancer Assays
Should the compound show significant kinase inhibition, its effect on cancer cell viability should be assessed. Based on the activity of its 5-formyl isomer, hepatocellular carcinoma cell lines are a logical starting point.
Workflow for a Cell Viability Assay:
Figure 2: Workflow for a cell-based viability assay.
Detailed Protocol for an MTT Assay with HCC Cells:
-
Cell Seeding:
-
Culture Hep3B, JHH-7, or HuH-7 cells in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the test compound and incubate for 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally determined, a comparative analysis of its structural relatives provides a strong rationale for its investigation as a novel kinase inhibitor. The presence of the formyl group, in particular, suggests the potential for a covalent or reversible-covalent mechanism of action, which could lead to enhanced potency and selectivity. The logical first step in evaluating this compound is to screen it against a panel of kinases, with a particular focus on FGFR4, given the compelling data from its 5-formyl isomer. Subsequent cell-based assays using relevant cancer cell lines will be crucial to ascertain its therapeutic potential. The pyrrolopyridine scaffold continues to be a rich source of novel therapeutic agents, and a thorough investigation of this compound is a scientifically meritorious endeavor.
References
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Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 2022. [Link]
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Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 2017. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 2021. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 2021. [Link]
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 2017. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine scaffold, a key heterocyclic motif, serves as a foundational structure in the development of novel therapeutic agents, including potent kinase inhibitors.[1][2][3] The strategic incorporation of a formyl group at the C3 position and a carbonitrile group at the C6 position yields a highly versatile building block: 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. These functional groups not only offer reactive handles for further chemical elaboration but also significantly influence the molecule's electronic properties and potential biological interactions.
This guide provides a comprehensive comparison of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of these derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and demonstrate how a multi-technique approach provides a self-validating system for confirming molecular identity and purity.
The Synergy of Spectroscopic Techniques: A Holistic Approach
No single spectroscopic method provides a complete structural picture. Instead, the convergence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy offers a robust and validated characterization. Each technique probes different molecular features, and their combined interpretation is the cornerstone of rigorous chemical analysis.
Caption: Experimental workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of organic molecules.[4] For the target derivatives, both ¹H and ¹³C NMR are indispensable. The structures of these types of compounds are commonly confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Causality in Experimental Choice:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds with the pyrrole N-H proton prevents rapid proton exchange, allowing this otherwise broad or invisible signal to be observed as a distinct resonance.
-
Technique: A combination of 1D (¹H, ¹³C) and potentially 2D (COSY, HSQC) experiments provides a complete picture of the molecule's framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: Use tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).
-
Acquisition: Record spectra on a 400 MHz or higher spectrometer.[6]
-
¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 2-second relaxation delay.
-
¹³C NMR: Acquire proton-decoupled spectra. This technique requires a longer acquisition time due to the lower natural abundance of ¹³C.
Data Interpretation and Comparative Insights
The ¹H NMR spectrum provides a map of the proton environments, while the ¹³C NMR spectrum reveals the carbon skeleton.
| Spectroscopic Feature | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) | Rationale and Comparative Value |
| Formyl Proton (CHO) | 9.8 - 10.2 (singlet) | 185 - 190 | This deshielded proton is a hallmark of an aldehyde. Its singlet nature confirms no adjacent protons. The ¹³C signal is also highly characteristic. |
| Pyrrole N-H | 12.0 - 13.0 (broad singlet) | N/A | The highly deshielded nature is due to the aromaticity of the pyrrole ring and hydrogen bonding with the DMSO solvent. Its presence is a key confirmation of the pyrrole moiety.[7] |
| Pyrrole C2-H | 8.5 - 8.8 (singlet or doublet) | ~135 | This proton is adjacent to the electron-withdrawing formyl group and the pyrrole nitrogen, leading to significant deshielding. |
| Pyridine C5-H | 8.8 - 9.0 (doublet) | ~145 | Adjacent to the pyridine nitrogen, this proton appears far downfield. |
| Pyridine C7-H | 8.0 - 8.2 (doublet) | ~118 | This proton is coupled to C5-H, and its chemical shift is influenced by the electron-withdrawing nitrile group. |
| Nitrile Carbon (CN) | N/A | 115 - 120 | The nitrile carbon has a distinct chemical shift in the ¹³C NMR spectrum, providing clear evidence of this functional group. |
| Other Aromatic Carbons | N/A | 110 - 150 | The remaining carbon signals will appear in the aromatic region, and their specific assignment can be aided by 2D NMR techniques. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[8] It serves as an excellent validation tool when used in conjunction with NMR.
Causality in Experimental Choice:
-
Technique: Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation compared to traditional KBr pellet methods.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Collection: Co-add at least 16 scans over the range of 4000-600 cm⁻¹ to obtain a high-quality spectrum.
-
Background Correction: Run a background scan of the clean ATR crystal before analyzing the sample.
Data Interpretation and Comparative Insights
The IR spectrum provides definitive evidence for the formyl and nitrile functionalities.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Rationale and Comparative Value |
| N-H Stretch (Pyrrole) | 3100 - 3300 (broad) | This broad absorption is characteristic of a hydrogen-bonded N-H group, corroborating the structure suggested by NMR. |
| C=O Stretch (Aldehyde) | 1670 - 1690 | A strong, sharp peak in this region is unambiguous evidence of the conjugated aldehyde carbonyl group. |
| C≡N Stretch (Nitrile) | 2220 - 2240 | A sharp, medium-intensity peak in this region is a classic signature for a nitrile group, confirming the -CN substitution. |
| C=C & C=N Stretches | 1500 - 1620 | Multiple sharp peaks in this "fingerprint" region correspond to the aromatic ring system. |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition of a molecule.[9] This is the ultimate confirmation of the molecular formula.
Causality in Experimental Choice:
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for these polar, heterocyclic compounds, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is required for high-resolution mass measurements, allowing for the determination of the elemental formula.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.
-
Ionization: Use positive ion mode to generate the [M+H]⁺ ion.
-
Mass Analysis: Acquire the spectrum over an appropriate m/z range. The high-resolution data will provide a mass measurement accurate to within 5 ppm.
Data Interpretation and Comparative Insights
-
Molecular Ion Peak: For the parent compound, this compound (C₉H₅N₃O), the expected exact mass is 183.0433. HRMS should detect the [M+H]⁺ ion at m/z 184.0511.
-
Validation: The experimentally determined mass must match the theoretical mass for the proposed formula. This data point validates the atomic composition inferred from NMR and IR analysis.
-
Fragmentation: While ESI is soft, some fragmentation may occur. Characteristic losses, such as the loss of CO (28 Da) from the formyl group, can provide additional structural clues.[10]
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the electronic transitions within the conjugated π-system of the molecule.[11] While not as structurally definitive as NMR or MS, it provides valuable information about the electronic nature of the chromophore.
Causality in Experimental Choice:
-
Solvent: A UV-grade solvent like ethanol or acetonitrile is used as they are transparent in the typical measurement range (200-600 nm).[6]
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.
-
Measurement: Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
Scan: Record the absorption spectrum over the range of 200-600 nm.
Data Interpretation and Comparative Insights
-
Absorption Maxima (λmax): Pyrrolo[3,2-b]pyridine derivatives exhibit strong absorption in the UV region due to π → π* transitions.[12] The presence of the formyl and nitrile groups, which are electron-withdrawing, extends the conjugation and typically results in multiple absorption bands, often with the longest wavelength absorption (λmax) appearing above 300 nm.
-
Comparative Analysis: By comparing the λmax values of different derivatives, one can qualitatively assess the electronic effects of various substituents on the core scaffold. Electron-donating groups generally cause a bathochromic (red) shift, while electron-withdrawing groups can have more complex effects.
Caption: Logical relationships of complementary spectroscopic data.
Conclusion: A Self-Validating Framework
The spectroscopic analysis of this compound derivatives is a process of building a conclusive case for a molecule's structure. The proton and carbon framework established by NMR must be consistent with the functional groups identified by IR. The molecular formula determined by HRMS must perfectly match the atoms counted in the NMR spectra. Finally, the electronic properties observed by UV-Vis should align with the conjugated system elucidated by the other techniques. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for publication, patent applications, and advancing drug development pipelines.
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Journal of Organic Chemistry and Pharmacy Research. Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Available from: [Link]
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
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Chemical Science (RSC Publishing). Going beyond the borders: pyrrolo[3,2-b]pyrroles with deep red emission. Available from: [Link]
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ResearchGate. (PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. Available from: [Link]
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ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. Available from: [Link]
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ResearchGate. Optimization and Scaling up of the Azaindole Derivatives Synthesis. Available from: [Link]
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National Institutes of Health (NIH). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Available from: [Link]
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PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Available from: [Link]
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National Institutes of Health (NIH). Going beyond the borders: pyrrolo[3,2-b]pyrroles with deep red emission. Available from: [Link]
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ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]
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SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Available from: [Link]
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PubMed. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Available from: [Link]
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Taylor & Francis Online. Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
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Ukrainica Bioorganica Acta. Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Available from: [Link]
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ACS Publications. Ultraviolet Absorption Spectra of Nitrogenous Heterocyclic Compounds. III. Effect of pH and Irradiation on the Spectrum of 2-Chloro-6-aminopyrimidine. Available from: [Link]
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Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Available from: [Link]
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MDPI. 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Available from: [Link]
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National Institutes of Health (NIH). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]
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National Institutes of Health (NIH). The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. Available from: [Link]
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MDPI. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Available from: [Link]
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National Institutes of Health (NIH). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
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SlideShare. IR and NMR spectroscopy | PPTX. Available from: [Link]
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Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. Available from: [Link]
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ResearchGate. UV/VIS spectral properties of novel natural products from Turkish lichens. Available from: [Link]
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ResearchGate. (PDF) Study of Mass Spectra of Some Indole Derivatives. Available from: [Link]
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A Comparative Guide to the Structural Elucidation of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for heterocyclic compounds like the derivatives of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, a scaffold of significant interest due to the diverse biological activities exhibited by pyrrolopyridines, including their potential as kinase inhibitors.[1][2] This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of these promising analogs. As a senior application scientist, my aim is to equip you with the technical knowledge and field-proven insights necessary to make informed decisions in your research endeavors.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline compound.[3] It provides an unambiguous, high-resolution three-dimensional map of electron density, revealing precise bond lengths, bond angles, and stereochemistry.[4] This level of detail is invaluable for understanding structure-activity relationships (SAR) and for guiding rational drug design.
The Crystallographic Workflow: A Self-Validating System
The process of determining a crystal structure is a meticulous one, with each step building upon the successful completion of the previous. This inherent sequential validation ensures the integrity and accuracy of the final model.
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A Comparative Guide to the In Vitro Evaluation of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives
This guide provides a comprehensive framework for assessing the in vitro biological activity of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile derivatives. While specific published data for this exact substitution pattern is emerging, this document synthesizes insights from closely related pyrrolopyridine isomers to establish a robust testing paradigm. We will delve into the common biological targets for this scaffold, present comparative data from analogous compounds, and provide detailed, validated protocols for key assays. The objective is to equip researchers and drug development professionals with the necessary tools and rationale to effectively characterize this promising class of molecules.
The Pyrrolopyridine Scaffold: A Privileged Structure in Drug Discovery
The pyrrolopyridine core, often referred to as azaindole, is a recurring motif in medicinal chemistry, renowned for its ability to mimic the purine scaffold and interact with a wide array of biological targets.[1] The fusion of a pyrrole and pyridine ring creates a unique electronic and steric profile that is conducive to forming key interactions within the active sites of enzymes, particularly protein kinases.
The specific isomer, 1H-pyrrolo[3,2-b]pyridine, and its derivatives have gained significant traction as potent inhibitors of various protein kinases, which often translates to powerful anticancer activity.[2] The introduction of a 6-carbonitrile group can serve as a critical hydrogen bond acceptor, while the 3-formyl group offers a reactive handle for further chemical modification or can participate in direct interactions with the target protein.[2] This guide will focus on the in vitro assays essential for elucidating the therapeutic potential of derivatives built upon this scaffold.
Biological Targets and Comparative Efficacy of Related Pyrrolopyridine Derivatives
Based on extensive research into related pyrrolopyridine isomers, the primary targets for this class of compounds are protein kinases and components of the cytoskeleton like tubulin.[3][4][5] Dysregulation of protein kinase signaling is a hallmark of numerous cancers, making them high-value targets for therapeutic intervention.
Below is a comparative summary of in vitro assay results for derivatives of closely related pyrrolopyridine scaffolds. This data serves as a critical benchmark, informing the design of screening cascades and the interpretation of results for novel this compound derivatives.
| Scaffold | Derivative Example | Target(s) | Key Assay(s) | Reported IC₅₀ Values | Cell Line(s) Tested | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1, FGFR2, FGFR3 | Enzymatic Kinase Assay | FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM | 4T1 (Breast Cancer) | [4] |
| 1H-pyrrolo[3,2-c]pyridine | Compound 1r | FMS Kinase (CSF-1R) | Enzymatic Kinase Assay | 30 nM | Ovarian, Prostate, Breast Cancer Panels | [5] |
| 1H-pyrrolo[3,2-c]pyridine | Compound 10t | Tubulin Polymerization | Tubulin Polymerization Assay, Cell Viability | 0.12 - 0.21 µM (Antiproliferative) | HeLa, SGC-7901, MCF-7 | [3] |
Expert Interpretation: The data clearly indicates that the pyrrolopyridine nucleus is a versatile starting point for developing highly potent inhibitors in the nanomolar range.[4][5] The choice of substituents dramatically influences target specificity, highlighting the importance of a comprehensive screening approach. For novel this compound derivatives, it is logical to prioritize screening against a panel of cancer-relevant kinases and to subsequently perform cell-based assays to confirm on-target effects and assess cytotoxicity.
Foundational In Vitro Assay Protocols
The following sections provide detailed, step-by-step protocols for two fundamental assays in the characterization of potential anticancer agents. The causality behind each step is explained to ensure robust and reproducible results.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is a gold-standard method for determining the IC₅₀ values of kinase inhibitors.[6]
Rationale: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from library compounds. The principle involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the generated ADP into ATP, which is then used by luciferase to produce a luminescent signal directly proportional to kinase activity.[6] An inhibitor will decrease kinase activity, leading to less ADP production and a lower luminescent signal.[6]
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution series of the test compounds (e.g., starting from 100 µM) in 100% DMSO. This concentrated stock minimizes the final DMSO concentration in the assay, which can affect enzyme activity.
-
Reagent Preparation:
-
Kinase Reaction Buffer: Prepare a base buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[7] Magnesium is an essential cofactor for kinase activity; its chelation by EDTA/EGTA can be used to stop the reaction.[8]
-
Enzyme Solution: Dilute the kinase of interest in the reaction buffer to a 2X working concentration. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Substrate/ATP Solution: Dilute the specific kinase substrate and ATP in the reaction buffer to a 2X working concentration. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Assay Execution (384-well plate format):
-
Dispense 5 µL of the 2X enzyme solution into each well.
-
Transfer a small volume (e.g., 50 nL) of the serially diluted compounds from the DMSO plate to the assay plate. Include wells for positive control (known inhibitor) and negative control (DMSO only). Incubate for 10-20 minutes at room temperature to allow for compound binding to the kinase.[7]
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate for 1-2 hours at room temperature or 30°C. The incubation time must be optimized to keep substrate turnover below 20-30% to maintain initial velocity kinetics.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.[9]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
-
Measure the luminescence using a compatible plate reader.
-
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound by measuring the metabolic activity of living cells.[10]
Rationale: The MTT assay is predicated on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This provides a robust measure of cell viability and allows for the calculation of a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Caption: Workflow for an MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells that are in the logarithmic growth phase.
-
Determine the optimal seeding density for your chosen cell line(s) to ensure they remain in exponential growth throughout the assay period.
-
Seed the cells into a 96-well flat-bottom plate and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
The next day, prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Staurosporine) wells.
-
Incubate the plate for 72 hours. This duration is a standard timeframe that allows for multiple cell doubling times, providing a clear window to observe antiproliferative effects.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 100% DMSO or an acidified isopropanol solution) to each well.
-
Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ or GI₅₀ value.
-
Visualizing the Mechanism: Kinase Signaling
To understand the cellular context in which these derivatives act, it is crucial to visualize the signaling pathways they may inhibit. Many pyrrolopyridine derivatives target Receptor Tyrosine Kinases (RTKs) like FGFR or EGFR. Inhibition of these receptors blocks downstream cascades such as the RAS-RAF-MEK-ERK pathway, which is fundamental for cell proliferation and survival.
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Structure-activity relationship (SAR) of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile analogs
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds. Its unique electronic properties and rigid bicyclic structure make it an attractive starting point for the design of targeted therapeutics. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for several classes of 1H-pyrrolo[3,2-b]pyridine analogs and related isomers, offering insights for researchers and drug development professionals engaged in the exploration of this versatile scaffold. While a specific, in-depth SAR study on 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is not extensively available in the public literature, the analysis of closely related analogs provides invaluable guidance for future design strategies.
The Pyrrolopyridine Core: A Scaffold for Diverse Biological Targets
The fusion of a pyrrole and a pyridine ring gives rise to six possible isomers of pyrrolopyridine (also known as azaindole). These scaffolds are present in natural products and have been extensively utilized in the development of synthetic compounds targeting a wide range of biological entities, including protein kinases, tubulin, and phosphodiesterases.[1] The specific arrangement of nitrogen atoms in the bicyclic structure influences the molecule's hydrogen bonding capacity, lipophilicity, and overall conformation, thereby dictating its binding affinity and selectivity for different protein targets.
Comparative SAR Analysis of Bioactive Pyrrolopyridine Analogs
The following sections compare the SAR of different series of pyrrolopyridine derivatives, highlighting how substitutions on the core structure modulate their biological activity.
1H-Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
FMS kinase (CSF-1R) is a receptor tyrosine kinase implicated in various cancers and inflammatory diseases. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as potent FMS kinase inhibitors.[2]
Key SAR Insights:
-
Diarylurea/Diarylamide Moiety: The presence of a diarylurea or diarylamide linkage is crucial for activity.
-
Substitution on the Terminal Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly impact potency. Compound 1r , a diarylamide derivative, emerged as a highly potent inhibitor with an IC50 of 30 nM.[2] This compound was 3.2 times more potent than the lead compound, KIST101029.[2]
-
Selectivity: Compound 1r demonstrated good selectivity for FMS kinase when tested against a panel of 40 other kinases.[2]
Table 1: SAR of 1H-Pyrrolo[3,2-c]pyridine Analogs as FMS Kinase Inhibitors [2]
| Compound | R Group (Substitution on terminal phenyl) | FMS Kinase IC50 (nM) |
| KIST101029 (Lead) | (Structure not specified in abstract) | 96 |
| 1e | (Structure not specified in abstract) | 60 |
| 1r | (Structure not specified in abstract) | 30 |
The data indicates that fine-tuning the substitutions on the peripheral phenyl ring can lead to a significant enhancement in inhibitory activity against FMS kinase.
1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is linked to various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[3][4]
Key SAR Insights:
-
Core Scaffold: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core serves as a critical hinge-binding motif.
-
Substitution at the 3-position: The introduction of specific substituents at the 3-position of the pyrrolopyridine ring is a key determinant of potency.
-
Compound 4h: This analog exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[3][4] In cellular assays, 4h effectively inhibited the proliferation of breast cancer cells and induced apoptosis.[3][4]
Table 2: Inhibitory Activity of Compound 4h against FGFR Isoforms [3][4]
| Kinase Target | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
The pronounced selectivity of 4h against FGFR1/2/3 over FGFR4 suggests that specific interactions are formed within the ATP-binding pocket of the sensitive isoforms.
1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors
Phosphodiesterase 4B (PDE4B) is an enzyme involved in inflammatory processes, making it a target for diseases like COPD and psoriasis. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as PDE4B inhibitors.[5]
Key SAR Insights:
-
Amide Substitution: The nature of the amide substituent at the 2-position is critical for both potency and selectivity.
-
Ring Size and Hydrophobicity: The size and lipophilicity of the amide substituent influence the overall activity. Moving from a secondary amide (e.g., NH-cyclobutyl, 11b ) to a tertiary cyclic amide (e.g., azetidine, 11f ) resulted in a ~10-fold increase in potency against PDE4B.[5]
-
Fluorination: The introduction of a 3,3-difluoroazetidine ring (11h ) yielded a potent inhibitor (IC50 = 0.14 µM) with 6-fold selectivity over the related PDE4D isoform.[5]
Table 3: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides against PDE4B [5]
| Compound | Amide Moiety | PDE4B IC50 (µM) |
| 11a | Cyclopropyl | 0.63 |
| 11b | Cyclobutyl | Inactive |
| 11f | Azetidine | 0.11 |
| 11h | 3,3-difluoroazetidine | 0.14 |
This series demonstrates how subtle modifications to a side chain can dramatically alter potency and selectivity profiles.
Experimental Protocols
General Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
A representative synthetic route for 1H-pyrrolo[2,3-b]pyridine derivatives involves the reaction of a starting pyrrolopyridine core with an appropriate aldehyde, followed by a reduction step.[4]
Step-by-Step Protocol:
-
Condensation: To a solution of the starting 1H-pyrrolo[2,3-b]pyridine in a suitable solvent, add the desired R-substituted aldehyde.
-
Heat the reaction mixture (e.g., at 50 °C) until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and isolate the intermediate product (e.g., compounds 3a-3k ).
-
Reduction: Dissolve the intermediate in a solvent such as acetonitrile.
-
Add a reducing agent (e.g., triethylsilane) and a catalyst (e.g., trifluoroacetic acid).
-
Reflux the mixture until the reduction is complete.
-
Purify the final product (e.g., compounds 4a-4l ) by chromatography.[4]
Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine analogs.
Kinase Inhibition Assay (General Workflow)
The inhibitory activity of the synthesized compounds against target kinases is typically determined using in vitro kinase assays.
-
Preparation: Prepare a series of dilutions of the test compounds.
-
Reaction Mixture: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Incubation: Add the test compounds to the reaction mixture and incubate at a controlled temperature (e.g., 37 °C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Directions
The pyrrolopyridine scaffold remains a highly versatile and fruitful starting point for the development of novel therapeutics. The comparative analysis presented here demonstrates that even minor structural modifications can lead to significant changes in biological activity and target selectivity. For researchers working with this compound analogs, these findings from related isomers offer a rational basis for lead optimization. Future efforts should focus on leveraging these SAR insights to design next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. The exploration of different substitution patterns and the application of computational modeling will undoubtedly accelerate the discovery of new clinical candidates based on the pyrrolopyridine core.
References
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Zhu, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305929. [Link]
-
Wyrębek, P. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Gogoi, K., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1596-1603. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 13(5), 621-628. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Medicinal Chemistry, 13(5), 621-628. [Link]
-
Li, J., et al. (2023). Structure-Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. Journal of Medicinal Chemistry, 66(15), 10415-10431. [Link]
-
Elkamhawy, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(4), 1198-1207. [Link]
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- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of the Formyl Group in Heterocyclic Systems
For the discerning researcher in synthetic chemistry and drug development, the aldehyde is a cornerstone functional group, a versatile linchpin in the construction of complex molecular architectures. However, the reactivity of a formyl group is not an intrinsic constant; it is exquisitely modulated by the electronic environment of the scaffold to which it is appended. This guide provides an in-depth, objective comparison of the reactivity of the formyl group on various pharmaceutically relevant heterocyclic systems, supported by experimental data and mechanistic insights. We will dissect the subtle yet profound influences that furan, thiophene, pyrrole, pyridine, and imidazole rings exert on their attached formyl moieties, providing a predictive framework for reaction design and optimization.
The Theoretical Framework: Electronic Influence of the Heterocyclic Ring
The reactivity of a formyl group in reactions such as nucleophilic addition, oxidation, and reduction is fundamentally dictated by the electrophilicity of the carbonyl carbon. An increase in the partial positive charge on this carbon enhances its susceptibility to nucleophilic attack, thereby increasing the reaction rate. The heterocyclic ring system plays a pivotal role in modulating this electrophilicity through a combination of inductive and resonance effects.
-
Electron-Rich Heterocycles (Pyrrole, Furan, Thiophene): These five-membered aromatic systems are characterized by the presence of a heteroatom with at least one lone pair of electrons that participates in the π-system. This delocalization of electrons increases the electron density of the ring, making it "electron-rich." Consequently, these rings act as electron-donating groups (EDGs) towards a substituent. This electron donation reduces the partial positive charge on the formyl carbon, thereby decreasing its reactivity towards nucleophiles. The order of electron-donating ability, and thus the deactivating effect on the formyl group, generally follows the trend: Pyrrole > Furan > Thiophene . This is a consequence of the electronegativity and the ability of the heteroatom to delocalize its lone pair into the ring. Nitrogen, being less electronegative than oxygen, is a better electron donor, making pyrrole the most electron-rich and its corresponding aldehyde the least reactive of the three.
-
Electron-Deficient Heterocycles (Pyridine): In contrast, the nitrogen atom in the six-membered pyridine ring is more electronegative than carbon and its lone pair does not participate in the aromatic system in the same way as in pyrrole. The nitrogen atom in pyridine exerts a strong electron-withdrawing inductive effect, making the ring "electron-deficient." This withdrawal of electron density from the formyl group increases the electrophilicity of the carbonyl carbon, rendering it more reactive towards nucleophiles compared to benzaldehyde and the aldehydes of electron-rich heterocycles. The position of the formyl group on the pyridine ring is also critical, with the reactivity generally following the order: 4-formylpyridine > 2-formylpyridine > 3-formylpyridine .
-
The Unique Case of Imidazole: Imidazole contains two nitrogen atoms, one "pyrrole-like" and one "pyridine-like." This creates a more complex electronic environment. Overall, the imidazole ring can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and the position of the substituent. Imidazole-2-carboxaldehyde, for instance, has been found to be less reactive towards nucleophilic addition of water and methanol than pyridinecarboxaldehydes.
The following diagram illustrates the electronic effects of these heterocyclic systems on the formyl group.
Caption: Electronic influence of heterocyclic rings on formyl group reactivity.
Comparative Reactivity in Key Transformations
To provide a tangible comparison, we will examine the relative reactivity of these heterocyclic aldehydes in several common and synthetically important reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes. The rate of this reaction is a direct measure of the electrophilicity of the carbonyl carbon.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound. While direct kinetic comparisons across all systems under identical conditions are scarce in the literature, a general trend can be established from reported reaction times and yields. Electron-deficient aldehydes like those of pyridine generally react faster and under milder conditions than electron-rich ones. For instance, in condensations with malononitrile, thiophene-2-carboxaldehyde has been noted to require longer reaction times than some other aromatic aldehydes.
Wittig Reaction: The Wittig reaction, which converts aldehydes to alkenes, is also sensitive to the electrophilicity of the carbonyl group. Aldehydes with electron-withdrawing groups generally react faster.
The following table summarizes the expected and observed reactivity trends in nucleophilic addition reactions.
| Heterocyclic Aldehyde | Heterocyclic Ring's Electronic Effect | Expected Reactivity towards Nucleophiles |
| Pyrrole-2-carboxaldehyde | Strong Electron-Donating | Lowest |
| Furan-2-carboxaldehyde (Furfural) | Electron-Donating | Low |
| Thiophene-2-carboxaldehyde | Weak Electron-Donating | Moderate |
| Benzaldehyde (Reference) | Neutral | Baseline |
| Pyridine-3-carboxaldehyde | Electron-Withdrawing | High |
| Pyridine-2-carboxaldehyde | Stronger Electron-Withdrawing | Higher |
| Pyridine-4-carboxaldehyde | Strongest Electron-Withdrawing | Highest |
Oxidation Reactions
Reduction Reactions
The reduction of aldehydes to primary alcohols is typically achieved with hydride reagents like sodium borohydride (NaBH₄). The rate of reduction is also dependent on the electrophilicity of the carbonyl carbon. Therefore, the reactivity trend observed in nucleophilic addition is generally mirrored in reduction reactions. Aldehydes on electron-deficient rings will be reduced more readily.
Quantitative Insights from Hammett Constants
The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates and equilibrium constants. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. While originally developed for substituted benzenes, Hammett-type parameters have been applied to heterocyclic systems.
| Heterocyclic Group (as a substituent) | Hammett Sigma Constant (σp) | Implication for Formyl Group Reactivity |
| 2-Pyrrolyl | -0.93 | Strongest deactivation |
| 2-Furyl | -0.32 | Deactivation |
| 2-Thienyl | -0.09 | Weak deactivation |
| Phenyl | 0.00 | Baseline |
| 3-Pyridyl | +0.26 | Activation |
| 4-Pyridyl | +0.67 | Strong activation |
Note: These values are approximate and can vary depending on the specific reaction and conditions.
The strongly negative σp value for the 2-pyrrolyl group provides quantitative evidence for its potent electron-donating character and the resulting deactivation of the attached formyl group. Conversely, the positive σp values for the pyridyl groups confirm their electron-withdrawing nature and activating effect.
Experimental Protocols: A Self-Validating System
To provide practical context, we present detailed, step-by-step methodologies for two key transformations of heterocyclic aldehydes. The rationale behind the experimental choices is explained to ensure a self-validating system.
Protocol for Knoevenagel Condensation of Heterocyclic Aldehydes
This protocol describes a general procedure for the Knoevenagel condensation of a heterocyclic aldehyde with malononitrile, a common active methylene compound.
Caption: Workflow for Knoevenagel Condensation.
Materials:
-
Heterocyclic aldehyde (e.g., thiophene-2-carboxaldehyde) (10 mmol)
-
Malononitrile (10 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the heterocyclic aldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Rationale: Ethanol is a common, polar protic solvent that can dissolve both reactants. The equimolar amounts of reactants are standard for this condensation.
-
-
Catalyst Addition: Cool the solution in an ice bath and add a catalytic amount of piperidine (e.g., 1-2 drops) with stirring.
-
Rationale: Piperidine is a mild base that is sufficient to deprotonate the active methylene group of malononitrile, generating the nucleophilic enolate. A catalytic amount is used as it is regenerated during the reaction cycle. Cooling is recommended to control the initial exothermic reaction, especially with more reactive aldehydes.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive aldehydes, gentle heating (e.g., to 50 °C) may be required.
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product. The reaction time will vary depending on the reactivity of the aldehyde.
-
-
Product Isolation: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice bath. The product often precipitates out of the solution. If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, the product can be isolated by evaporating the solvent under reduced pressure followed by purification.
-
Rationale: The product is often less soluble in cold ethanol than the starting materials, allowing for easy isolation by filtration.
-
-
Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel. The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.
Protocol for Wittig Reaction of a Heterocyclic Aldehyde
This protocol details the synthesis of a vinyl-substituted heterocycle from a heterocyclic aldehyde and a phosphonium ylide.
Caption: Workflow for the Wittig Reaction.
Materials:
-
Methyltriphenylphosphonium bromide (11 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M solution, 10.5 mmol)
-
Heterocyclic aldehyde (e.g., pyridine-4-carboxaldehyde) (10 mmol)
-
Argon or Nitrogen inert atmosphere setup
-
Dry glassware
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (11 mmol) in anhydrous THF (40 mL). Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi solution (10.5 mmol) dropwise via syringe. After the addition is complete, remove the ice bath and allow the resulting orange-red solution to stir at room temperature for 1 hour.
-
Rationale: The Wittig reaction requires anhydrous conditions as the ylide is a strong base and will be quenched by water. An inert atmosphere prevents reaction with oxygen. n-BuLi is a strong base required to deprotonate the phosphonium salt to form the reactive ylide.
-
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Dissolve the heterocyclic aldehyde (10 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution.
-
Rationale: The aldehyde is added slowly at low temperature to control the reaction rate and minimize side reactions.
-
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes inorganic salts and the triphenylphosphine oxide byproduct is partially soluble in the aqueous layer.
-
-
Purification and Characterization: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired alkene from the triphenylphosphine oxide byproduct. The final product should be characterized by spectroscopic methods.
Conclusion: A Predictive Tool for the Synthetic Chemist
The reactivity of a formyl group is not an isolated property but is intricately linked to the electronic nature of the heterocyclic system to which it is attached. Electron-rich heterocycles such as pyrrole, furan, and thiophene deactivate the formyl group towards nucleophilic attack, with pyrrole exerting the strongest effect. Conversely, electron-deficient heterocycles like pyridine activate the formyl group, enhancing its reactivity. For the synthetic chemist, a thorough understanding of these principles is not merely academic; it is a powerful predictive tool. By appreciating the electronic nuances of these fundamental building blocks, researchers can make more informed decisions in the design of synthetic routes, the selection of reaction conditions, and the anticipation of potential challenges, ultimately accelerating the discovery and development of novel chemical entities.
References
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RSC Publishing. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. [Online] J. Chem. Soc. B, 1969, 279-282. Available at: [Link]
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SciSpace. A survey of Hammett substituent constants and resonance and field parameters. [Online] Available at: [Link]
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PubMed. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Online] ChemistryOpen, 2024, 13(1), e202400411. Available at: [Link]
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ACS Publications. 3-Pyridinecarboxaldehyde: A Model System for Superelectrophilic Activation and the Observation of a Diprotonated Electrophile. [Online] The Journal of Organic Chemistry, 1993, 58 (11), pp 3118–3124. Available at: [Link]
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Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Online] Available at: [Link]
Benchmarking the efficacy of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile based kinase inhibitors
This guide provides an in-depth comparative analysis of kinase inhibitors derived from the pyrrolopyridine scaffold. As the quest for more selective and potent kinase inhibitors is a cornerstone of modern drug discovery, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the efficacy of this promising class of compounds. We will delve into specific examples of pyrrolopyridine-based inhibitors targeting distinct kinase families, benchmark their performance against established alternatives, and provide detailed experimental protocols to facilitate reproducible research.
Introduction to Pyrrolopyridine Kinase Inhibitors
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the adenine core of ATP, the ubiquitous substrate of kinases. This structural feature provides a versatile framework for designing potent and selective kinase inhibitors.[1] Various isomers of the pyrrolopyridine core, such as pyrrolo[3,2-c]pyridine, pyrrolo[2,3-b]pyridine, and pyrrolo[2,3-d]pyrimidine, have been explored to target a wide array of kinases implicated in cancer and inflammatory diseases.[2][3][4] This guide will focus on representative examples from these series to illustrate their therapeutic potential and benchmark their efficacy.
Benchmarking Efficacy: Comparative Analysis
To provide a clear and objective comparison, we will examine the efficacy of specific pyrrolopyridine-based inhibitors against their respective kinase targets and compare them with well-established, often FDA-approved, alternative inhibitors. The primary metric for this comparison will be the half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency.
Case Study 1: FMS Kinase Inhibition
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a key regulator of macrophage and monocyte function and is implicated in various inflammatory diseases and cancers.[2]
A series of pyrrolo[3,2-c]pyridine derivatives have been investigated as FMS kinase inhibitors. Notably, compound 1r from this series demonstrated potent FMS kinase inhibition.[5] For comparison, we will benchmark this against Pexidartinib , an FDA-approved multi-kinase inhibitor that potently targets CSF-1R.[6][7]
| Compound/Drug | Scaffold | Target Kinase | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| Compound 1r | Pyrrolo[3,2-c]pyridine | FMS (CSF-1R) | 30 | 84 (in BMDM cells) | [5] |
| Pexidartinib | Pyrrolopyridine | CSF-1R , KIT, FLT3 | 20 | Not specified | [6][8][9] |
Expert Analysis: The pyrrolo[3,2-c]pyridine derivative, compound 1r, exhibits FMS kinase inhibitory potency comparable to the approved drug Pexidartinib at the enzymatic level.[5][6][8][9] The cellular potency of compound 1r in bone marrow-derived macrophages (BMDM) further underscores its potential.[5] This highlights the promise of the pyrrolopyridine scaffold in developing selective and effective FMS kinase inhibitors.
Case Study 2: Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[10] Aberrant FGFR signaling is a known driver in various cancers.
Here, we examine a 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , which has been identified as a potent FGFR inhibitor.[3] We will compare its efficacy against Pemigatinib , an FDA-approved FGFR inhibitor.[5][10]
| Compound/Drug | Scaffold | Target Kinase | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference(s) |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1/2/3 | 7 | 9 | 25 | [3] |
| Pemigatinib | Not specified | FGFR1/2/3 | Not specified | Not specified | Not specified | [5][10] |
Case Study 3: Multi-Targeted Kinase Inhibition
Many cancers are driven by the dysregulation of multiple signaling pathways. Therefore, inhibitors that can simultaneously target several key kinases are of great therapeutic interest. A series of pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-targeted kinase inhibitors, with compound 5k showing significant activity against EGFR, Her2, VEGFR2, and CDK2.[4] We will compare its efficacy against established inhibitors for each of these targets: Erlotinib (EGFR), Lapatinib (Her2/EGFR), Sunitinib (VEGFR2), and Dinaciclib (CDK2).
| Compound/Drug | Scaffold | Target Kinase | IC50 (nM) | Reference(s) |
| Compound 5k | Pyrrolo[2,3-d]pyrimidine | EGFR | 40-204 (range) | [4] |
| Her2 | 40-204 (range) | [4] | ||
| VEGFR2 | 40-204 (range) | [4] | ||
| CDK2 | 40-204 (range) | [4] | ||
| Erlotinib | Quinazoline | EGFR | 2 | [3][11] |
| Lapatinib | Quinazoline | Her2 | 9.3 - 13 | [12][13][14][15] |
| EGFR | 10.8 | [14][15] | ||
| Sunitinib | Indolin-2-one | VEGFR2 | 2 - 80 | [16][17] |
| Dinaciclib | Pyridine | CDK2 | 1 | [18] |
Expert Analysis: The pyrrolo[2,3-d]pyrimidine derivative, compound 5k, demonstrates broad-spectrum kinase inhibition, albeit with higher IC50 values compared to the highly potent and selective established inhibitors for each respective target.[3][4][11][12][13][14][15][16][17][18] This highlights a common trade-off in multi-targeted drug design: breadth of activity versus individual target potency. Further optimization of the pyrrolo[2,3-d]pyrimidine scaffold could lead to more potent multi-targeted inhibitors.
Key Signaling Pathways
Understanding the signaling cascades targeted by these inhibitors is crucial for interpreting their biological effects. Below are simplified diagrams of key pathways.
Caption: FMS (CSF-1R) Signaling Pathway.
Caption: FGFR Signaling Pathway.
Caption: EGFR/HER2 Signaling Pathway.
Experimental Protocols for Efficacy Benchmarking
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to benchmark kinase inhibitors.
Biochemical Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[6]
Caption: ADP-Glo™ Kinase Assay Workflow.
Detailed Protocol:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and a serial dilution of the test inhibitor in a total volume of 5 µL.[4] Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubation: Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubation: Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Caption: MTT Cell Proliferation Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor and incubate for 48-72 hours.[2]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from a dose-response curve.
Western Blotting for Kinase Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated (activated) form of a kinase.
Caption: Western Blotting Workflow for Phospho-Proteins.
Detailed Protocol:
-
Cell Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween-20 (TBST) containing 5% bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase.
Conclusion
The pyrrolopyridine scaffold continues to be a highly valuable framework in the design of novel kinase inhibitors. The examples presented in this guide demonstrate that derivatives of this scaffold can achieve potent and selective inhibition of key kinase targets implicated in disease. While some derivatives, such as the multi-targeted compound 5k, may require further optimization to compete with the potency of single-target agents, the overall data strongly supports the continued exploration of the pyrrolopyridine chemical space. By employing the rigorous benchmarking protocols outlined herein, researchers can effectively evaluate the efficacy of new chemical entities and contribute to the development of the next generation of targeted therapies.
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Al-Qaisi, J. A., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals, 14(10), 999. [Link]
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Al-Gamal, M. I., et al. (2023). The latest perspectives of small molecules FMS kinase inhibitors. European Journal of Medicinal Chemistry, 262, 115796. [Link]
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Sharma, P., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Archiv der Pharmazie, 356(11), e2300228. [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1190. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
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Al-Warhi, T., et al. (2021). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 26(16), 4983. [Link]
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Konecny, G. E., et al. (2006). Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2–Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research, 66(3), 1630-1639. [Link]
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Hegde, P. S., et al. (2018). Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Molecular Cancer Therapeutics, 17(8), 1630-1640. [Link]
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Safety Operating Guide
Proper Disposal of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document is designed to be a practical resource, grounded in established safety protocols and chemical knowledge.
Hazard Assessment: Understanding the Risks
A thorough understanding of the potential hazards associated with this compound is the foundation of safe handling and disposal. Due to the specific nature of this compound, a direct Safety Data Sheet (SDS) may not be readily available. Therefore, a risk assessment must be conducted by evaluating the hazards of its core chemical structures: a pyrrolopyridine ring and a nitrile group.
-
Pyrrolopyridine Core: The pyrrolopyridine backbone is analogous to pyridine. Pyridine is classified as a highly flammable liquid and vapor.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.[1][2] A closely related compound, 6-Bromo-1H-pyrrolo[3,2-b]pyridine, is also known to cause skin, eye, and respiratory irritation.[3]
-
Nitrile Group (-CN): Aliphatic nitriles are readily absorbed through the skin and lungs.[4] Their primary toxicity is mediated by the metabolic release of cyanide, which can lead to metabolic acidosis.[4] Nitrile-containing compounds are recognized as hazardous and can pose significant risks to human health and the environment.[5]
Based on this analysis, this compound should be handled as a hazardous substance with the potential for flammability, skin and eye irritation, and toxicity upon ingestion, inhalation, or dermal contact.
Hazard Summary Table
| Hazard Classification | Description | Primary Concerns |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Accidental ingestion, absorption through skin, or inhalation of dust/vapors. |
| Skin Irritation | Causes skin irritation.[1][3] | Direct contact can cause redness, inflammation, or burns. |
| Eye Irritation | Causes serious eye irritation.[1][3] | Direct contact can cause significant eye damage. |
| Respiratory Irritation | May cause respiratory irritation.[3] | Inhalation of dust or vapors can irritate the respiratory tract. |
| Flammability | Based on the pyridine component, it should be considered a flammable solid.[1][2] | Keep away from heat, sparks, open flames, and other ignition sources.[1][6] |
Personal Protective Equipment (PPE) and Handling
Given the assessed hazards, stringent adherence to PPE protocols is mandatory when handling this compound.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).[6] Always check the manufacturer's data for glove compatibility.
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[3]
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: All handling of this compound, especially in solid form, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available, a properly fitted respirator is necessary.[3]
Spill Management Protocol
Accidental spills must be managed promptly and safely. The following protocol outlines the necessary steps.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated, preferably within a fume hood.
-
Control Ignition Sources: As the compound is potentially flammable, remove all sources of ignition from the area.[7]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills (if the compound is in solution), absorb with an inert, non-combustible material such as sand, diatomaceous earth, or vermiculite.[6][7]
-
Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Spill Debris: Place all contaminated absorbent materials and PPE into a properly labeled hazardous waste container for disposal.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[1][8] Under no circumstances should this chemical be disposed of down the drain.[6][8]
Waste Characterization and Segregation
This compound is classified as a hazardous waste due to its likely characteristics of ignitability and toxicity.[8][9]
-
Waste Segregation: This waste must be segregated from other waste streams. It is crucial to prevent mixing with incompatible materials.[10] Specifically:
-
Store away from strong oxidizing agents.
-
Store separately from acids and bases to prevent potential reactions.[10]
-
Waste Accumulation and Labeling
-
Select an Appropriate Container: Use a chemically compatible and properly sealed container. The original product container is often a good choice.[1] Ensure the container is in good condition and will not leak.
-
Label the Container: The waste container must be clearly labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Flammable," "Toxic")
-
The date of accumulation.
-
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which is a location at or near the point of generation.[10] This area should be under the control of the operator and inspected weekly for any signs of leakage.[10]
Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[8] They will have established procedures and schedules for waste pickup.
-
Arrange for Professional Disposal: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] These facilities are equipped to handle and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task; it is a reflection of our commitment to a culture of safety and scientific integrity. By adhering to these guidelines, which are rooted in the regulations set forth by bodies such as OSHA and the EPA, we protect ourselves, our colleagues, and the environment.[13][14] Always consult your institution's specific waste management plan and EHS department for guidance.
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Personal protective equipment for handling 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Comprehensive Safety Protocol: Handling 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
This guide provides an in-depth, procedural framework for the safe handling of this compound. As a Senior Application Scientist, the following content is synthesized from established safety protocols for analogous chemical structures and general best practices in a research and development setting. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures.
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The guidance herein is based on the known hazard profiles of structurally similar pyrrolopyridine derivatives. It is imperative to treat this compound with the utmost caution, assuming it possesses similar or potentially greater hazards than its analogues. Always consult your institution's Environmental Health and Safety (EHS) department for site-specific guidance.
Hazard Assessment: A Structural Perspective
The chemical structure of this compound, an aromatic heterocyclic compound, contains several functional groups that inform our safety assessment. The pyrrolopyridine core is a common scaffold in pharmacologically active molecules. The presence of an aldehyde group at the 3-position and a nitrile group at the 6-position suggests potential for reactivity and biological activity.
Heterocyclic aromatic compounds can be reactive and may exhibit toxicological properties.[1][2][3] Safety data for analogous compounds, such as 6-Bromo-1H-pyrrolo[3,2-b]pyridine and 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-, consistently indicate the following hazards.[4][5]
| Hazard Classification | Description | Rationale and Potential Impact |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | Ingestion could lead to systemic toxicity. The nitrile group (-CN) is a particular concern, as some organic nitriles can release cyanide in vivo, a potent metabolic poison. |
| Skin Irritation | Causes skin irritation.[4][5][6] | Direct contact with the skin is likely to cause redness, itching, or inflammation. Prolonged contact may lead to more severe dermatitis. |
| Serious Eye Irritation | Causes serious eye irritation.[4][5][6] | The compound, particularly as a fine powder, can cause significant irritation, pain, and potential damage to the cornea upon contact with the eyes. |
| Respiratory Irritation | May cause respiratory irritation.[4][5][6] | Inhalation of the powder can irritate the mucous membranes and the upper respiratory tract, leading to coughing, shortness of breath, and inflammation. |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory. This begins with engineering controls and is supplemented by a comprehensive suite of personal protective equipment.[7][8]
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound, especially when in powdered form, must be conducted inside a certified chemical fume hood. This is to minimize the risk of inhalation and to contain any potential spills.[9] The fume hood provides a controlled environment, drawing airborne particles away from the user.
Mandatory Personal Protective Equipment
The following diagram illustrates the hierarchy of controls, emphasizing that PPE is the final barrier between the researcher and the chemical hazard.
Caption: Hierarchy of controls for safe chemical handling.
-
Respiratory Protection : When handling the solid compound outside of a glovebox, a NIOSH-approved respirator is required.[4] An N95 respirator may be sufficient for containing powders, but given the compound's potential toxicity, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates is the more prudent choice.[10][11]
-
Eye and Face Protection : Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory.[12] Due to the irritating nature of the compound, a full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[4]
-
Hand Protection : Double-gloving with chemical-resistant nitrile gloves is required.[8] The outer glove should be removed and discarded immediately upon contamination. Before leaving the work area, both pairs of gloves should be removed and disposed of as hazardous waste. Never wear gloves outside the laboratory.
-
Body Protection : A clean, flame-resistant lab coat that is fully buttoned is the minimum requirement. For procedures with a higher risk of spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[13]
-
Foot Protection : Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory.[4]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling the compound, ensure that a designated work area within the fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh paper, vials, solvents) and waste containers readily accessible.
-
Weighing : Tare the balance with a piece of weigh paper or a tared vial. Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating airborne dust. If any powder spills, it must be cleaned and decontaminated immediately.
-
Dissolving : To dissolve the compound, add the solvent to the vial containing the solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing. Cap the vial securely before mixing.
-
Transfers : When transferring solutions, use appropriate volumetric glassware (pipettes, syringes) to minimize the risk of spills. All transfers should be performed over a secondary containment tray within the fume hood.
-
Post-Handling : After completing the work, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe them down. Decontaminate all non-disposable equipment before removing it from the fume hood.
Disposal Plan: Managing Contaminated Waste
All waste generated from handling this compound is to be considered hazardous waste.[14]
-
Solid Waste : Unused compound, contaminated weigh paper, gloves, and other disposable labware should be collected in a clearly labeled, sealed hazardous waste bag or container.[15]
-
Liquid Waste : Solutions containing the compound and any rinsates from cleaning glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should be kept in secondary containment.
-
Sharps : Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.[15]
-
Nitrile Gloves : Contaminated nitrile gloves should be disposed of as hazardous chemical waste.[16] They are not to be placed in regular trash or standard recycling bins.[17] For large-scale operations, specialized nitrile glove recycling programs may be available.[16]
Consult your institution's EHS for specific waste pickup and disposal procedures. Never dispose of this chemical down the drain.[18]
References
- Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
- Echemi. (2019, July 15). 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets.
- Earth Safe PPE. How to Dispose of Nitrile Gloves?.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Synquest Labs. 6-Bromo-1H-pyrrolo[3,2-b]pyridine Safety Data Sheet.
- Michigan State University Department of Chemistry. Heterocyclic Compounds.
- Leah4sci. (2019, October 7). Aromaticity of Charged and Heterocyclic Compounds. YouTube.
- Carl ROTH. Pyridine - Safety Data Sheet.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- PubChem. 1H-Pyrrolo(2,3-b)pyridine.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Unigloves. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?.
- CHEMM. Personal Protective Equipment (PPE).
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Spectrum Chemical. (2016, December 20). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment (PPE).
- Health and Safety Executive. (2023, December 12). Need to dispose chemicals.
- Uttarakhand Open University. HETEROCYCLIC COMPOUNDS.
- Carl ROTH. (2020). Safety Data Sheet: Pyridine.
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
- Jack Westin. Biological Aromatic Heterocycles.
- Synquest Labs. Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Safety Data Sheet.
- Chemistry LibreTexts. (2020, October 16). 4.12: Heterocyclic Aromatic Compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
